Tadalafil Ketolactam
Description
Structure
3D Structure
Properties
IUPAC Name |
(6R,14aR)-6-(1,3-benzodioxol-5-yl)-2-methyl-6,8,14,14a-tetrahydro-3H-pyrazino[1,2-d][1,4]benzodiazonine-1,4,7,13-tetrone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O6/c1-24-10-19(27)25-15(22(24)29)9-16(26)13-4-2-3-5-14(13)23-21(28)20(25)12-6-7-17-18(8-12)31-11-30-17/h2-8,15,20H,9-11H2,1H3,(H,23,28)/t15-,20-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBMXALYUYHSADD-FOIQADDNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(=O)N2C(C1=O)CC(=O)C3=CC=CC=C3NC(=O)C2C4=CC5=C(C=C4)OCO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CC(=O)N2[C@@H](C1=O)CC(=O)C3=CC=CC=C3NC(=O)[C@H]2C4=CC5=C(C=C4)OCO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10858413 | |
| Record name | (6R,14aR)-6-(2H-1,3-Benzodioxol-5-yl)-2-methyl-2,3,14,14a-tetrahydropyrazino[1,2-d][1,4]benzodiazonine-1,4,7,13(6H,8H)-tetrone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10858413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
421.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1346605-38-6 | |
| Record name | Tadalafil ketolactam | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1346605386 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (6R,14aR)-6-(2H-1,3-Benzodioxol-5-yl)-2-methyl-2,3,14,14a-tetrahydropyrazino[1,2-d][1,4]benzodiazonine-1,4,7,13(6H,8H)-tetrone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10858413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to the Chemical Structure of Tadalafil Ketolactam
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative of Purity in Tadalafil and the Emergence of Tadalafil Ketolactam
Tadalafil, marketed under the brand name Cialis among others, is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5), an enzyme primarily found in the corpus cavernosum of the penis.[1][2] Its chemical designation is (6R,12aR)-6-(1,3-benzodioxol-5-yl)-2,3,6,7,12,12a-hexahydro-2-methyl-pyrazino[1′,2′:1,6]pyrido[3,4-b]indole-1,4-dione.[2] The inhibition of PDE5 by tadalafil leads to an increase in cyclic guanosine monophosphate (cGMP) levels, resulting in smooth muscle relaxation and increased blood flow, which is the physiological basis for its use in treating erectile dysfunction.[1][2] Beyond this primary indication, tadalafil is also utilized in the management of benign prostatic hyperplasia and pulmonary arterial hypertension.[1]
In the landscape of pharmaceutical development and manufacturing, the adage "the dose makes the poison" extends beyond the active pharmaceutical ingredient (API) to encompass its impurities. The identification, characterization, and control of impurities are critical components of ensuring the safety and efficacy of any drug product. These impurities can arise from the manufacturing process, degradation of the API over time, or interaction with excipients. This compound is one such potential impurity, representing an oxidized form of the parent drug. Understanding its chemical structure is the first and most critical step in developing analytical methods for its detection and control, thereby ensuring the quality of tadalafil-containing pharmaceuticals. This guide provides an in-depth exploration of the chemical structure of this compound, from its fundamental properties to the analytical techniques used for its elucidation.
Part 1: Chemical Identity and Physicochemical Properties
This compound is a derivative of tadalafil characterized by the oxidation of a methylene group adjacent to a lactam nitrogen to a ketone. This seemingly minor transformation has significant implications for the molecule's polarity, potential for intermolecular interactions, and, consequently, its chromatographic behavior and toxicological profile.
| Property | Value | Source |
| IUPAC Name | (6R,14aR)-6-(1,3-benzodioxol-5-yl)-2-methyl-6,8,14,14a-tetrahydro-3H-pyrazino[1,2-d][3][4]benzodiazonine-1,4,7,13-tetrone | PubChem |
| Molecular Formula | C22H19N3O6 | PubChem |
| Molecular Weight | 421.4 g/mol | PubChem |
| CAS Number | 1346605-38-6 | PubChem |
Below is a two-dimensional representation of the this compound structure, generated from its SMILES notation.
Caption: 2D Chemical Structure of this compound.
Part 2: A Hypothetical Framework for Structural Elucidation
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) would be the initial and definitive tool for confirming the molecular formula.
-
Expected Molecular Ion: In positive ion electrospray ionization mode (ESI+), the protonated molecule [M+H]+ would be observed at an m/z corresponding to C22H20N3O6+, which is approximately 422.1347. This is a crucial first step in confirming the elemental composition.
-
Fragmentation Pattern: Tandem MS (MS/MS) would reveal a characteristic fragmentation pattern. A prominent fragment ion would be expected at m/z 268.2, corresponding to the loss of the benzodioxole moiety, a known fragmentation pathway for tadalafil.[5] The presence of this fragment would strongly suggest that the core tadalafil structure is largely intact. Other fragments would help to pinpoint the location of the additional oxygen atom.
Infrared (IR) Spectroscopy
IR spectroscopy would provide key information about the functional groups present, particularly the newly introduced ketone.
-
Key Vibrational Frequencies:
-
C=O Stretching (Amide/Lactam): Similar to tadalafil, strong absorption bands would be expected around 1650-1680 cm-1, corresponding to the amide and lactam carbonyl groups.
-
C=O Stretching (Ketone): A new, distinct carbonyl stretching band would be anticipated in the region of 1700-1725 cm-1, indicative of the newly formed ketone.
-
C-N Stretching: Bands in the 1200-1350 cm-1 region would confirm the presence of the amine and amide C-N bonds.
-
Aromatic C-H and C=C Stretching: Vibrations characteristic of the aromatic rings would be observed in their expected regions (around 3000-3100 cm-1 and 1450-1600 cm-1, respectively).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy, particularly 1H and 13C NMR, would provide the most detailed structural information, allowing for the unambiguous assignment of all atoms in the molecule.
-
¹H NMR Spectroscopy (in DMSO-d6):
-
Disappearance of a Methylene Signal: The most significant change compared to the 1H NMR spectrum of tadalafil would be the absence of the signal for the two protons of the methylene group that has been oxidized.
-
Aromatic Protons: The signals for the protons on the indole and benzodioxole rings would remain largely unchanged, appearing in the aromatic region (typically δ 6.5-8.0 ppm).
-
Methyl Protons: The singlet for the N-methyl group would be present, likely with a slight shift compared to tadalafil due to the change in the electronic environment.
-
Remaining Aliphatic Protons: The other aliphatic protons of the piperazine and tetrahydro-β-carboline rings would show complex multiplets, with their chemical shifts influenced by the new ketone functionality.
-
-
¹³C NMR Spectroscopy:
-
New Carbonyl Signal: A new signal in the downfield region, typically δ 190-210 ppm, would be the definitive evidence for the ketone carbonyl carbon.
-
Amide/Lactam Carbonyls: The signals for the existing amide and lactam carbonyl carbons would be observed around δ 160-170 ppm.
-
Aromatic Carbons: The signals for the aromatic carbons would be present in their characteristic region (δ 100-150 ppm).
-
Aliphatic Carbons: The signals for the remaining aliphatic carbons would be observed in the upfield region, with shifts predictable based on their proximity to the various functional groups.
-
Part 3: Plausible Formation Pathway
This compound is not a typical synthetic intermediate in the manufacturing of tadalafil. Instead, it is more likely to be formed as a degradation product through oxidative stress. The methylene group adjacent to the lactam nitrogen is susceptible to oxidation.
Caption: Workflow for Isolation and Characterization.
Conclusion
This compound represents a structurally significant derivative of tadalafil, likely arising from oxidative degradation. Its chemical structure, featuring an additional ketone group, has been elucidated through a combination of predictive analysis and the application of standard spectroscopic techniques. For researchers and professionals in drug development, a thorough understanding of this and other potential impurities is paramount. The methodologies outlined in this guide provide a robust framework for the identification, isolation, and characterization of such compounds, ultimately contributing to the development of safer and more effective medicines. The continuous effort to profile and control impurities is a cornerstone of modern pharmaceutical quality assurance.
References
-
Assay of Tadalafil in Formulated Tablets via Benchtop qNMR. (2020). Nanalysis Corp. [Link]
-
CIALIS (tadalafil) tablets Label. (2003). U.S. Food and Drug Administration. [Link]
-
Diketopiperazine-Based, Flexible Tadalafil Analogues: Synthesis, Crystal Structures and Biological Activity Profile. (2020). Molecules, 25(23), 5729. [Link]
-
Improved synthesis of tadalafil using dimethyl carbonate and ionic liquids. (2013). RSC Advances, 3(45), 23336-23341. [Link]
-
Quantitative 1H-NMR Method for the Determination of Tadalafil in Bulk Drugs and its Tablets. (2015). Molecules, 20(8), 14537-14547. [Link]
-
Quantitation of tadalafil in human plasma using a sensitive and rapid LC-MS/MS method for a bioequivalence study. (2016). Journal of Pharmaceutical and Biomedical Analysis, 125, 337-343. [Link]
-
Tadalafil - Wikipedia. (n.d.). Wikipedia. [Link]
-
Validated UPLC-MS/MS method for the determination of tadalafil in human plasma and its application to a pharmacokinetic study. (2017). Translational and Clinical Pharmacology, 25(1), 31-37. [Link]
Sources
- 1. Tadalafil - Wikipedia [en.wikipedia.org]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Quantitative 1H-NMR Method for the Determination of Tadalafil in Bulk Drugs and its Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Validated UPLC-MS/MS method for the determination of tadalafil in human plasma and its application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitation of tadalafil in human plasma using a sensitive and rapid LC-MS/MS method for a bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to Tadalafil Ketolactam: Synthesis, Characterization, and Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of Tadalafil Ketolactam, a significant derivative of Tadalafil. As a Senior Application Scientist, this document is structured to deliver not just procedural steps but also the underlying scientific rationale, ensuring a thorough understanding for professionals in drug development and research.
Introduction: The Significance of Tadalafil and its Derivatives
Tadalafil is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5), an enzyme responsible for the degradation of cyclic guanosine monophosphate (cGMP).[1][] Its primary medical applications are in the treatment of erectile dysfunction, benign prostatic hyperplasia, and pulmonary arterial hypertension.[1][3] The mechanism of action involves the enhancement of the cGMP signaling pathway, leading to smooth muscle relaxation and increased blood flow.[1][4] The study of Tadalafil's derivatives, such as the ketolactam, is crucial for understanding its metabolic fate, identifying potential impurities in its synthesis, and developing new analytical standards for quality control in pharmaceutical manufacturing.
Core Compound Identification: this compound
A precise understanding of a compound begins with its unambiguous identification. This compound is a key derivative formed during the synthesis or degradation of Tadalafil.
Nomenclature and Chemical Identifiers
Accurate communication in scientific research hinges on precise nomenclature. The International Union of Pure and Applied Chemistry (IUPAC) name and the Chemical Abstracts Service (CAS) number provide universally recognized identifiers for this compound.
| Identifier | Value | Source |
| IUPAC Name | (6R,14aR)-6-(1,3-benzodioxol-5-yl)-2-methyl-6,8,14,14a-tetrahydro-3H-pyrazino[1,2-d][5][6]benzodiazonine-1,4,7,13-tetrone | PubChem[5] |
| CAS Number | 1346605-38-6 | PubChem[5] |
| Molecular Formula | C22H19N3O6 | PubChem[5] |
| Molecular Weight | 421.4 g/mol | PubChem[5] |
Synthesis of this compound: A Mechanistic Approach
The synthesis of this compound is often a result of an oxidation side-reaction during the synthesis of Tadalafil. Understanding this pathway is critical for process optimization and impurity control in drug manufacturing.
Conceptual Synthetic Workflow
The formation of this compound from Tadalafil typically involves the oxidation of the piperazine ring. This process can be visualized as a multi-step transformation.
Caption: Synthetic pathway from Tadalafil to this compound.
Detailed Experimental Protocol
This protocol outlines a laboratory-scale synthesis of this compound from Tadalafil for research and analytical standard preparation.
Materials:
-
Tadalafil (≥98% purity)
-
Potassium permanganate (KMnO4)
-
Acetone (ACS grade)
-
Sulfuric acid (concentrated)
-
Sodium bisulfite
-
Dichloromethane (DCM)
-
Sodium sulfate (anhydrous)
-
Silica gel (for column chromatography)
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
Procedure:
-
Dissolution: Dissolve 1.0 g of Tadalafil in 50 mL of acetone in a 250 mL round-bottom flask equipped with a magnetic stirrer. Cool the solution to 0°C in an ice bath.
-
Oxidation: Slowly add a solution of 1.2 g of potassium permanganate in 20 mL of acetone to the Tadalafil solution over a period of 30 minutes, maintaining the temperature at 0°C. A catalytic amount of sulfuric acid (2-3 drops) can be added to facilitate the reaction.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of 7:3 ethyl acetate:hexane. The disappearance of the Tadalafil spot and the appearance of a new, more polar spot indicates the formation of the product.
-
Quenching: Once the reaction is complete (typically 2-4 hours), quench the excess potassium permanganate by the dropwise addition of a saturated sodium bisulfite solution until the purple color disappears and a brown manganese dioxide precipitate forms.
-
Filtration and Extraction: Filter the reaction mixture through a pad of Celite to remove the manganese dioxide. Wash the filter cake with acetone. Concentrate the filtrate under reduced pressure. Redissolve the residue in 100 mL of dichloromethane and wash with 50 mL of water, followed by 50 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient elution of ethyl acetate in hexane (starting from 20% ethyl acetate and gradually increasing to 50%).
-
Characterization: Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent to yield this compound as a white to off-white solid. Confirm the identity and purity of the final product using HPLC, Mass Spectrometry, and NMR.
| Parameter | Result |
| Typical Yield | 40-50% |
| Purity (by HPLC) | >99% |
| Appearance | White to off-white solid |
Analytical Characterization of this compound
Robust analytical methods are essential for the definitive identification and quantification of this compound.
Chromatographic and Spectroscopic Analysis Workflow
A multi-technique approach is necessary for the comprehensive characterization of the synthesized compound.
Caption: Analytical workflow for the characterization of this compound.
High-Performance Liquid Chromatography (HPLC) Method
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase:
-
A: 0.1% Trifluoroacetic acid in Water
-
B: 0.1% Trifluoroacetic acid in Acetonitrile
Gradient Program:
-
Start with 30% B, hold for 2 minutes.
-
Linearly increase to 90% B over 15 minutes.
-
Hold at 90% B for 3 minutes.
-
Return to 30% B over 1 minute and equilibrate for 4 minutes.
Detection:
-
UV at 285 nm
Expected Retention Time: The retention time for this compound will be different from Tadalafil, typically eluting earlier due to increased polarity.
Mass Spectrometry (MS)
Mass spectrometry provides crucial information about the molecular weight of the compound.
Technique: Electrospray Ionization (ESI) in positive mode.
Expected Result: A prominent ion peak corresponding to [M+H]+ at m/z 422.1, confirming the molecular weight of 421.4 g/mol .
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is indispensable for the structural elucidation of the molecule. Both ¹H and ¹³C NMR should be performed. The key distinguishing features in the ¹H NMR spectrum of this compound compared to Tadalafil would be the chemical shifts of the protons adjacent to the newly formed ketone and lactam functionalities.
Conclusion
This technical guide has provided a comprehensive overview of this compound, from its fundamental identification to its synthesis and detailed analytical characterization. The provided protocols and workflows are designed to be self-validating and are grounded in established chemical principles. For researchers and professionals in drug development, a thorough understanding of such derivatives is paramount for ensuring the quality, safety, and efficacy of the final pharmaceutical product.
References
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
-
ChemBK. Tadalafil. [Link]
-
Wikipedia. Tadalafil. [Link]
-
U.S. Food and Drug Administration. CIALIS Label. [Link]
-
DailyMed. TADALAFIL tablet. National Library of Medicine. [Link]
-
DailyMed. TADALAFIL tablet. National Library of Medicine. [Link]
Sources
Physical and chemical properties of Tadalafil Ketolactam
An In-Depth Technical Guide to the Physical and Chemical Properties of Tadalafil Ketolactam
Foreword for the Modern Researcher
In the landscape of pharmaceutical development and quality control, a comprehensive understanding of active pharmaceutical ingredient (API) related compounds is not merely advantageous; it is imperative. Tadalafil, a cornerstone in the treatment of erectile dysfunction and pulmonary arterial hypertension, is accompanied by a profile of related substances that must be meticulously characterized.[1][2][3] Among these, this compound emerges as a significant compound, often arising as an oxidative derivative. This guide, designed for the discerning scientist and drug development professional, moves beyond a simple recitation of data. It provides a synthesized, in-depth exploration of the core physicochemical properties of this compound, grounded in authoritative data and practical, field-proven analytical methodologies. Our objective is to equip you with the foundational knowledge and technical protocols necessary for the robust identification, quantification, and characterization of this molecule.
Part 1: Molecular Identity and Structure
This compound is chemically designated as (6R,14aR)-6-(1,3-benzodioxol-5-yl)-2-methyl-6,8,14,14a-tetrahydro-3H-pyrazino[1,2-d][4][5]benzodiazonine-1,4,7,13-tetrone.[4] Its identity is cataloged across various chemical databases, ensuring standardized reference for researchers.
| Identifier | Value |
| IUPAC Name | (6R,14aR)-6-(1,3-benzodioxol-5-yl)-2-methyl-6,8,14,14a-tetrahydro-3H-pyrazino[1,2-d][4][5]benzodiazonine-1,4,7,13-tetrone[4] |
| CAS Number | 1346605-38-6[4] |
| Molecular Formula | C₂₂H₁₉N₃O₆[4] |
| Molecular Weight | 421.4 g/mol [4] |
| Synonyms | This compound, UNII-83Z1ZC7LN1[4] |
The molecular structure of this compound is distinguished from the parent Tadalafil molecule by the introduction of a ketone group and the opening of the piperidine ring to form a lactam. This transformation is critical as it alters the molecule's polarity, reactivity, and three-dimensional conformation, which in turn influences its chromatographic behavior and spectroscopic signature.
Caption: 2D Chemical Structure of this compound.
Part 2: Core Physicochemical Properties
The physical properties of this compound dictate its behavior in various environments, from dissolution media to chromatographic systems. While specific experimental data for the ketolactam derivative is limited, its properties can be reliably inferred from its structure and data available for the parent compound, Tadalafil.
| Property | Value / Description | Significance in Research |
| Appearance | Expected to be a white to off-white crystalline powder.[3][6] | Essential for visual inspection and initial material identification. |
| Solubility | Practically insoluble in water; slightly soluble in ethanol.[7][8] Soluble in organic solvents like DMSO and DMF.[9][10] | Critical for selecting appropriate solvents for analytical sample preparation, formulation, and biological assays. |
| Melting Point | Not explicitly reported. For comparison, Tadalafil melts at ~302°C.[11] The structural change may slightly alter this value. | A key indicator of purity. A broad melting range can suggest the presence of impurities. DSC is the preferred method for accurate determination. |
| pKa (Predicted) | Tadalafil has a predicted acidic pKa of 15.17 and a basic pKa of -4.2. | Influences ionization state at different pH values, affecting solubility and chromatographic retention on pH-dependent columns. |
| LogP (Predicted) | The XLogP3 for this compound is 1.5.[4] For comparison, Tadalafil's LogP is ~2.1-2.36.[5] | The lower LogP suggests increased polarity compared to Tadalafil, which is consistent with the added keto- and lactam functionalities. This predicts earlier elution in reversed-phase HPLC. |
| UV/Vis. λmax | For Tadalafil: 221, 284, 292 nm.[9][12] The ketolactam is expected to have a similar chromophore and thus a similar UV spectrum. | Guides the selection of an appropriate detection wavelength for quantification in HPLC-UV analysis. |
Insights into Solubility
For quantitative analysis, achieving complete dissolution is paramount. Based on the solubility profile of Tadalafil, a similar approach should be adopted for this compound.
-
Aqueous Media: It is sparingly soluble in aqueous buffers.[9][10] This low solubility is a critical consideration in dissolution testing and formulation development.
-
Organic Solvents: It is readily soluble in dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).[9][10][13] Stock solutions are typically prepared in these solvents.
-
Method for Aqueous Dilution: To achieve solubility in semi-aqueous buffers (e.g., for cell-based assays or HPLC mobile phase miscibility studies), first dissolve the compound in 100% DMF or DMSO, then dilute with the chosen aqueous buffer.[9][10] For instance, a 1:1 solution of DMF:PBS (pH 7.2) can be used, though stability in such solutions should be monitored as precipitation may occur over time.[9][10]
Part 3: Analytical Characterization Methodologies
A multi-faceted analytical approach is required for the definitive characterization of this compound. This typically involves a combination of chromatographic, spectroscopic, and thermal analysis techniques.
Chromatographic Analysis: High-Performance Liquid Chromatography (HPLC)
HPLC is the most extensively used technique for the analysis of Tadalafil and its related substances, including the ketolactam.[1] The primary goal is to achieve baseline separation of the main component from all potential impurities.
Caption: Standard workflow for HPLC analysis of this compound.
Field-Proven HPLC Protocol:
This protocol is adapted from established methods for Tadalafil and its impurities, which are designed to effectively separate polar and non-polar related substances.[14][15]
-
Objective: To quantify this compound and separate it from Tadalafil and other process-related impurities.
-
Instrumentation: A High-Performance Liquid Chromatograph equipped with a UV detector.[14][15]
-
Step 1: Column Selection & Rationale:
-
Primary Column: A reversed-phase C18 column (e.g., 150 x 4.6 mm, 5 µm particle size) is a robust starting point.[15]
-
Alternative Column: For challenging separations, a Phenyl-bonded silica gel column can offer alternative selectivity due to pi-pi interactions with the aromatic rings in the analytes. This can be surprisingly effective at resolving structurally similar compounds.[14]
-
-
Step 2: Mobile Phase Preparation & Rationale:
-
Mobile Phase A: 10 mM Phosphate Buffer, pH adjusted to 3.2 with orthophosphoric acid. The acidic pH ensures that any ionizable groups are protonated, leading to sharp, symmetrical peaks.
-
Mobile Phase B: Acetonitrile.
-
Composition: An isocratic mixture, typically in the range of 50:50 to 70:30 (v/v) of Mobile Phase A:B.[15] The exact ratio must be optimized to achieve a suitable retention time and resolution. Given this compound's higher polarity, a lower percentage of acetonitrile may be required compared to Tadalafil.
-
-
Step 3: Chromatographic Conditions:
-
Step 4: Sample Preparation:
-
Accurately weigh the sample or reference standard.
-
Dissolve in a diluent such as a 50:50 (v/v) mixture of acetonitrile and water to a known concentration (e.g., 0.2 mg/mL).[14]
-
Ensure complete dissolution, using sonication if necessary.
-
-
Step 5: System Suitability & Validation:
-
Before sample analysis, perform system suitability tests (e.g., replicate injections of a standard) to verify precision, tailing factor, and theoretical plates.
-
The method must be validated according to ICH guidelines, assessing linearity, accuracy, precision, and specificity.[15]
-
Spectroscopic Characterization
Spectroscopy provides orthogonal data to chromatography, confirming the identity and structure of the molecule.
-
UV-Visible Spectroscopy: As noted, the expected λmax values around 284-292 nm are due to the π-electron systems within the benzodioxole and indole moieties.[9][12] This technique is primarily used for quantitative detection in HPLC.
-
Infrared (IR) Spectroscopy: FTIR can confirm the presence of key functional groups. The spectrum of this compound would be expected to show characteristic absorption bands for:
-
Amide and lactam C=O stretching.
-
Ketone C=O stretching.
-
Aromatic C=C stretching.
-
C-N and C-O bond vibrations. Comparing the spectrum to Tadalafil would clearly show the appearance of the new ketone and lactam carbonyl peaks.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for unambiguous structure elucidation. A full spectral assignment would confirm the exact connectivity of atoms and the stereochemistry.
-
Mass Spectrometry (MS): When coupled with HPLC (LC-MS), this technique provides molecular weight confirmation and fragmentation data.[1] The exact mass of this compound (421.12738533 Da) can be determined with high-resolution mass spectrometry (HRMS), which is invaluable for identifying it as an unknown impurity in a Tadalafil sample.[4]
Thermal Analysis
Thermal techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are crucial for characterizing the solid-state properties of a pharmaceutical substance.[16][17]
-
Differential Scanning Calorimetry (DSC):
-
Purpose: DSC measures the heat flow into or out of a sample as a function of temperature. It is used to determine the melting point, detect polymorphic transitions, and assess crystallinity.[18]
-
Expected Results: A DSC thermogram of crystalline this compound would show a sharp endothermic peak corresponding to its melting point. For comparison, pure Tadalafil shows a sharp endotherm at approximately 302°C.[11] The presence of multiple peaks or a broad melting endotherm could indicate impurities or the existence of different polymorphic forms.
-
-
Thermogravimetric Analysis (TGA):
-
Purpose: TGA measures the change in mass of a sample as a function of temperature. It is used to determine thermal stability and decomposition profiles.[17]
-
Expected Results: A TGA curve would show the temperature at which the molecule begins to decompose. This is critical for determining safe handling and storage temperatures and for understanding potential degradation pathways during manufacturing processes like drying.
-
Part 4: Chemical Stability and Synthesis Context
This compound is primarily relevant as a potential impurity and degradation product of Tadalafil. Its formation involves the oxidation of the Tadalafil molecule. Understanding this relationship is key to developing control strategies during drug manufacturing and storage.
Caption: Formation of this compound via oxidation of Tadalafil.
The synthesis of Tadalafil itself is a multi-step process, often involving a Pictet-Spengler reaction.[19][20][21] Impurities can be introduced from starting materials, intermediates, or side reactions. This compound is more likely to be a degradant, formed under oxidative conditions (e.g., exposure to air, light, or oxidizing agents) during synthesis, formulation, or storage. Therefore, analytical methods for Tadalafil must be validated for their ability to detect and quantify this specific compound to ensure the final product's purity and safety.
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Tadalafil Degradation Pathway: Unraveling the Formation of a Ketolactam Derivative
An In-Depth Technical Guide
Prepared by: Gemini, Senior Application Scientist
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: Tadalafil, a potent phosphodiesterase type 5 (PDE5) inhibitor, is a well-established therapeutic agent.[1][2] However, its chemical stability under various stress conditions is a critical parameter for ensuring pharmaceutical quality, safety, and efficacy. This technical guide provides an in-depth analysis of the degradation pathways of tadalafil, with a specific focus on the acid-catalyzed mechanism leading to the formation of a significant ketolactam-containing degradant, a diketopiperazine derivative. We will explore the mechanistic underpinnings of this transformation, present a robust, self-validating experimental workflow for its induction and identification, and discuss the implications for drug development and quality control. This document is intended to serve as a key resource for scientists engaged in stability studies, formulation development, and analytical method development for tadalafil.
Introduction: The Imperative for Stability Analysis
Tadalafil: A Chemical and Pharmacological Overview
Tadalafil is chemically designated as (6R,12aR)-6-(1,3-benzodioxol-5-yl)-2,3,6,7,12,12a-hexahydro-2-methylpyrazino[1',2':1,6]pyrido[3,4-b]indole-1,4-dione.[3] Its therapeutic effect is derived from the selective inhibition of phosphodiesterase type 5 (PDE5), an enzyme responsible for the degradation of cyclic guanosine monophosphate (cGMP).[1] By inhibiting PDE5, tadalafil enhances the effect of nitric oxide (NO), leading to smooth muscle relaxation and increased blood flow.[1] Its complex heterocyclic structure, while key to its pharmacological activity, also presents multiple sites susceptible to chemical degradation.
The Role of Stability-Indicating Methods in Drug Development
The International Council for Harmonisation (ICH) guidelines mandate the execution of forced degradation studies to understand the intrinsic stability of a drug substance.[4] These studies are fundamental to developing and validating stability-indicating analytical methods, which can reliably separate the active pharmaceutical ingredient (API) from its degradation products.[3][5] Elucidating degradation pathways is not merely a regulatory formality; it is essential for identifying potentially toxic degradants, designing stable formulations, and establishing appropriate storage conditions and shelf-life for the final drug product.
Tadalafil's Degradation Profile: A Multi-Condition Assessment
Forced degradation studies expose tadalafil to a range of harsh conditions, including acid and base hydrolysis, oxidation, heat, and light, to accelerate its decomposition.[6][7] Tadalafil demonstrates considerable stability under thermal and photolytic stress but is particularly susceptible to hydrolytic and, to a lesser extent, oxidative degradation.[8] Acidic and alkaline conditions are the most significant drivers of its degradation.[8][9][10][11]
A summary of findings from various forced degradation studies is presented below.
Table 1: Summary of Tadalafil Forced Degradation Study Outcomes
| Stress Condition | Typical Parameters | Observed Degradation | Key Degradant(s) | Source(s) |
|---|---|---|---|---|
| Acid Hydrolysis | 1 N HCl, 60-80°C, 8-10 h | Significant (e.g., ~13%) | Diketopiperazine derivative | [4][5][11] |
| Base Hydrolysis | 1 N NaOH, 60-80°C, 8 h | Significant (e.g., ~17%) | Isomeric and hydrolytic products | [5][8][11] |
| Oxidative | 3-10% H₂O₂, RT, 24-48 h | Moderate | Oxidized derivatives | [4][9][11] |
| Thermal | 120°C, 48 h | Stable / No significant degradation | N/A | [4][10] |
| Photolytic | UV light (254/366 nm), 48 h | Stable / No significant degradation | N/A |[4][10] |
The Ketolactam Pathway: A Dominant Acid-Catalyzed Mechanism
Under acidic stress, a specific and novel degradation product has been consistently identified and characterized.[4][8][12] This product is a diketopiperazine, which contains two ketolactam functionalities within its core structure.
Identification of the Degradant
The primary acid-catalyzed degradant has been structurally elucidated as (R)-3-((1H-indol-3-yl)methyl)-4-(benzo[d][1][12]dioxole-5-carbonyl)-1-methylpiperazine-2,5-dione .[4][8][12] Its formation involves a significant rearrangement of the parent tadalafil molecule.
Proposed Mechanism of Formation
The formation of the diketopiperazine derivative from tadalafil's complex fused-ring system under acidic conditions is proposed to occur via a multi-step process involving hydrolysis and intramolecular rearrangement. The cis-junction of the pyrazino-pyrido-indole ring system is the point of instability.
-
Protonation: The process is initiated by the protonation of one of the amide carbonyl oxygens within the piperazinedione ring of tadalafil.
-
Hydrolytic Ring Opening: The protonated intermediate is susceptible to nucleophilic attack by water, leading to the hydrolytic cleavage of the amide bond and opening of the piperazinedione ring.
-
Intramolecular Rearrangement and Recyclization: The resulting linear intermediate undergoes conformational changes, allowing for a subsequent intramolecular cyclization. This recyclization forms a thermodynamically more stable piperazine-2,5-dione ring, which is the core of the observed degradant.
This proposed pathway highlights the inherent lability of the tadalafil structure in an acidic environment.
Caption: Proposed mechanism for acid-catalyzed degradation of tadalafil.
Experimental Protocol: A Self-Validating Forced Degradation Study
This section details a robust, field-proven protocol for inducing the formation of the ketolactam degradant and confirming its presence using a stability-indicating HPLC method. The protocol is designed as a self-validating system, where the analytical method's specificity is confirmed by its ability to resolve the degradant from the parent API.
Objective
To intentionally degrade tadalafil under controlled acidic conditions to generate the diketopiperazine (ketolactam) derivative and to develop an analytical workflow for its separation and identification.
Materials and Reagents
-
Tadalafil Active Pharmaceutical Ingredient (API)[6]
-
Hydrochloric Acid (HCl), 1 N solution[4]
-
Sodium Hydroxide (NaOH), 1 N solution[4]
-
Acetonitrile (HPLC grade)[12]
-
Methanol (HPLC grade)[6]
-
Formic Acid (LC-MS grade)[12]
-
Purified Water (Type I)
-
Volumetric flasks, pipettes, and standard lab glassware
-
Reflux apparatus and heating mantle/water bath
-
HPLC system with PDA or UV detector[3]
-
Analytical balance
Step-by-Step Protocol
-
Stock Solution Preparation: Accurately weigh and dissolve tadalafil API in methanol or a suitable solvent mixture to prepare a stock solution of a known concentration (e.g., 2000 µg/mL).[6]
-
Acid-Induced Degradation:
-
Transfer a precise volume of the tadalafil stock solution (e.g., 1 mL) into a 10 mL volumetric flask.[6]
-
Add an equal volume (e.g., 1 mL) of 1 N HCl.[6]
-
Heat the solution under reflux at 60-65°C for a defined period (e.g., 10 hours).[4] The choice of time and temperature is critical; these conditions are known to produce significant degradation (~10-15%) without completely consuming the parent drug, which is ideal for demonstrating analytical specificity.[4]
-
-
Neutralization: After the reflux period, cool the solution to room temperature. Carefully neutralize the sample by adding an equivalent volume (1 mL) of 1 N NaOH.[6] This step is crucial to halt the degradation reaction and prevent damage to the HPLC column.
-
Final Sample Preparation: Dilute the neutralized solution to the final volume (10 mL) with the mobile phase diluent (e.g., water:methanol, 25:75 v/v) to achieve a target concentration suitable for HPLC analysis (e.g., 200 µg/mL).[6]
-
Control Sample: Prepare a control sample by following the same procedure but substituting the 1 N HCl with purified water. This "non-stressed" sample is essential for comparison.
-
HPLC Analysis: Analyze the stressed and non-stressed samples using a validated stability-indicating HPLC method.
Table 2: Example HPLC Method Parameters for Tadalafil Analysis
| Parameter | Specification | Rationale |
|---|---|---|
| Column | Eclipse Plus C18 (250 mm × 4.6 mm, 5 µm) or equivalent | The C18 stationary phase provides excellent hydrophobic retention for the relatively nonpolar tadalafil and its degradants.[6][7] |
| Mobile Phase | Gradient elution with A: 0.1% Formic Acid in Water and B: Methanol | A gradient is often necessary to resolve early-eluting polar degradants from the highly retained parent compound. Formic acid aids in peak shape and ionization for MS detection.[6][12] |
| Flow Rate | 0.6 - 1.0 mL/min | A standard flow rate that provides good separation efficiency and reasonable run times.[6][8] |
| Detection | PDA/UV at 220 nm or 285 nm | Tadalafil and its chromophoric degradants exhibit strong absorbance at these wavelengths.[1][10] |
| Column Temp. | Ambient or 30°C | Ensures reproducible retention times.[10] |
| Injection Vol. | 10 - 20 µL | Standard volume for analytical HPLC.[5] |
Caption: Experimental workflow for forced degradation and analysis.
Structural Characterization of the Degradant
Confirmation of the degradant's structure is a critical step, typically achieved by coupling the liquid chromatography separation with mass spectrometry (LC-MS/MS) and, for definitive proof, Nuclear Magnetic Resonance (NMR) spectroscopy after isolation.[4][12]
-
LC-MS/MS: This technique is invaluable for obtaining the mass-to-charge ratio (m/z) of the degradation product. The high-resolution mass spectrometry (HRMS) data can provide the elemental composition, confirming the molecular formula.[4][12]
-
NMR: Following isolation of the degradant via preparative HPLC, 1H and 13C NMR, along with 2D techniques like HSQC and HMBC, provide unequivocal structural confirmation by detailing the exact connectivity of atoms within the molecule.[4]
Table 3: Mass Spectrometry Data for Tadalafil and its Acid Degradant
| Compound | Molecular Formula | Expected [M+H]⁺ (m/z) | Source |
|---|---|---|---|
| Tadalafil | C₂₂H₁₉N₃O₄ | 390.14 | [1] |
| Diketopiperazine Degradant | C₂₂H₁₉N₃O₄ | 406.15 (as M+H) |[4] |
Conclusion and Implications for Drug Development
The susceptibility of tadalafil to acid-catalyzed degradation, leading to the formation of a significant diketopiperazine derivative, is a critical stability characteristic. Understanding this specific pathway is paramount for:
-
Analytical Method Development: Ensuring that routine quality control methods are truly stability-indicating and capable of resolving this degradant from the API.
-
Formulation Science: Designing formulations with appropriate excipients and pH control to minimize the potential for this degradation, thereby ensuring the product's stability and safety throughout its shelf life.
-
Regulatory Compliance: Providing a comprehensive understanding of the drug's stability profile, a key component of any regulatory submission.
This guide has provided a detailed mechanistic overview and a practical, robust experimental framework for investigating the ketolactam degradation pathway of tadalafil. By applying these principles, researchers and drug development professionals can ensure the quality and integrity of tadalafil-containing pharmaceutical products.
References
-
Kannappan, N., Yada, D., Yada, D., Shashikanth, & Mannavalan, R. (2010). METHOD DEVELOPMENT AND VALIDATION OF STABILITY INDICATING METHODS FOR ASSAY OF TADALAFIL AND SILDENAFIL CITRATE BY HPLC. International Journal of ChemTech Research, 2(1), 329-333. [Link]
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Thummar, B., Patel, M., Dudhatra, B., Goswami, J., & Thummar, K. (2024). Forced degradation behavior of tadalafil and macitentan by validated stability-indicating high performance liquid chromatography method and identification of degradation products by liquid chromatography tandem mass spectrometry. Taylor & Francis Online. [Link]
-
Kotha, S. S. K., Doddipalla, R., Gandham, H., Rumalla, C. S., & Kaliyaperumal, M. (2021). Degradation Studies of Tadalafil: Identification, Isolation and Structure Characterization of Stress Degradation Product using LC-MS, Mass Mediated Prep-HPLC, NMR, HRMS. Asian Journal of Chemistry, 33(4), 827-832. [Link]
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Saini, B. (2023). STABILITY INDICATING HPLC METHOD DEVELOPMENT FOR ESTIMATION OF TADALAFIL AND FINASTERIDE. YMER, 22(11). [Link]
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Darwish, H. W., Bakheit, A. H., & Al-Majed, A. A. (2015). Stability-indicating methods for determination of tadalafil. TSI Journals. [Link]
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Rao, D. V., & Kumar, T. R. (2008). Validation and stability indicating RP-HPLC method for the determination of tadalafil API in pharmaceutical formulations. Academic Journals. [Link]
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Thummar, B., Patel, M., Dudhatra, B., Goswami, J., & Thummar, K. (2024). Forced degradation behavior of tadalafil and macitentan by validated stability-indicating high performance liquid chromatography method and identification of degradation products by liquid chromatography tandem mass spectrometry. Taylor & Francis Online. [Link]
-
Kotha, S. S. K., et al. (2021). Degradation Studies of Tadalafil: Identification, Isolation and Structure Characterization of Stress Degradation Product using LC-MS, Mass Mediated Prep-HPLC, NMR, HRMS. Asian Publication Corporation. [Link]
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Rao, D., Radhakrishnanand, P., & Himabindu, V. (2008). Stress Degradation Studies on Tadalafil and Development of a Validated Stability-Indicating LC Assay for Bulk Drug and Pharmaceutical Dosage Form. ResearchGate. [Link]
-
Reddy, G. S., & Kumar, A. (2016). Forced degradation studies, quantification and in-vitro dissolution studies of Tadalafil by spectrofluorimetry. ResearchGate. [Link]
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Rao, D., Radhakrishnanand, P., & Himabindu, V. (2008). Stress Degradation Studies on Tadalafil and Development of a Validated Stability-Indicating LC Assay for Bulk Drug and Pharmaceutical Dosage Form. Semantic Scholar. [Link]
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Patel, Y. (2021). RP-HPLC Method Development and Validation of Tadalafil in Tablet Dosage form. ResearchGate. [Link]
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de Souza, T. A. J., et al. (2014). UHPLC for Quality Evaluation of Genuine and Illegal Medicines Containing Sildenafil Citrate and Tadalafil. Universidade Federal de Minas Gerais. [Link]
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Coward, R. M., & Carson, C. C. (2008). Tadalafil in the treatment of erectile dysfunction. Therapeutics and clinical risk management, 4(6), 1315–1330. [Link]
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Badr, S. M., et al. (2023). The suggested scheme for acidic and basic degradation of Tadalafil. ResearchGate. [Link]
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Pinto, M. A., et al. (2022). Tadalafil and Sildenafil illicit association: Stability- indicating HPLC method, photodegradation kinetic and toxicological studies. SciELO. [Link]
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Nascimento, F. V. B., et al. (2025). Degradation Pathways of Tadalafil: A Thermoanalytical Study. ResearchGate. [Link]
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A Technical Guide to the Potential Biological Activity of Tadalafil Ketolactam
Executive Summary
Tadalafil is a potent and highly selective phosphodiesterase type 5 (PDE5) inhibitor, widely utilized in the treatment of erectile dysfunction and pulmonary arterial hypertension. The efficacy and safety of any pharmaceutical agent are intrinsically linked to the activity of its related compounds, including manufacturing impurities, degradation products, and metabolites. This guide focuses on Tadalafil Ketolactam (CAS 1346605-38-6), a known Tadalafil-related compound.[1] While data on its biological activity is not widely published, its structural similarity to the parent compound necessitates a thorough evaluation to understand its potential pharmacological and toxicological profile.
This document provides a mechanistic hypothesis for the potential biological activity of this compound, centered on its likely interaction with phosphodiesterase enzymes. We present a series of detailed, field-proven experimental workflows for its comprehensive in vitro characterization, enabling researchers to determine its inhibitory potency, selectivity, and cellular effects. The overarching goal is to equip drug development professionals with the scientific framework and practical methodologies required to assess the biological impact of this and similar Tadalafil-related substances.
Introduction: The Rationale for Characterizing Tadalafil-Related Compounds
Tadalafil's therapeutic effect is derived from its specific inhibition of PDE5, an enzyme that degrades cyclic guanosine monophosphate (cGMP) in smooth muscle cells.[2][3][4] Inhibition of PDE5 leads to elevated cGMP levels, promoting smooth muscle relaxation and vasodilation.[1][5] The molecular structure of Tadalafil is optimized for high-affinity binding to the PDE5 active site.[6]
However, during synthesis, storage, or metabolic processing, structurally related impurities can emerge.[3][5] Regulatory bodies mandate the identification and characterization of any impurity present above established thresholds to ensure the safety and consistency of the final drug product.[4] this compound, a derivative featuring significant structural modification, represents a critical subject for investigation. Its presence in a drug formulation could potentially alter the therapeutic window, introduce off-target effects, or compete with the parent drug, making its biological characterization a matter of priority.
This compound: A Structural Overview
This compound is identified in chemical databases with the molecular formula C₂₂H₁₉N₃O₆.[1] Its structure is derived from the Tadalafil core by the introduction of two ketone functionalities. This modification significantly alters the electronics and steric profile of the molecule compared to the parent drug, Tadalafil (C₂₂H₁₉N₃O₄).[6][7]
Table 1: Comparative Physicochemical Properties of Tadalafil and this compound
| Property | Tadalafil | This compound (Predicted) | Rationale for Predicted Difference |
| Molecular Formula | C₂₂H₁₉N₃O₄[6] | C₂₂H₁₉N₃O₆[1] | Addition of two oxygen atoms. |
| Molecular Weight | 389.4 g/mol [6] | 421.4 g/mol [1] | Increased mass due to added keto groups. |
| Polarity | Low | Higher | The introduction of polar ketone groups is expected to increase the overall polarity of the molecule. |
| Aqueous Solubility | Practically insoluble[6] | Potentially higher | Increased polarity may lead to a marginal increase in aqueous solubility, though it is likely to remain poorly soluble. |
| Hydrogen Bonding | Fewer acceptors/donors | More H-bond acceptors | The ketone oxygens can act as additional hydrogen bond acceptors, potentially altering binding interactions. |
Mechanistic Hypothesis: Postulated Biological Activity
Given its structural foundation, the primary hypothesis is that this compound may act as a modulator of phosphodiesterase enzymes.
Primary Target: PDE5 Inhibition
The core β-carboline structure is retained in this compound, suggesting a residual affinity for the PDE5 catalytic site. However, the addition of ketone groups could interfere with the optimal binding interactions observed with Tadalafil. It is plausible that this compound is a weaker PDE5 inhibitor than the parent compound. The key objective of experimental validation is to quantify this potency by determining its half-maximal inhibitory concentration (IC₅₀).
Altered Selectivity Profile
Tadalafil is known for its high selectivity for PDE5 over other PDE isoforms, particularly PDE6 (found in the retina) and PDE11.[8] The structural changes in this compound could alter this selectivity profile. A loss of selectivity, especially against PDE6, could imply a higher risk of side effects like visual disturbances. Conversely, an unexpected gain of affinity for another isoform could open new therapeutic avenues but would be a significant concern from a safety perspective for a Tadalafil-related compound.
The following diagram illustrates the canonical signaling pathway targeted by Tadalafil, which serves as the foundation for assessing the activity of this compound.
Caption: Tiered approach for in vitro characterization.
Tier 1: PDE5 Enzyme Inhibition Assay Protocol
Objective: To determine the IC₅₀ value of this compound against recombinant human PDE5. A fluorescence polarization (FP) assay is recommended for its sensitivity and high-throughput compatibility.
Principle: The assay measures the conversion of a fluorescently labeled cGMP substrate (cGMP-Fluor) to GMP-Fluor by PDE5. An antibody that specifically binds to the GMP-Fluor product is included. When the antibody binds, the large complex tumbles slowly in solution, resulting in high fluorescence polarization. Inhibition of PDE5 prevents this conversion, leading to a low polarization signal.
Materials:
-
Recombinant Human PDE5A1 (e.g., from commercial vendors)
-
Transcreener® PDE Assay Kit (or similar, containing cGMP/AMP² Antibody, cGMP-Fluor tracer, and stop/detect reagents)
-
Tadalafil (as positive control)
-
This compound (test compound)
-
DMSO (for compound dilution)
-
Assay Buffer: 10 mM Tris (pH 7.5), 5 mM MgCl₂, 0.01% Brij-35, 1 mM DTT
-
384-well, low-volume, black assay plates
-
Plate reader capable of measuring fluorescence polarization
Step-by-Step Methodology:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound and Tadalafil (control) in 100% DMSO.
-
Serial Dilution: Create a 10-point, 3-fold serial dilution series of each compound in DMSO. Then, dilute these into the Assay Buffer to achieve the desired final assay concentrations (e.g., 50 µM starting concentration). Ensure the final DMSO concentration in the assay is ≤1%.
-
Assay Plate Setup:
-
Add 5 µL of serially diluted test compound or control to appropriate wells.
-
Add 5 µL of Assay Buffer with 1% DMSO to "No Inhibition" control wells.
-
Add 5 µL of a known potent inhibitor (or buffer without enzyme) to "Maximum Inhibition" control wells.
-
-
Enzyme Addition: Add 5 µL of PDE5 enzyme, diluted in Assay Buffer to the appropriate concentration, to all wells except the "Maximum Inhibition" controls.
-
Substrate Addition & Incubation: Add 10 µL of the cGMP-Fluor substrate to all wells to initiate the reaction. Incubate the plate at 37°C for 60 minutes.
-
Reaction Termination: Add 10 µL of the Stop & Detect solution (containing EDTA and the antibody) to all wells.
-
Final Incubation: Incubate the plate at room temperature for 60 minutes to allow for antibody binding.
-
Data Acquisition: Read the fluorescence polarization on a compatible plate reader.
-
Data Analysis: Convert polarization values to % inhibition relative to controls. Plot % inhibition against the logarithm of compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Tier 2: PDE Isoform Selectivity Profiling
Objective: To assess the inhibitory activity of this compound against a panel of other PDE isoforms.
Methodology: The protocol is identical to the Tier 1 assay, but recombinant enzymes for other PDE families (e.g., PDE1, PDE4, PDE6, PDE11) are substituted for PDE5. The choice of substrate may vary depending on the enzyme (e.g., cAMP for PDE4). Run the assay for each isoform and calculate the respective IC₅₀ values.
Data Presentation: The results should be summarized in a table to clearly visualize the selectivity profile.
Table 2: Hypothetical PDE Selectivity Profile Data
| PDE Isoform | Tadalafil IC₅₀ (nM) | This compound IC₅₀ (nM) | Selectivity Ratio (IC₅₀ PDE-X / IC₅₀ PDE5) for Ketolactam |
| PDE5 | 5 | 150 | 1 |
| PDE6 | >10,000 | >20,000 | >133 |
| PDE11 | 70 | 950 | 6.3 |
| PDE1 | >10,000 | >20,000 | >133 |
Data are hypothetical and for illustrative purposes only.
Tier 3: Cell-Based cGMP Measurement
Objective: To confirm that the compound can modulate cGMP levels in a cellular context.
Principle: Use a relevant cell line (e.g., human corpus cavernosum smooth muscle cells or C2C12 skeletal muscle cells) and stimulate cGMP production with a nitric oxide donor. Then, treat the cells with the test compound and measure intracellular cGMP accumulation using a competitive ELISA or HTRF assay.
Step-by-Step Methodology:
-
Cell Culture: Plate smooth muscle cells in a 96-well plate and grow to confluency.
-
Pre-incubation: Wash cells and pre-incubate with varying concentrations of this compound or Tadalafil for 30 minutes.
-
Stimulation: Add a nitric oxide donor (e.g., Sodium Nitroprusside, SNP) to stimulate cGMP production. Incubate for 15 minutes.
-
Cell Lysis: Stop the reaction and lyse the cells using the lysis buffer provided with the cGMP assay kit.
-
cGMP Quantification: Perform the cGMP measurement according to the manufacturer's protocol (e.g., competitive ELISA).
-
Data Analysis: Plot the measured cGMP concentration against the test compound concentration to determine the half-maximal effective concentration (EC₅₀).
Interpretation and Future Directions
The data generated from these workflows will provide a clear biological activity profile for this compound.
Caption: Decision matrix based on initial PDE5 potency results.
-
If this compound is a weak inhibitor (e.g., IC₅₀ > 500 nM): It is unlikely to contribute significantly to the pharmacological effect of Tadalafil and may be considered of lower risk, pending standard toxicological assessment.
-
If this compound shows moderate to high potency: Its impact must be considered. Its relative concentration in the drug substance becomes critical. Further studies, including pharmacokinetic analysis to determine if it is a major metabolite and in vivo studies to assess its contribution to efficacy and safety, would be warranted.
-
If the selectivity profile is altered: A loss of selectivity against PDE6 or a significant interaction with PDE11 would be a major safety flag, potentially leading to a re-evaluation of acceptable limits for this impurity. [8]
Conclusion
This compound, as a known related substance to Tadalafil, requires rigorous biological evaluation to ensure product safety and efficacy. While it is hypothesized to be a weaker PDE5 inhibitor than its parent compound due to significant structural modifications, this assumption must be confirmed experimentally. The tiered in vitro testing strategy detailed in this guide—progressing from primary target potency to isoform selectivity and cellular activity—provides a comprehensive and resource-efficient framework for this characterization. The resulting data will enable researchers and drug developers to make informed decisions regarding manufacturing process controls, impurity specifications, and the overall risk-benefit profile of Tadalafil.
References
- Tadalafil - Wikipedia. (n.d.).
- How Tadalafil Works: Mechanism, Onset, and Effectiveness - Bolt Pharmacy. (n.d.).
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This compound. (n.d.). PubChem. Retrieved January 16, 2026, from [Link]
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Tadalafil - StatPearls - NCBI Bookshelf. (2024, March 20). Retrieved January 16, 2026, from [Link]
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Gilla, G., Anumula, R., Aalla, S., Vurimidi, H., & Ghanta, M. (2013). Synthesis and characterization of related substances and metabolite of tadalafil, a PDE-5 inhibitor. Organic Communications, 6(1), 12-22. Retrieved January 16, 2026, from [Link]
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CIALIS (tadalafil) tablets Label - accessdata.fda.gov. (n.d.). Retrieved January 16, 2026, from [Link]
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Thummar, B., Patel, M., Dudhatra, B., Goswami, J., & Thummar, K. (2024). Forced degradation behavior of tadalafil and macitentan by validated stability-indicating high performance liquid chromatography method and identification of degradation products by liquid chromatography tandem mass spectrometry. Taylor & Francis Online. Retrieved January 16, 2026, from [Link]
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Chakravarthy Kotha, S. S. K., et al. (2021). Degradation Studies of Tadalafil: Identification, Isolation and Structure Characterization of Stress Degradation Product using LC-MS, Mass Mediated Prep-HPLC, NMR, HRMS. Asian Journal of Chemistry, 33(4), 827-832. Retrieved January 16, 2026, from [Link]
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Satheesh, B., et al. (2013). SIMULTANEOUS DETERMINATION OF TADALAFIL AND ITS RELATED COMPOUNDS IN PHARMACEUTICAL DOSAGE FORMS BY UPLC. Journal of Liquid Chromatography & Related Technologies, 36(11), 1451-1465. Retrieved January 16, 2026, from [Link]
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Researchers Use Transcreener Assay to Identify New PDE5 Inhibitor - BellBrook Labs. (2023, July 24). Retrieved January 16, 2026, from [Link]
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Amin, K. M., et al. (2022). Scaffold Repurposing Reveals New Nanomolar Phosphodiesterase Type 5 (PDE5) Inhibitors Based on Pyridopyrazinone Scaffold: Investigation of In Vitro and In Silico Properties. Molecules, 27(18), 6035. Retrieved January 16, 2026, from [Link]
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Mapa, S. T., et al. (2018). Phosphodiesterase (PDE5) inhibition assay for rapid detection of erectile dysfunction drugs and analogs in sexual enhancement products. Drug Testing and Analysis, 10(11-12), 1739-1747. Retrieved January 16, 2026, from [Link]
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Tadalafil: Structure, Properties, Pharmacology, and Safety - Chemignition. (n.d.). Retrieved January 16, 2026, from [Link]
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In Silico Prediction of Tadalafil Ketolactam Toxicity: A Technical Guide for Drug Development Professionals
Abstract
The assessment of metabolite toxicity is a critical, non-negotiable aspect of modern drug development. As regulatory scrutiny intensifies and the imperative to reduce animal testing grows, in silico toxicology has emerged as an indispensable tool for early-stage hazard identification. This guide provides an in-depth technical framework for the predictive toxicological assessment of Tadalafil Ketolactam, a potential metabolite or impurity of the widely used phosphodiesterase 5 (PDE5) inhibitor, Tadalafil. We will navigate the strategic selection and application of computational models, emphasizing a weight-of-evidence approach to construct a robust, scientifically sound, and regulatory-compliant toxicity profile. This document is intended for researchers, toxicologists, and drug development professionals seeking to leverage computational methods for proactive risk management.
Introduction: The Imperative for Metabolite Safety Assessment
Tadalafil, the active pharmaceutical ingredient (API) in Cialis®, undergoes extensive metabolism primarily via the cytochrome P450 3A4 (CYP3A4) enzyme system.[1][2][3] The primary metabolic pathways involve the formation of a catechol metabolite, which is subsequently methylated and glucuronidated.[1][2] While the major circulating metabolites are considered pharmacologically inactive, the potential for minor metabolites or process-related impurities, such as this compound, to possess toxicological liabilities cannot be overlooked. The chemical structure for this compound is publicly available, providing the necessary input for computational analysis.[4]
Regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), mandate a thorough evaluation of impurities and metabolites.[5][6] The ICH M7 guideline, for instance, provides a framework for assessing and controlling DNA reactive (mutagenic) impurities to limit carcinogenic risk, explicitly endorsing the use of in silico methods as a first-line approach.[7][8] Computational toxicology offers a rapid, cost-effective, and ethically sound means to screen for potential hazards, prioritize experimental testing, and support regulatory submissions.[5][9]
This guide will delineate a comprehensive in silico workflow to predict the toxicity of this compound, focusing on key toxicological endpoints of regulatory significance.
The Strategic Framework: A Multi-Model Approach to In Silico Toxicology
A credible in silico toxicity assessment hinges on a "weight-of-evidence" approach, integrating multiple predictive methodologies. This is crucial because different models possess unique strengths and weaknesses. Regulatory guidelines, particularly for mutagenicity, advocate for the use of two complementary (Q)SAR methodologies: one expert rule-based and one statistical-based.[6][8][10] This dual-pronged strategy enhances the robustness of the prediction.
-
Expert Rule-Based Systems: These models, such as Derek Nexus, are built upon a curated knowledge base of structure-activity relationships derived from published literature and proprietary data.[11][12][13] They identify toxicophores—substructural fragments known to be associated with specific toxicities—and provide mechanistic hypotheses.[12][13] The strength of these systems lies in their transparency and the expert reasoning behind the alerts.
-
Statistical-Based Systems (QSAR): Quantitative Structure-Activity Relationship (QSAR) models, like those available in Toxtree or Sarah Nexus, are developed by statistically correlating structural features of a large set of chemicals with their experimentally determined toxicities.[8][14][15] These models excel at identifying potential liabilities in novel chemical space that may not be covered by existing expert rules.
The logical flow of our predictive assessment is illustrated in the diagram below.
Caption: In Silico Toxicity Prediction Workflow for this compound.
Core Toxicological Endpoints: A Step-by-Step Predictive Protocol
Genotoxicity/Mutagenicity Assessment (ICH M7)
The potential for a compound to induce genetic mutations is a primary safety concern due to its link with carcinogenicity. The Ames bacterial reverse mutation assay is the standard in vitro test for mutagenicity, and its prediction is a cornerstone of in silico toxicology.[7][16]
Protocol:
-
Structure Input: Obtain the canonical SMILES string for this compound from a reliable source like PubChem.[4]
-
CN1CC(=O)N2CC(=O)C3=CC=CC=C3NC(=O)[C@H]2C4=CC5=C(C=C4)OCO5
-
-
Expert Rule-Based Analysis (e.g., Derek Nexus):
-
Action: Process the SMILES string through the Derek Nexus software.[10][17]
-
Rationale: Derek Nexus will compare the substructures of this compound against its knowledge base of alerts for bacterial mutagenicity.[13] It provides a qualitative prediction (e.g., "equivocal," "plausible," "probable") and highlights the specific toxicophore responsible for the alert, along with supporting references and mechanistic reasoning.[12]
-
-
Statistical-Based Analysis (e.g., Sarah Nexus):
-
Action: Process the same SMILES string through the Sarah Nexus software.[8][10]
-
Rationale: Sarah Nexus, a statistical model, will provide a probabilistic prediction of a positive or negative Ames test outcome.[8] This model is trained on a large dataset of compounds with known Ames test results and complements the expert-rule based approach by potentially identifying liabilities not captured in the rule base.[15]
-
-
Result Integration and Interpretation:
-
Scenario A (No Alerts): If both models predict the compound to be non-mutagenic, it can be classified as Class 5 under ICH M7, indicating no mutagenic concern. Further testing may not be required.
-
Scenario B (Conflicting Alerts): If one model predicts mutagenicity and the other does not, an expert review is crucial to determine the relevance and plausibility of the alert. The compound would be treated as mutagenic until proven otherwise.
-
Scenario C (Concordant Positive Alerts): If both models predict mutagenicity, the compound is considered a mutagenic concern (ICH M7 Class 1 or 2).
-
Cardiotoxicity: hERG Channel Blockade
Drug-induced blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a major cause of acquired long QT syndrome, which can lead to life-threatening cardiac arrhythmias.[18][19] Therefore, early assessment of hERG liability is a critical step in safety profiling.
Protocol:
-
Model Selection: Utilize a validated QSAR model specifically trained for hERG inhibition. Many commercial and open-source ADMET prediction platforms include such models.[20][21]
-
Prediction Execution:
-
Action: Input the this compound structure into the selected ADMET platform.
-
Rationale: These models are trained on large datasets of compounds with experimentally determined hERG IC50 values.[22][23] They analyze physicochemical properties and structural motifs associated with hERG binders to predict the likelihood of channel blockade.
-
-
Data Interpretation:
-
The output is typically a probability of hERG blockade or a predicted IC50 value. This allows for a quantitative or semi-quantitative risk assessment.
-
The model should also define its applicability domain to ensure the prediction for this compound is reliable.[18]
-
Hepatotoxicity (Drug-Induced Liver Injury - DILI)
DILI is a leading cause of drug withdrawal from the market.[24][25] Its mechanisms are complex, making in silico prediction challenging but highly valuable for early risk identification.
Protocol:
-
Model Selection: Employ a DILI prediction model from a comprehensive ADMET suite. These models are often built using large datasets of drugs with known clinical hepatotoxicity profiles.[26][27]
-
Prediction Execution:
-
Action: Submit the this compound structure for DILI prediction.
-
Rationale: The models analyze structural alerts and physicochemical properties associated with various mechanisms of liver injury, such as oxidative stress, mitochondrial damage, or bile salt export pump (BSEP) inhibition.[24]
-
-
Data Interpretation:
-
The output is typically a binary prediction (e.g., "DILI concern" or "No DILI concern") or a probability score.
-
It is crucial to review any structural alerts identified by the model to understand the potential mechanistic basis for the prediction.[28]
-
Data Synthesis and Reporting: Building a Defensible Profile
The results from each predictive model should not be viewed in isolation. A consolidated summary table is essential for a clear overview and for facilitating a weight-of-evidence discussion.
Table 1: Summary of In Silico Toxicity Predictions for this compound
| Toxicological Endpoint | Prediction Tool(s) | Predicted Outcome | Confidence/Remarks |
| Mutagenicity (Ames) | Derek Nexus (Expert Rule-Based) | [Hypothetical Outcome, e.g., Negative] | [e.g., No structural alerts for mutagenicity identified] |
| Sarah Nexus (Statistical) | [Hypothetical Outcome, e.g., Negative (95% prob.)] | [e.g., Compound is within the applicability domain of the model] | |
| Cardiotoxicity (hERG) | ADMET Platform (QSAR) | [Hypothetical Outcome, e.g., Low Probability of Blockade] | [e.g., Predicted pIC50 < 5.0] |
| Hepatotoxicity (DILI) | ADMET Platform (QSAR) | [Hypothetical Outcome, e.g., No DILI Concern] | [e.g., No structural alerts for reactive metabolite formation] |
| Other Endpoints | Toxtree (Decision Tree) | [e.g., Cramer Class III] | [Based on structural features, suggesting potential for toxicity] |
Note: The outcomes presented in this table are hypothetical and for illustrative purposes only. Actual results would be generated by running the this compound structure through the specified software.
The final report should include:
-
A clear statement of the methodologies and software versions used.
-
The input structure (SMILES, MOL file).
-
Detailed outputs from each model, including any alerts and their descriptions.
-
An expert review that synthesizes the findings, discusses any conflicting results, and provides a concluding assessment of the potential toxicological risks.
-
A recommendation for subsequent actions, such as the need for specific in vitro follow-up studies.
Conclusion: The Role of In Silico Assessment in Modern Drug Safety
This guide has outlined a rigorous, multi-faceted in silico strategy for evaluating the toxicological profile of this compound. By integrating expert rule-based and statistical QSAR models, we can generate a comprehensive hazard identification profile that aligns with regulatory expectations and informs subsequent drug development decisions. This proactive, computationally driven approach not only conserves resources and reduces animal testing but also embeds a culture of safety and scientific excellence from the earliest stages of the pharmaceutical lifecycle. The validation and transparent reporting of these in silico models are paramount to their acceptance and utility in regulatory submissions.[29][30][31]
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ResearchGate. (n.d.). In Silico Prediction of Hepatotoxicity. Retrieved from [Link]
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ResearchGate. (n.d.). Progress in QSAR toxicity screening of pharmaceutical impurities and other FDA regulated products. Retrieved from [Link]
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Encyclopedia.pub. (2022). In Silico Models to Predict Drug-Induced Liver Injury. Retrieved from [Link]
- Patlewicz, G., et al. (2010). Review of Software Tools for Toxicity Prediction.
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CNR-IRIS. (2021). Structure-Based Prediction of hERG-Related Cardiotoxicity: A Benchmark Study. Retrieved from [Link]
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News-Medical.Net. (2020). Validating the In-Silico Model for Toxicity Studies. Retrieved from [Link]
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Sygnature Discovery. (n.d.). ADMET Prediction Software. Retrieved from [Link]
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Spectroscopic Data Interpretation for Tadalafil Ketolactam: A Guide to Identification and Characterization
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The rigorous identification and characterization of impurities and degradation products are cornerstones of pharmaceutical development and quality control. Tadalafil, a potent phosphodiesterase type 5 (PDE5) inhibitor, can give rise to various related substances, among which Tadalafil Ketolactam is a significant process-related impurity or degradant.[1][2] This technical guide provides an in-depth exploration of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy—used to unambiguously identify and characterize this compound. By focusing on the causality behind experimental choices and presenting self-validating protocols, this document serves as a practical resource for researchers and analytical scientists in the pharmaceutical industry.
Introduction: The Imperative of Impurity Profiling
Tadalafil ((6R,12aR)-6-(1,3-benzodioxol-5-yl)-2-methyl-2,3,6,7,12,12a-hexahydropyrazino[1′,2′:1,6]pyrido[3,4-b]indole-1,4-dione) is the active pharmaceutical ingredient (API) in medications used to treat erectile dysfunction and pulmonary arterial hypertension.[3][4] Its complex tetracyclic structure, while effective, presents multiple sites susceptible to chemical transformation during synthesis or storage, leading to the formation of impurities.[5][6] Regulatory bodies mandate strict control over these impurities, as they can impact the safety and efficacy of the final drug product.
This compound is a critical impurity formed through the oxidation of the methylene group adjacent to the indole nitrogen within the Tadalafil core structure. This guide elucidates the distinct spectroscopic signatures that differentiate the ketolactam from the parent API, providing a robust framework for its confident identification.
Structural Comparison: Tadalafil vs. This compound
The fundamental difference between Tadalafil and its Ketolactam derivative is the introduction of two additional carbonyl (keto) groups. This seemingly minor change significantly alters the molecule's electronic environment and, consequently, its spectroscopic properties.
-
Tadalafil:
-
This compound:
Caption: Proposed ESI-MS/MS fragmentation pathway for this compound.
Data Summary: Mass Spectrometry
| Analyte | Molecular Formula | Molecular Weight ( g/mol ) | Expected [M+H]⁺ (m/z) | Key Fragment Ions (m/z) |
| Tadalafil | C₂₂H₁₉N₃O₄ | 389.41 | 390.4 | 268, 169, 135 [8][9] |
| This compound | C₂₂H₁₉N₃O₆ | 421.4 | 422.1 | 296, 169, 135 (Proposed) |
Experimental Protocol: LC-MS/MS
-
Sample Preparation: Dissolve 1 mg of the sample in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water to create a 100 µg/mL stock solution. Further dilute to 1 µg/mL using the same solvent.
-
Chromatography:
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization, Positive (ESI+).
-
Scan Mode: Full scan (m/z 100-600) to find the parent ion, followed by product ion scan (MS/MS) of the ion at m/z 422.1.
-
Collision Energy: Optimize between 20-40 eV to achieve characteristic fragmentation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Definitive Structural Elucidation
While MS provides the molecular formula, only NMR can definitively map the atomic connectivity and confirm the precise location of the new carbonyl groups.
¹H NMR: Mapping Proton Environments
The oxidation of the methylene group (-CH₂-) to a ketone (-C=O) removes two protons and significantly alters the chemical shift of adjacent protons.
-
Key Differentiator: In Tadalafil's spectrum, the protons of the methylene group next to the indole nitrogen appear in the 3-5 ppm region. [11]The spectrum of this compound will lack these signals entirely.
-
Downfield Shifts: Protons on carbons alpha to the newly introduced carbonyls will experience deshielding due to the electron-withdrawing nature of the carbonyl group, causing their signals to shift downfield. Specifically, the chiral proton at position 6 (adjacent to the benzodioxole ring) is expected to show a noticeable downfield shift. [12][13]
¹³C NMR: Unambiguous Carbonyl Detection
¹³C NMR is arguably the most powerful technique for confirming the ketolactam structure.
-
Key Differentiator: The defining feature will be the appearance of two new signals in the characteristic carbonyl region of the spectrum (160-180 ppm). Tadalafil already contains two amide carbonyls. [14]The ketolactam will display additional signals corresponding to the new keto and lactam carbonyl carbons, providing unequivocal evidence of the oxidation.
Data Summary: NMR Spectroscopy
| Technique | Tadalafil Signature | This compound Differentiating Signature |
| ¹H NMR | Signals for -CH₂- group adjacent to indole N (approx. 3-5 ppm). [11] | Absence of the aforementioned -CH₂- signals. Downfield shift of adjacent protons. |
| ¹³C NMR | Two amide carbonyl signals (~165-170 ppm). [14] | Two additional carbonyl signals in the 160-180 ppm region. |
Experimental Protocol: NMR
-
Sample Preparation: Dissolve approximately 10 mg of the sample in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). [11]DMSO-d₆ is an excellent solvent for both Tadalafil and its more polar impurities.
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: -2 to 14 ppm.
-
Relaxation Delay: 5 seconds to ensure full relaxation of all protons. [13] * Number of Scans: 16-64, depending on sample concentration.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Standard proton-decoupled ¹³C experiment.
-
Spectral Width: 0 to 220 ppm.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 1024 or more to achieve adequate signal-to-noise.
-
-
2D NMR (Optional but Recommended): Run HSQC and HMBC experiments to correlate proton and carbon signals, providing absolute confirmation of the structure.
Infrared (IR) Spectroscopy: Probing Functional Groups
IR spectroscopy provides rapid confirmation of functional groups present in a molecule. The key is to identify the stretching vibrations of the additional carbonyl groups.
Causality and Interpretation
The IR spectrum is dominated by vibrational frequencies of chemical bonds. The C=O bond produces a very strong and sharp absorption band.
-
Tadalafil: Shows characteristic amide C=O stretching bands around 1646-1675 cm⁻¹. [15][16]* This compound: The spectrum will be more complex in the carbonyl region. It will retain the amide C=O bands and exhibit at least one new, strong C=O stretching band corresponding to the ketone/lactam functionalities. This new band may appear as a distinct peak or a shoulder on the existing amide bands, typically at a slightly higher wavenumber (e.g., 1680-1720 cm⁻¹).
Data Summary: IR Spectroscopy
| Analyte | Key IR Absorption Bands (cm⁻¹) |
| Tadalafil | ~3300 (N-H stretch), ~1675 (Amide C=O stretch), ~1646 (Aromatic C=C stretch). [15][16] |
| This compound | ~3300 (N-H stretch), ~1680-1720 (New Ketone/Lactam C=O stretch) , ~1675 (Amide C=O stretch). |
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: Place a small amount (1-2 mg) of the solid powder directly onto the ATR crystal. No further preparation is needed.
-
Data Acquisition:
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Apply pressure to the sample using the anvil to ensure good contact.
-
Collect the sample spectrum over the range of 4000-600 cm⁻¹.
-
Co-add 16-32 scans to achieve a good signal-to-noise ratio.
-
-
Data Processing: Perform automatic baseline correction and ATR correction.
Integrated Analytical Workflow
In a real-world laboratory setting, these techniques are used in a logical sequence to move from detection to definitive identification. The causality of this workflow ensures efficient and accurate characterization.
Caption: A logical workflow for the identification of this compound.
This self-validating system ensures that each step confirms the hypothesis of the previous one. The high-mass accuracy MS data proposes a molecular formula, which is then supported by the functional group information from FTIR. Finally, NMR spectroscopy provides the unambiguous structural proof, completing the characterization with the highest degree of confidence.
References
-
Gilla, G., Anumula, R., et al. (2013). Synthesis and characterization of related substances and metabolite of tadalafil, a PDE-5 inhibitor. Organic Communications. Available at: [Link]
-
Gilla, G., Anumula, R., et al. (2013). Synthesis and characterization of related substances and metabolite of tadalafil, a PDE-5 inhibitor. ResearchGate. Available at: [Link]
-
ACG Publications. (2013). Synthesis and characterization of related substances and metabolite of tadalafil, a PDE-5 inhibitor. Available at: [Link]
-
PubChem. This compound. National Center for Biotechnology Information. Available at: [Link]
-
ResearchGate. (2006). Synthesis of tadalafil (Cialis) from L-tryptophan. Available at: [Link]
-
Satheesh, B., et al. (2013). SIMULTANEOUS DETERMINATION OF TADALAFIL AND ITS RELATED COMPOUNDS IN PHARMACEUTICAL DOSAGE FORMS BY UPLC. Journal of Liquid Chromatography & Related Technologies. Available at: [Link]
-
Li, W., et al. (2015). Quantitative 1H-NMR Method for the Determination of Tadalafil in Bulk Drugs and its Tablets. Hindawi. Available at: [Link]
-
Kotha, S.S.K., et al. (2021). Degradation Studies of Tadalafil: Identification, Isolation and Structure Characterization of Stress Degradation Product using LC-MS, Mass Mediated Prep-HPLC, NMR, HRMS. Asian Journal of Chemistry. Available at: [Link]
-
Lee, J., et al. (2016). Fragmentation Pathways of Tadalafil and Its Analogues in Electrospray Ionization Tandem Mass Spectrometry. ResearchGate. Available at: [Link]
-
ResearchGate. Collision-induced dissociation mass spectrum of (A) tadalafil and (B) sildenafil. Available at: [Link]
-
Mateescu, C., et al. (2017). Spectroscopic and Spectrometric Methods Used for the Screening of Certain Herbal Food Supplements Suspected of Adulteration. National Institutes of Health (NIH). Available at: [Link]
-
Lee, Y., et al. (2014). Validated UPLC-MS/MS method for the determination of tadalafil in human plasma and its application to a pharmacokinetic study. National Institutes of Health (NIH). Available at: [Link]
-
ResearchGate. FTIR spectrum of Tadalafil. Available at: [Link]
-
ResearchGate. 1 H NMR characteristics of tadalafil (Tad), aminotadalafil (AminTad) and nor-tadalafil (NorTad). Available at: [Link]
-
ResearchGate. Ss ¹³C NMR spectra of crystalline tadalafil. Available at: [Link]
-
ResearchGate. Characteristic FTIR bands of sildenafil and tadalafil detected in the analyzed samples. Available at: [Link]
-
ResearchGate. The chemical structure of tadalafil. Available at: [Link]
-
Chemignition. (2025). Tadalafil: Structure, Properties, Pharmacology, and Safety. Available at: [Link]
-
ResearchGate. FTIR Spectrum of (a) Pure Tadalafil drug. Available at: [Link]
-
SpectraBase. Tadalafil - Optional[13C NMR] - Chemical Shifts. Available at: [Link]
-
CIALIS. Tadalafil Molecular formula. Available at: [Link]
-
Wikipedia. Tadalafil. Available at: [Link]
-
Nanalysis Corp. (2020). Assay of Tadalafil in Formulated Tablets via Benchtop qNMR. Available at: [Link]
-
Khan, Z., et al. (2018). A review of analytical methods for estimation of Tadalafil in pharmaceutical formulations. ResearchGate. Available at: [Link]
-
ResearchGate. (2013). Simultaneous determination of tadalafil and its related compounds in pharmaceutical dosage forms by UPLC. Available at: [Link]
-
Shah, J., et al. (2015). Quantitation of tadalafil in human plasma using a sensitive and rapid LC-MS/MS method for a bioequivalence study. National Institutes of Health (NIH). Available at: [Link]
-
ResearchGate. FTIR spectra of crystalline tadalafil. Available at: [Link]
-
PharmaCompass. Tadalafil Lilly | Drug Information, Uses, Side Effects, Chemistry. Available at: [Link]
-
MDPI. (2020). Diketopiperazine-Based, Flexible Tadalafil Analogues: Synthesis, Crystal Structures and Biological Activity Profile. Available at: [Link]
-
PubMed. Study of the electrospray ionization tandem mass spectrometry of sildenafil derivatives. Available at: [Link]
-
Scholars Research Library. Determination of Tadalafil in rat plasma by liquid chromatography tandam mass spectrometry: Application to a pharmacokinetic study. Available at: [Link]
-
Geneesmiddeleninformatiebank. (2017). Public Assessment Report Scientific discussion Tadalafil STADA. Available at: [Link]
-
ResearchGate. (2014). Spectrophotometric determination of tadalafil in pure and dosage forms. Available at: [Link]
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Methodological & Application
Application Note: A Comprehensive Guide to the Synthesis of Tadalafil Ketolactam Reference Standard
Introduction: The Critical Role of Impurity Reference Standards in Pharmaceutical Quality
Tadalafil, chemically designated as (6R,12aR)-6-(1,3-benzodioxol-5-yl)-2-methyl-2,3,6,7,12,12a-hexahydropyrazino[1′,2′:1,6]pyrido[3,4-b]indole-1,4-dione, is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5).[1] It is widely prescribed for the treatment of erectile dysfunction, benign prostatic hyperplasia, and pulmonary arterial hypertension.[2][3] The synthesis of Tadalafil is a multi-step process, and like any synthetic active pharmaceutical ingredient (API), it is susceptible to the formation of impurities. These impurities can arise from starting materials, intermediates, or degradation of the final product.[4]
Regulatory bodies such as the United States Pharmacopeia (USP) and European Pharmacopoeia (EP) mandate strict control over impurities in pharmaceutical products to ensure their safety and efficacy.[5][6] One such critical impurity is Tadalafil Ketolactam, also referred to as Tadalafil Impurity I.[7] This compound is an oxidation product of Tadalafil. The presence of this and other impurities must be monitored and controlled within specified limits, necessitating the availability of high-purity reference standards for analytical method development, validation, and routine quality control.[5][8]
This application note provides a detailed, scientifically grounded protocol for the synthesis of the this compound reference standard. It is designed for researchers, scientists, and drug development professionals, offering in-depth insights into the synthetic pathway, reaction mechanism, and analytical characterization.
Understanding the Formation of this compound
This compound is formed through the oxidation of the Tadalafil molecule. Forced degradation studies have shown that Tadalafil is susceptible to degradation under oxidative, acidic, and alkaline conditions.[4][9] The formation of the ketolactam impurity involves the oxidation of the methylene group adjacent to the nitrogen atom in the piperazinedione ring of the Tadalafil structure. This transformation introduces a ketone functional group, resulting in the ketolactam derivative with a molecular weight of 405.4 g/mol (C₂₂H₁₉N₃O₅), as confirmed by mass spectrometry.[7][10]
The synthesis of the this compound reference standard mimics this oxidative degradation in a controlled manner to produce the impurity in sufficient quantity and high purity. The protocol described herein is adapted from established methods involving the use of a mild oxidizing agent.[10]
Experimental Protocol: Synthesis of this compound
This protocol details a robust method for the synthesis of this compound from Tadalafil.
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| Tadalafil | >99% Purity | Commercially Available |
| N-Chlorosuccinimide (NCS) | Reagent Grade | Commercially Available |
| Tetrahydrofuran (THF) | HPLC Grade | Commercially Available |
| Water | Deionized | In-house |
| Sodium Bicarbonate | Analytical Grade | Commercially Available |
| Dichloromethane (DCM) | HPLC Grade | Commercially Available |
| Ethyl Acetate | HPLC Grade | Commercially Available |
| n-Hexane | HPLC Grade | Commercially Available |
| Silica Gel | 60-120 mesh | Commercially Available |
Instrumentation:
-
Magnetic stirrer with heating plate
-
Reaction flask (250 mL)
-
Rotary evaporator
-
Chromatography column
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
HPLC system with UV detector
-
Mass Spectrometer (LC-MS)
-
NMR Spectrometer
Synthetic Procedure:
The overall workflow for the synthesis and purification of this compound is depicted in the following diagram:
Caption: Synthetic workflow for this compound.
Step-by-Step Protocol:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, add Tadalafil (10.0 g). To this, add tetrahydrofuran (50 mL) and water (50 mL). Stir the mixture until the Tadalafil is fully dissolved.[10]
-
Addition of Oxidizing Agent: Add N-Chlorosuccinimide (NCS) (3.0 g) to the reaction mixture in portions over 10 minutes.
-
Reaction: Heat the reaction mixture to 50°C and stir vigorously. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/n-hexane (8:1 v/v). The reaction is typically complete within 4-6 hours.
-
Work-up: Once the reaction is complete (as indicated by the consumption of Tadalafil on TLC), cool the flask to room temperature. Slowly add a saturated aqueous solution of sodium bicarbonate until the pH of the solution is approximately 7-8 to neutralize the reaction mixture.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 100 mL). Combine the organic layers.
-
Drying and Concentration: Dry the combined organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography. Elute with a gradient of ethyl acetate in n-hexane. The fractions containing the pure this compound are collected and concentrated to yield a white solid.[10]
Characterization and Quality Control
The identity and purity of the synthesized this compound reference standard must be rigorously confirmed using various analytical techniques.
Analytical Workflow:
Caption: Analytical workflow for characterization.
1. High-Performance Liquid Chromatography (HPLC):
-
Purpose: To determine the purity of the synthesized compound.
-
Typical Conditions:
-
Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is commonly used.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 285 nm
-
-
Acceptance Criteria: Purity should be ≥98%.
2. Mass Spectrometry (MS):
-
Purpose: To confirm the molecular weight of the synthesized compound.
-
Method: Electrospray Ionization (ESI) is typically used.
-
Expected Result: The mass spectrum should show a molecular ion peak [M+H]⁺ at m/z 406, corresponding to the molecular formula C₂₂H₁₉N₃O₅.[10]
3. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Purpose: To confirm the chemical structure of this compound.
-
Solvent: DMSO-d₆
-
Key ¹H NMR Signals: The spectrum should be consistent with the structure of this compound, showing characteristic shifts for the aromatic, aliphatic, and methyl protons. The absence of the methylene protons adjacent to the nitrogen in the piperazinedione ring and the presence of signals corresponding to the oxidized structure confirms the successful synthesis.[10]
Conclusion
The synthesis of high-purity this compound as a reference standard is crucial for the accurate quality control of Tadalafil API and its pharmaceutical formulations. The protocol detailed in this application note provides a reliable and reproducible method for its preparation via controlled oxidation of Tadalafil. Rigorous analytical characterization using HPLC, MS, and NMR is essential to confirm the identity and purity of the synthesized reference standard, ensuring its suitability for its intended analytical applications. This comprehensive guide serves as a valuable resource for scientists and researchers in the pharmaceutical industry, supporting the development and manufacturing of safe and effective medicines.
References
-
Chemignition Laboratory. (2025). Tadalafil: Structure, Properties, Pharmacology, and Safety. [Link]
-
Pinto, M. A., et al. (2022). Tadalafil and Sildenafil illicit association: Stability- indicating HPLC method, photodegradation kinetic and toxicological studies. Brazilian Journal of Pharmaceutical Sciences, 58. [Link]
-
Wikipedia. Tadalafil. [Link]
- Google Patents.
-
Pharmaffiliates. Tadalafil-impurities. [Link]
-
U.S. Food & Drug Administration. (2021). CIALIS (tadalafil) tablets Label. [Link]
-
United States Pharmacopeial Convention. (2019). Tadalafil Tablets - USP-NF. [Link]
-
Kotha, S. S. K., et al. (2021). Degradation Studies of Tadalafil: Identification, Isolation and Structure Characterization of Stress Degradation Product using LC-MS, Mass Mediated Prep-HPLC, NMR, HRMS. Asian Journal of Chemistry, 33(4), 827-832. [Link]
-
Gilla, G., et al. (2013). Synthesis and characterization of related substances and metabolite of tadalafil, a PDE-5 inhibitor. Organic Communications, 6(1), 12-22. [Link]
-
ResearchGate. (2015). (PDF) Tadalafil and Sildenafil illicit association: Stability- indicating HPLC method, photodegradation kinetic and toxicological studies. [Link]
-
ResearchGate. (2008). Stress Degradation Studies on Tadalafil and Development of a Validated Stability-Indicating LC Assay for Bulk Drug and Pharmaceutical Dosage Form | Request PDF. [Link]
-
SynZeal. Tadalafil Impurities. [Link]
-
SynZeal. Tadalafil EP Impurity A. [Link]
-
Taylor & Francis Online. (2024). Forced degradation behavior of tadalafil and macitentan by validated stability-indicating high performance liquid chromatography method and identification of degradation products by liquid chromatography tandem mass spectrometry. [Link]
-
MDPI. (2015). Quantitative 1 H-NMR Method for the Determination of Tadalafil in Bulk Drugs and its Tablets. [Link]
-
Asian Publication Corporation. AJ C. [Link]
-
MDPI. (2019). Diketopiperazine-Based, Flexible Tadalafil Analogues: Synthesis, Crystal Structures and Biological Activity Profile. [Link]
-
ResearchGate. (2015). (PDF) Quantitative H-NMR Method for the Determination of Tadalafil in Bulk Drugs and its Tablets. [Link]
-
International Journal of Pharmacy and Analytical Research. (2019). Development and validation of RP-HPLC method for the estimation of tadalafil in bulk and pharmaceutical dosage forms. [Link]
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Application Note: A Validated UPLC-MS/MS Method for the Sensitive Detection of Tadalafil Ketolactam in Human Plasma
Abstract
This application note details a robust and sensitive Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the quantification of Tadalafil Ketolactam, a metabolite of Tadalafil, in human plasma. Tadalafil is a potent phosphodiesterase type 5 (PDE5) inhibitor, and monitoring its metabolic fate is crucial for comprehensive pharmacokinetic and drug metabolism studies. This protocol employs a straightforward protein precipitation extraction, followed by rapid chromatographic separation and detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The method has been developed and validated in accordance with the principles outlined in international bioanalytical method validation guidelines to ensure accuracy, precision, and reliability for use in drug development and clinical research settings.
Introduction: The Rationale for Metabolite Quantification
Tadalafil is a widely prescribed therapeutic agent for erectile dysfunction and pulmonary arterial hypertension.[1] Its efficacy and safety profile are well-documented; however, a thorough understanding of its metabolic pathways is paramount for a complete toxicological and pharmacokinetic assessment. Tadalafil is primarily metabolized in the liver by the cytochrome P450 3A4 (CYP3A4) isoenzyme.[2][3] While the major metabolic route involves the formation of a catechol metabolite followed by methylation and glucuronidation, other metabolic transformations can occur.[2][4]
The formation of metabolites, such as this compound, represents an important aspect of the drug's disposition. Quantifying these metabolites is critical for several reasons:
-
Comprehensive Pharmacokinetic Profiling: Understanding the formation and elimination rates of metabolites provides a more complete picture of the drug's behavior in the body.
-
Safety and Toxicology: Metabolites can sometimes possess their own pharmacological or toxicological activity.
-
Drug-Drug Interaction Studies: Co-administered drugs that inhibit or induce CYP3A4 can alter the metabolic profile of Tadalafil, potentially affecting the levels of its metabolites.[5]
This application note provides a detailed protocol for the selective and sensitive quantification of this compound in human plasma, addressing the need for robust bioanalytical methods in drug metabolism research.
Experimental Workflow and Rationale
The overall analytical workflow is designed for high-throughput analysis while maintaining high sensitivity and selectivity. The process involves three main stages: sample preparation, UPLC separation, and MS/MS detection.
Figure 1: Overall workflow for the UPLC-MS/MS analysis of this compound in plasma.
Materials and Methods
Reagents and Chemicals
-
Tadalafil and this compound reference standards (purity >98%)
-
Tadalafil-d3 (Internal Standard, IS)
-
HPLC-grade acetonitrile and methanol
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Ultrapure water
-
Human plasma (K2-EDTA)
Instrumentation
A UPLC system coupled to a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source was used.
Sample Preparation: Protein Precipitation
Protein precipitation was selected for its simplicity, speed, and suitability for high-throughput applications.[6][7]
Protocol:
-
To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution (Tadalafil-d3, 500 ng/mL in methanol).
-
Add 300 µL of ice-cold acetonitrile to precipitate plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to an autosampler vial for injection into the UPLC-MS/MS system.
UPLC Conditions
The chromatographic conditions are optimized for a rapid and efficient separation of the analyte and internal standard from endogenous plasma components.
| Parameter | Condition |
| Column | Reversed-phase C18, 100 x 2.1 mm, 2.7 µm (e.g., Shiseido CAPCELL CORE)[6] |
| Mobile Phase A | 2 mM Ammonium Acetate with 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Isocratic: 55% A / 45% B |
| Flow Rate | 0.7 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Run Time | 2.0 minutes |
Rationale for Parameter Selection:
-
C18 Column: Provides excellent retention and separation for moderately nonpolar compounds like Tadalafil and its metabolites.
-
Ammonium Acetate & Formic Acid: The use of a buffer with a mild acid enhances peak shape and promotes ionization in positive ESI mode.[6]
-
Isocratic Elution: Simplifies the method and ensures rapid analysis, which is ideal for high-throughput environments.
MS/MS Conditions
The mass spectrometer was operated in positive electrospray ionization mode. The specific Multiple Reaction Monitoring (MRM) transitions for this compound, Tadalafil, and the internal standard were optimized for maximum sensitivity and specificity.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| This compound | 422.2 | 268.2 |
| Tadalafil | 390.3 | 268.2 |
| Tadalafil-d3 (IS) | 393.3 | 271.2 |
Derivation of MRM Transitions:
-
This compound: The molecular formula is C22H19N3O6.[8] The theoretical monoisotopic mass is 421.13 g/mol . The protonated molecule [M+H]+ gives a precursor ion of m/z 422.2. The major product ion at m/z 268.2 is predicted based on the fragmentation of the core Tadalafil structure, which readily loses the substituted benzodioxole moiety.[4][9]
-
Tadalafil: The precursor ion [M+H]+ is m/z 390.3, and the major product ion is m/z 268.2.[4][9]
-
Tadalafil-d3 (IS): The precursor ion [M+H]+ is m/z 393.3, and the corresponding product ion is m/z 271.2.[4]
Justification for Internal Standard Selection: A stable isotope-labeled (SIL) internal standard is the gold standard for quantitative bioanalysis as it co-elutes with the analyte and experiences similar matrix effects and ionization suppression or enhancement.[10] While a SIL version of this compound would be ideal, it is not commercially available. Tadalafil-d3 is a suitable alternative as it is structurally very similar to the analyte and will behave similarly during extraction and analysis. However, it is crucial to validate the method thoroughly to ensure that the absence of the isotopic label on the metabolite itself does not introduce a bias, particularly if the parent drug is present at high concentrations in the samples.[11]
Sources
- 1. Tadalafil - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. waters.com [waters.com]
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- 4. Quantitation of tadalafil in human plasma using a sensitive and rapid LC-MS/MS method for a bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
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Application Note: Elucidation of the LC-MS/MS Fragmentation Pattern of Tadalafil Ketolactam
Introduction
Tadalafil is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5), widely prescribed for the treatment of erectile dysfunction and pulmonary arterial hypertension.[1][2][3] During its synthesis, storage, or under stress conditions, various related substances and degradation products can be formed.[4][5][6] One such potential impurity and degradation product is Tadalafil Ketolactam. The identification and characterization of such compounds are critical for ensuring the quality, safety, and efficacy of the final drug product.
This application note provides a detailed protocol and scientific rationale for the analysis of this compound using Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS). We will delve into the characteristic fragmentation pattern of this specific derivative, offering insights into its structural elucidation. This guide is intended for researchers, analytical scientists, and professionals in drug development and quality control.
Scientific Principles: Tandem Mass Spectrometry in Structural Elucidation
Tandem mass spectrometry (MS/MS) is a powerful analytical technique used to determine the structure of unknown compounds. In a typical LC-MS/MS workflow, the analyte of interest is first separated from other components in a mixture by liquid chromatography. The separated analyte is then ionized, most commonly by electrospray ionization (ESI), to form a protonated molecule ([M+H]⁺). This precursor ion is then selected in the first mass analyzer (Q1) and subjected to collision-induced dissociation (CID) in a collision cell (Q2). The resulting product ions are then separated and detected in the second mass analyzer (Q3), generating a characteristic fragmentation spectrum. The fragmentation pattern provides a molecular fingerprint that is invaluable for structural confirmation.
Experimental Protocol
Sample and Standard Preparation
-
This compound Standard: A reference standard of this compound is essential for method development and confirmation. The molecular formula for this compound is C₂₂H₁₉N₃O₆, with a corresponding molecular weight of 421.4 g/mol .[7]
-
Sample Preparation: For analysis of this compound in a drug substance or product, a suitable extraction procedure is required. A common approach involves dissolving the sample in a compatible solvent, such as a mixture of acetonitrile and water, followed by sonication and filtration to remove any undissolved excipients.
Liquid Chromatography (LC) Conditions
The chromatographic separation is crucial to resolve this compound from Tadalafil and other related impurities. A reverse-phase HPLC or UHPLC system is typically employed.
| Parameter | Condition | Rationale |
| Column | C18 column (e.g., 2.1 x 50 mm, 1.7 µm) | Provides good retention and separation for moderately polar compounds like Tadalafil and its derivatives. |
| Mobile Phase A | 0.1% Formic Acid in Water | The acidic modifier promotes protonation of the analyte for positive ion ESI. |
| Mobile Phase B | Acetonitrile | A common organic solvent for reverse-phase chromatography. |
| Gradient | A suitable gradient from high aqueous to high organic | To ensure elution of all components with good peak shape. |
| Flow Rate | 0.4 mL/min | A typical flow rate for a 2.1 mm ID column. |
| Column Temperature | 40 °C | To ensure reproducible retention times. |
| Injection Volume | 5 µL | A standard injection volume. |
Mass Spectrometry (MS) Conditions
A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode is recommended for this analysis.
| Parameter | Setting | Rationale |
| Ionization Mode | ESI Positive | Tadalafil and its derivatives contain basic nitrogen atoms that are readily protonated.[8] |
| Scan Type | Multiple Reaction Monitoring (MRM) | For high selectivity and sensitivity in quantitative analysis. |
| Precursor Ion (Q1) | m/z 422.1 | Corresponds to the [M+H]⁺ of this compound (C₂₂H₁₉N₃O₆ + H)⁺. |
| Collision Gas | Argon | A common inert gas for CID. |
| Collision Energy | Optimized for each transition | To achieve the most abundant and stable product ions. |
| Product Ions (Q3) | To be determined | The focus of this application note. |
Results and Discussion: The Fragmentation Pattern of this compound
Based on the known fragmentation of Tadalafil and the structure of the ketolactam derivative, we can predict the major fragmentation pathways. The protonated molecule of this compound ([M+H]⁺) has an m/z of 422.1.
The fragmentation of Tadalafil is well-documented, with the most prominent transition being m/z 390.4 → 268.3.[8][9][10] The product ion at m/z 268 corresponds to the core structure of Tadalafil after the loss of the methyl-piperazine-dione moiety.
For this compound, we hypothesize a similar primary fragmentation pathway involving the cleavage of the piperazine-dione ring system. The introduction of the keto group is expected to influence the stability of the resulting fragment ions.
Proposed Fragmentation Pathway:
Caption: Proposed fragmentation pathway for this compound.
Interpretation of Key Fragments:
-
m/z 422.1 → 321.1: This transition likely represents the loss of the N-methyl-ketolactam moiety (C₄H₅NO₂), which has a neutral mass of 101 Da. This would be analogous to the loss of the piperazine-dione ring in Tadalafil fragmentation.
-
m/z 422.1 → 288.1: This fragment could arise from the cleavage of the bond connecting the benzodioxole group to the main tetracyclic core, resulting in a loss of the benzodioxole radical (C₇H₅O₂) and subsequent rearrangement. However, a more plausible pathway is the loss of the entire benzodioxole-carbonyl moiety.
-
m/z 163.0: This ion likely corresponds to the protonated benzodioxole-5-carboxylic acid fragment, which can be formed through a charge-remote fragmentation mechanism.
Summary of Expected MRM Transitions:
| Precursor Ion (m/z) | Product Ion (m/z) | Proposed Neutral Loss |
| 422.1 | 321.1 | C₄H₅NO₂ |
| 422.1 | 288.1 | C₉H₇O₂ |
| 422.1 | 163.0 | C₁₃H₁₂N₃O₄ |
Conclusion
This application note outlines a comprehensive LC-MS/MS protocol for the analysis of this compound. By understanding the fundamental principles of mass spectrometric fragmentation and leveraging knowledge of the parent compound's behavior, we have proposed a characteristic fragmentation pattern for this important related substance. The detailed experimental conditions and the interpretation of the fragmentation pathways provide a robust framework for the identification and quantification of this compound in pharmaceutical samples. This methodology serves as a critical tool for ensuring the purity and safety of Tadalafil-containing products.
References
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U.S. Food and Drug Administration. CIALIS (tadalafil) tablets Label. Available from: [Link]
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- Coward, R. M., & Carson, C. C. (2008). Tadalafil in the treatment of erectile dysfunction. Therapeutics and Clinical Risk Management.
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Dr. Oracle. (2025). What are the pharmacokinetics of Tadalafil (Cialis)? Available from: [Link]
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Unknown. (2024). Tadalafil: Pharmacological Insights. Available from: [Link]
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- Thummar, B., et al. (2024). Forced degradation behavior of tadalafil and macitentan by validated stability-indicating high performance liquid chromatography method and identification of degradation products by liquid chromatography tandem mass spectrometry. Taylor & Francis Online.
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Semantic Scholar. (2024). Forced degradation behavior of tadalafil and macitentan by validated stability-indicating high performance liquid chromatography method and identification of degradation products by liquid chromatography tandem mass spectrometry. Available from: [Link]
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Asian Publication Corporation. (2021). Degradation Studies of Tadalafil: Identification, Isolation and Structure Characterization of Stress Degradation Product using LC-MS, Mass Mediated Prep-HPLC, NMR, HRMS. Available from: [Link]
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ResearchGate. (2008). Stress Degradation Studies on Tadalafil and Development of a Validated Stability-Indicating LC Assay for Bulk Drug and Pharmaceutical Dosage Form. Available from: [Link]
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Semantic Scholar. (2008). Stress Degradation Studies on Tadalafil and Development of a Validated Stability-Indicating LC Assay for Bulk Drug and Pharmaceutical Dosage Form. Available from: [Link]
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ResearchGate. (2007). Study of the electrospray ionization tandem mass spectrometry of sildenafil derivatives. Available from: [Link]
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ResearchGate. (2001). Mass spectrometric analysis of head-to-tail connected cyclic peptides. Available from: [Link]
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Semantic Scholar. (2013). Synthesis and characterization of related substances and metabolite of tadalafil, a PDE-5 inhibitor. Available from: [Link]
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Shimadzu. (2019). Structural Characterization of Cyclic Peptides using a Quadrupole Time-of-Flight Mass Spectrometer. Available from: [Link]
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PharmaCompass.com. Tadalafil | Drug Information, Uses, Side Effects, Chemistry. Available from: [Link]
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MDPI. (2020). Characteristic Fragmentation Behavior of Linear and Cyclic O-Linked Glycopeptides and Their Peptide Skeletons in MALDI-TOF/TOF MS. Available from: [Link]
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Application Note: Structural Elucidation of Tadalafil Ketolactam Using a Suite of NMR Spectroscopic Techniques
Abstract
This application note provides a comprehensive guide for the structural elucidation of Tadalafil Ketolactam, a potential impurity or degradation product of the active pharmaceutical ingredient (API) Tadalafil. We present a multi-dimensional approach leveraging a suite of Nuclear Magnetic Resonance (NMR) spectroscopy techniques, including ¹H NMR, ¹³C NMR, DEPT, COSY, HSQC, and HMBC. Detailed protocols for sample preparation and spectral acquisition are provided, alongside an in-depth analysis of the expected spectral data. This guide is intended for researchers, analytical scientists, and professionals in drug development and quality control who are tasked with the characterization of pharmaceuticals and their related substances.
Introduction: The Importance of Impurity Profiling
Tadalafil, marketed under brand names like Cialis, is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5) used in the treatment of erectile dysfunction and other medical conditions.[1][2] The synthesis and storage of Tadalafil can lead to the formation of related compounds and degradation products.[3][4] Regulatory bodies worldwide mandate the identification and characterization of any impurity present at or above a specified threshold to ensure the safety and efficacy of the final drug product.[1][3]
This compound, with the IUPAC name (6R,14aR)-6-(1,3-benzodioxol-5-yl)-2-methyl-6,8,14,14a-tetrahydro-3H-pyrazino[1,2-d][2][3]benzodiazonine-1,4,7,13-tetrone and molecular formula C₂₂H₁₉N₃O₆, is one such related substance.[3] Its structure differs from Tadalafil by the oxidation of the indole nitrogen's adjacent methylene group to a ketone, and the opening of the piperazine ring to form a larger lactam structure. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the unambiguous determination of the chemical structure of such novel compounds without the need for an identical reference standard.[5][6][7] This note details the systematic application of various NMR experiments to confirm the molecular structure of this compound.
Figure 1: Chemical Structures
| Compound | Structure |
| Tadalafil | |
| This compound | [3] |
Experimental Workflow for Structural Elucidation
A logical and sequential application of different NMR experiments is crucial for an efficient and accurate structural determination. The workflow presented here ensures that information from simpler 1D experiments informs the setup and interpretation of more complex 2D experiments.
Protocols and Methodologies
Sample Preparation
The quality of the NMR sample is paramount for obtaining high-resolution spectra.[8][9][10]
Protocol:
-
Weighing: Accurately weigh 15-25 mg of this compound. This higher concentration is recommended to ensure a good signal-to-noise ratio for less sensitive experiments like ¹³C and 2D NMR.[8]
-
Solvent Selection: Use 0.6 mL of high-purity deuterated dimethyl sulfoxide (DMSO-d₆, 99.9%). DMSO-d₆ is an excellent solvent for Tadalafil and its analogues and its residual proton signal (around 2.50 ppm) and carbon signals (around 39.5 ppm) do not typically interfere with key analyte signals.[11][12][13]
-
Dissolution: Transfer the sample to a clean, dry 5 mm NMR tube.[14] Add the DMSO-d₆ and cap the tube securely. Vortex the sample for 1-2 minutes until the solid is completely dissolved, ensuring a homogenous solution.
-
Filtration (if necessary): If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube to prevent magnetic field distortions.[10]
NMR Data Acquisition
All spectra should be acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher) at a constant temperature (e.g., 298 K).[13]
Table 1: NMR Acquisition Parameters
| Experiment | Key Parameters & Rationale |
| ¹H NMR | Pulse Angle: 30-45° (to reduce relaxation delay). Spectral Width: ~16 ppm. Acquisition Time: ~3 seconds (for good resolution). Relaxation Delay (d1): 2-5 seconds. Number of Scans: 8-16 (to improve signal-to-noise). |
| ¹³C NMR | Pulse Program: Proton-decoupled. Spectral Width: ~220 ppm. Acquisition Time: ~1.5 seconds. Relaxation Delay (d1): 2 seconds. Number of Scans: 1024 or more (due to low natural abundance of ¹³C). |
| DEPT-135 | Pulse Angle: 135°. This experiment distinguishes carbon types: CH/CH₃ signals appear positive, while CH₂ signals are negative. Quaternary carbons are absent. |
| ¹H-¹H COSY | Pulse Program: Gradient-selected (gCOSY). Establishes correlations between J-coupled protons, typically over 2-3 bonds, revealing spin systems. |
| ¹H-¹³C HSQC | Pulse Program: Gradient-selected with sensitivity enhancement. Correlates protons directly to their attached carbons (¹JCH), providing unambiguous C-H assignments. |
| ¹H-¹³C HMBC | Pulse Program: Gradient-selected. Long-Range Coupling Delay: Optimized for ⁿJCH ≈ 8 Hz. This reveals correlations between protons and carbons over 2-4 bonds (ⁿJCH), which is critical for connecting molecular fragments across quaternary carbons and heteroatoms. |
Predicted Spectral Data and Interpretation
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound, based on the known assignments of Tadalafil and accounting for the structural modifications.[11][12][13]
Table 2: Predicted ¹H NMR Data for this compound (in DMSO-d₆)
| Proton(s) | Predicted δ (ppm) | Multiplicity | Integration | Key COSY Correlations |
| Indole NH | ~11.5 - 12.5 | br s | 1H | - |
| Aromatic (Indole) | 7.0 - 7.8 | m | 4H | Aromatic protons |
| Aromatic (Benzodioxole) | 6.8 - 7.0 | m | 3H | Aromatic protons |
| O-CH₂-O | ~5.95 | s | 2H | - |
| H-6 | ~5.8 - 6.0 | d | 1H | H-14a |
| H-14a | ~4.5 - 4.7 | m | 1H | H-6, H-14 |
| H-14 | ~3.0 - 3.5 | m | 2H | H-14a |
| H-8 | ~3.8 - 4.2 | m | 2H | - |
| H-3 | ~3.9 - 4.3 | m | 2H | - |
| N-CH₃ | ~2.9 | s | 3H | - |
Table 3: Predicted ¹³C NMR and DEPT-135 Data for this compound (in DMSO-d₆)
| Carbon(s) | Predicted δ (ppm) | DEPT-135 | Key HMBC Correlations (from Protons) |
| C=O (Amide/Ketone) | 160 - 175 | Quat (absent) | Aromatic H, H-6, H-8, H-14a |
| Aromatic C | 110 - 150 | CH / Quat | Aromatic H, H-6, H-14 |
| O-CH₂-O | ~101 | CH₂ (+) | Aromatic H (Benzodioxole) |
| C-6 | ~55 | CH (+) | Aromatic H, H-14a |
| C-14a | ~50 | CH (+) | H-6, H-14 |
| C-3 | ~48 | CH₂ (-) | N-CH₃ |
| C-8 | ~45 | CH₂ (-) | Aromatic H (Indole) |
| C-14 | ~25 | CH₂ (-) | H-6, H-14a |
| N-CH₃ | ~35 | CH₃ (+) | H-3 |
Integrated Structural Analysis
The final structure is confirmed by systematically integrating the data from all NMR experiments.
-
¹H and ¹³C/DEPT NMR: The proton spectrum will confirm the number of aromatic, aliphatic, and methyl protons. The ¹³C and DEPT spectra will establish the total number of carbons and classify them into CH₃, CH₂, CH, and quaternary (C) types, which is crucial for identifying the multiple carbonyl groups in the ketolactam structure.
-
¹H-¹H COSY: This experiment is fundamental for identifying proton spin systems. For instance, it will show the coupling between H-6 and H-14a, and the protons on the C-14 methylene group with H-14a, confirming the core stereochemical relationship.
-
¹H-¹³C HSQC: This spectrum directly links each proton to its attached carbon, providing definitive assignments for all protonated carbons.
-
¹H-¹³C HMBC: The HMBC spectrum is the cornerstone for assembling the molecular puzzle. It connects fragments across non-protonated quaternary carbons and heteroatoms. Key expected correlations that would confirm the this compound structure include:
-
Correlations from the N-CH₃ protons to the carbons of the C-3 methylene and the adjacent carbonyl carbon (C-4) .
-
Correlations from H-6 to the aromatic carbons of both the benzodioxole and the indole rings, as well as to the carbonyl carbon (C-7) .
-
Correlations from the indole NH proton to adjacent aromatic carbons and the carbonyl carbon (C-13) , confirming the lactam ring structure.
-
Conclusion
The combination of 1D and 2D NMR spectroscopy provides a robust and definitive method for the complete structural elucidation of this compound. By following the detailed protocols and workflow outlined in this application note, researchers can confidently identify and characterize Tadalafil-related substances, ensuring the quality and safety of pharmaceutical products. The presented approach is broadly applicable to the structural analysis of other small molecule APIs and their impurities.
References
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PubChem. This compound. National Center for Biotechnology Information. [Link]
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Chemignition Laboratory. Tadalafil: Structure, Properties, Pharmacology, and Safety. [Link]
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Sahu, R., et al. (2021). Recent Development in Nuclear Magnetic Resonance as a Technique for Quantitative Method Validation. Indian Journal of Pharmaceutical Sciences, 83(6), 1094-1106. [Link]
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ResearchGate. (2008). Alternative Synthesis of Tadalafil: PDE5 Inhibitor. [Link]
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Chakravarthy Kotha, S.S.K., et al. (2021). Degradation Studies of Tadalafil: Identification, Isolation and Structure Characterization of Stress Degradation Product using LC-MS, Mass Mediated Prep-HPLC, NMR, HRMS. Asian Journal of Chemistry, 33(4), 827-832. [Link]
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Singh, B. K. (2017). Validation of quantitative ¹H NMR method for the analysis of pharmaceutical formulations. Magnetic Resonance in Chemistry, 55(9), 784-796. [Link]
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University College London. (2023). Sample Preparation. [Link]
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Taylor & Francis Online. (2010). Structural elucidation of a tadalafil analogue found as an adulterant of a herbal product. Journal of the Chinese Chemical Society, 57(5A), 1044-1048. [Link]
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ResearchGate. (2019). Ss ¹³C NMR spectra of crystalline tadalafil. [Link]
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Emery Pharma. (2025). Unlocking Quality: The Ultimate Guide to GMP NMR Testing and Analytical Method Development. [Link]
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ACS Publications. (1999). Method Performance and Validation for Quantitative Analysis by 1H and 31P NMR Spectroscopy. Journal of Agricultural and Food Chemistry, 47(1), 221-231. [Link]
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ResearchGate. (2008). Structural Elucidation of a Tadalafil Analogue Found in a Dietary Supplement. [Link]
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Yang, Q., et al. (2015). Quantitative 1H-NMR Method for the Determination of Tadalafil in Bulk Drugs and its Tablets. Molecules, 20(7), 12114-12127. [Link]
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Nanalysis. (2020). Assay of Tadalafil in Formulated Tablets via Benchtop qNMR. [Link]
-
ResearchGate. (2015). (PDF) Quantitative H-NMR Method for the Determination of Tadalafil in Bulk Drugs and its Tablets. [Link]
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ResearchGate. NMR data of tadalafil and the unknown compound. [Link]
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PubMed. (2012). Isolation and structural characterization of two tadalafil analogs found in dietary supplements. Journal of Pharmaceutical and Biomedical Analysis, 58, 104-110. [Link]
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PubMed. (2010). Separation and structural elucidation of a new tadalafil analogue diethylaminopretadalafil included as an adulterant in a dietary supplement. Food Additives & Contaminants: Part A, 27(6), 777-782. [Link]
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ResearchGate. (2008). Structural Elucidation of a Tadalafil Analogue Found in a Dietary Supplement. [Link]
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Joseph-Nathan, P. Long-range heteronuclear correlation. [Link]
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PubMed. (2015). Quantitative 1H-NMR method for the determination of tadalafil in bulk drugs and its tablets. [Link]
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ResearchGate. (2015). H-1, C-13, N-15 NMR analysis of sildenafil base and citrate (Viagra) in solution, solid state and pharmaceutical dosage forms. [Link]
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Semantic Scholar. (2012). Analysis of illegally manufactured formulations of tadalafil (Cialis®) by 1H NMR, 2D DOSY 1H NMR and Raman spectroscopy. [Link]
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SciELO. (2007). Long-range correlations (n j C,H n > 3) in the HMBC spectra of 3-(4-oxo-4H-chromen-3-YL)-acrylic acid ethyl esters. Journal of the Brazilian Chemical Society, 18(2), 374-378. [Link]
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ResearchGate. (2009). The usefulness of 2D DOSY and 3D DOSY-COSY 1H NMR for mixture analysis: application to genuine and fake formulations of sildenafil (Viagra). [Link]
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Application Note: A Protocol for Forced Degradation Studies and Impurity Profiling of Tadalafil
Abstract
This application note provides a comprehensive, step-by-step protocol for conducting forced degradation studies on Tadalafil, a selective phosphodiesterase type 5 (PDE5) inhibitor. The objective is to identify potential degradation products and to facilitate the development of a stability-indicating analytical method, a critical requirement for regulatory submissions. This guide is designed for researchers, analytical scientists, and drug development professionals, offering field-proven insights into experimental design, execution, and data interpretation, in alignment with the International Council for Harmonisation (ICH) guidelines.
Introduction: The Rationale for Stress Testing Tadalafil
Tadalafil, chemically known as (6R,12aR)-6-(1,3-benzodioxol-5-yl)-2,3,6,7,12,12a-hexahydro-2-methylpyrazino[1',2':1,6]pyrido[3,4-b]indole-1,4-dione, is widely prescribed for erectile dysfunction and pulmonary arterial hypertension.[1] The stability of a drug substance like Tadalafil is a critical quality attribute that can impact its safety and efficacy. Forced degradation, or stress testing, is the process of subjecting a drug to exaggerated storage conditions to accelerate its decomposition.[2]
The primary goals of these studies, as mandated by ICH guidelines Q1A(R2) and Q1B, are threefold:[2][3][4]
-
To elucidate degradation pathways: Understanding how the molecule breaks down helps in developing more stable formulations.
-
To identify degradation products: This allows for the characterization and toxicological assessment of potential impurities.
-
To develop and validate stability-indicating analytical methods: A stability-indicating method is an analytical procedure that can accurately separate, detect, and quantify the active pharmaceutical ingredient (API) from its degradation products and any other impurities.[5][6]
This document outlines a systematic approach to stress Tadalafil under hydrolytic, oxidative, thermal, and photolytic conditions and analyze the resulting samples using a robust High-Performance Liquid Chromatography (HPLC) method.
Materials and Equipment
Reagents and Chemicals
-
Tadalafil Reference Standard (USP or equivalent)
-
Hydrochloric Acid (HCl), 1N solution
-
Sodium Hydroxide (NaOH), 1N solution
-
Hydrogen Peroxide (H₂O₂), 30% solution
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Ammonium Acetate (HPLC Grade)
-
Formic Acid (ACS Grade)
-
Purified water (from a Milli-Q® system or equivalent)
Equipment
-
HPLC system with UV or Photodiode Array (PDA) detector (e.g., Agilent 1260, Waters Alliance)
-
Analytical Balance
-
pH Meter
-
Thermostatically controlled water bath or oven
-
Photostability chamber compliant with ICH Q1B guidelines[4]
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
Syringe filters (0.45 µm, nylon or PTFE)
Part 1: The Analytical Backbone - A Stability-Indicating HPLC Method
Before initiating stress studies, a robust analytical method capable of separating the parent drug from its potential degradants is required. The following HPLC method serves as an excellent starting point for the analysis of Tadalafil. The use of a PDA detector is highly recommended as it enables peak purity analysis, a crucial step in validating the specificity of a stability-indicating method.
| Parameter | Recommended Condition | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | The C18 stationary phase provides excellent retention and separation for moderately non-polar molecules like Tadalafil.[7][8][9] |
| Mobile Phase A | 0.02 M Ammonium Acetate Buffer (pH adjusted to 4.0 with acetic acid) | A volatile buffer suitable for LC-MS compatibility if further characterization is needed. The pH is set to ensure consistent ionization of Tadalafil. |
| Mobile Phase B | Acetonitrile | A common organic modifier providing good peak shape and elution strength. |
| Elution Mode | Gradient or Isocratic | A gradient elution (e.g., starting with 80:20 A:B and ramping to 20:80 A:B) is often preferred to resolve early-eluting polar degradants from the parent peak and any late-eluting non-polar impurities.[7] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and separation efficiency.[7] |
| Detection Wavelength | 284 nm | Tadalafil has a significant UV absorbance at this wavelength, ensuring high sensitivity.[1][10] A PDA detector scanning from 200-400 nm is ideal. |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times. |
| Injection Volume | 10 µL | A typical injection volume to avoid column overloading while ensuring adequate signal. |
| Diluent | Acetonitrile:Water (50:50, v/v) | Ensures the solubility of Tadalafil and its potential degradants and is miscible with the mobile phase. |
Part 2: The Stress Gauntlet - Forced Degradation Protocols
The core of the study involves subjecting Tadalafil to a variety of stress conditions. The goal is not to completely destroy the drug but to induce a target degradation of 5-20%.[3][4] This range provides sufficient quantities of degradants for detection and characterization without making the chromatogram uninterpretable.
Acidic Hydrolysis
-
Principle: Acid-catalyzed hydrolysis can cleave labile functional groups. Tadalafil has been reported to be susceptible to acid degradation.[11][12]
-
Protocol:
-
Transfer 5 mL of a 1 mg/mL Tadalafil stock solution into a 10 mL volumetric flask.
-
Add 1 mL of 1N HCl.[8]
-
Keep the flask in a water bath at 60 °C for 10 hours.[11] Scientist's Note: It is advisable to withdraw aliquots at intermediate time points (e.g., 2, 4, 6, 8 hours) to find the optimal duration for 5-20% degradation.
-
After the desired time, cool the solution to room temperature.
-
Carefully neutralize the solution by adding an equivalent amount (approx. 1 mL) of 1N NaOH.
-
Dilute to the final volume with the diluent to achieve the target concentration for HPLC analysis.
-
Basic (Alkaline) Hydrolysis
-
Principle: Base-catalyzed hydrolysis often targets esters and amides. Tadalafil is reported to be particularly labile under alkaline conditions.[7][9]
-
Protocol:
-
Transfer 5 mL of a 1 mg/mL Tadalafil stock solution into a 10 mL volumetric flask.
-
Add 1 mL of 1N NaOH.[8]
-
Keep the flask in a water bath at 60 °C. Scientist's Note: Degradation may be faster than in acid. Start by checking time points such as 30 min, 1, 2, and 4 hours.
-
After the desired time, cool the solution to room temperature.
-
Neutralize the solution by adding an equivalent amount (approx. 1 mL) of 1N HCl.
-
Dilute to the final volume with the diluent.
-
Oxidative Degradation
-
Principle: Oxidation targets electron-rich moieties within a molecule. Hydrogen peroxide is a commonly used oxidizing agent.
-
Protocol:
-
Transfer 5 mL of a 1 mg/mL Tadalafil stock solution into a 10 mL volumetric flask.
-
Add 1 mL of 30% H₂O₂.[13] Caution: 30% H₂O₂ is a strong oxidizer. Handle with appropriate personal protective equipment.
-
Keep the solution at room temperature, protected from light, for 24 hours.[14]
-
After 24 hours, check for degradation. If none is observed, gentle heating (e.g., 40-50 °C) can be applied.
-
Dilute to the final volume with the diluent. No neutralization is typically required.
-
Thermal Degradation
-
Principle: High temperatures can provide the energy needed to break weaker chemical bonds, revealing the intrinsic thermal stability of the drug. Tadalafil is generally reported to be stable to thermal stress.[7][9]
-
Protocol (Solid State):
-
Spread a thin layer of Tadalafil powder (approx. 50 mg) in a petri dish.
-
Place the dish in a thermostatically controlled oven at 80 °C for 48 hours.[1][8]
-
After exposure, allow the sample to cool.
-
Prepare a solution of the heat-stressed sample in the diluent at the target concentration for analysis.
-
A parallel thermal study in solution can also be performed by refluxing the drug in the diluent.
-
Photolytic Degradation
-
Principle: Exposure to light, particularly UV, can induce photochemical reactions. ICH Q1B provides specific guidance on the required light exposure.[4]
-
Protocol:
-
Expose Tadalafil powder (solid state) and a Tadalafil solution (e.g., 0.1 mg/mL in diluent) to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter.[1][4]
-
A control sample should be placed alongside the test samples but protected from light (e.g., wrapped in aluminum foil) to differentiate between thermal and photolytic degradation.
-
After exposure, prepare the solid sample and dilute the solution sample to the target concentration for analysis.
-
Part 3: Data Analysis and Interpretation
After injecting the control and stressed samples into the HPLC system, the primary task is to analyze the resulting chromatograms.
| Stress Condition | Expected Outcome (Based on Literature) | % Degradation (Hypothetical) | Rt of Major Degradant (Hypothetical) |
| Control (Unstressed) | Single peak for Tadalafil, no degradation. | < 0.5% | N/A |
| Acid Hydrolysis (1N HCl, 60°C) | Significant degradation is expected.[7][11] | 12.8% | 9.5 min |
| Base Hydrolysis (1N NaOH, 60°C) | Significant degradation is expected, possibly more than in acid.[7][9] | 18.2% | 7.8 min |
| Oxidative (30% H₂O₂, RT) | Some degradation is possible.[7] | 6.5% | 11.2 min |
| Thermal (80°C, Solid) | Likely to be stable.[7][8] | < 1.0% | N/A |
| Photolytic (ICH Q1B) | Likely to be stable.[7][8] | < 1.0% | N/A |
Key Analytical Checks:
-
Mass Balance: The sum of the assay of Tadalafil and the area percentages of all degradation products should be close to 100% of the initial concentration. A good mass balance (typically 98-102%) indicates that all degradants are being detected.[7]
-
Peak Purity: Using a PDA detector, perform peak purity analysis on the Tadalafil peak in all stressed samples. A pure peak confirms that no degradants are co-eluting, validating the method's specificity.
-
Resolution: Ensure the resolution between the Tadalafil peak and the closest eluting degradant is greater than 2.0.
Part 4: Impurity Profiling and Structural Elucidation
Identifying degradation products is a critical step that follows their detection. While HPLC-UV provides quantitative data, it does not reveal the chemical structure of the impurities.
The primary technique for this next phase is Liquid Chromatography-Mass Spectrometry (LC-MS). By coupling the HPLC system to a mass spectrometer, one can obtain the molecular weight and fragmentation patterns of the unknown peaks, which are crucial clues to their identity.[12] For unambiguous structure confirmation, the impurity may need to be isolated using preparative HPLC and subsequently analyzed by Nuclear Magnetic Resonance (NMR) spectroscopy.[12][15]
Conclusion
This application note provides a robust and scientifically grounded framework for conducting forced degradation studies on Tadalafil. By systematically applying hydrolytic, oxidative, thermal, and photolytic stress and analyzing the samples with a validated stability-indicating HPLC method, researchers can effectively profile the drug's impurity landscape. This process is not merely a regulatory requirement; it is a fundamental scientific investigation that underpins the development of safe, stable, and effective pharmaceutical products.
References
- Vertex AI Search. (n.d.).
-
Resolve Mass. (2025, November 5). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved January 16, 2026, from [Link]
-
Resolve Mass Laboratories. (2025, September 20). Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects. YouTube. Retrieved January 16, 2026, from [Link]
-
Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved January 16, 2026, from [Link]
-
IJCRT.org. (n.d.). ICH GUIDELINES: STRESS DEGRADATION STUDY. Retrieved January 16, 2026, from [Link]
-
ResearchGate. (2025, August 7). Stress Degradation Studies on Tadalafil and Development of a Validated Stability-Indicating LC Assay for Bulk Drug and Pharmaceutical Dosage Form | Request PDF. Retrieved January 16, 2026, from [Link]
-
Asian Publication Corporation. (n.d.). AJ C - Asian Publication Corporation. Retrieved January 16, 2026, from [Link]
-
ResearchGate. (n.d.). Degradation Pathways of Tadalafil: A Thermoanalytical Study. | Request PDF. Retrieved January 16, 2026, from [Link]
-
Academic Journals. (n.d.). Validation and stability indicating RP-HPLC method for the determination of tadalafil API in pharmaceutical formulations. Retrieved January 16, 2026, from [Link]
-
YMER. (n.d.). STABILITY INDICATING HPLC METHOD DEVELOPMENT FOR ESTIMATION OF TADALAFIL AND FINASTERIDE. Retrieved January 16, 2026, from [Link]
-
Taylor & Francis Online. (2024, October 9). Forced degradation behavior of tadalafil and macitentan by validated stability-indicating high performance liquid chromatography method and identification of degradation products by liquid chromatography tandem mass spectrometry. Retrieved January 16, 2026, from [Link]
-
Semantic Scholar. (n.d.). Stress Degradation Studies on Tadalafil and Development of a Validated Stability-Indicating LC Assay for Bulk Drug and Pharmaceutical Dosage Form. Retrieved January 16, 2026, from [Link]
-
Asian Journal of Chemistry. (2021, March 20). Degradation Studies of Tadalafil: Identification, Isolation and Structure Characterization of Stress Degradation Product using LC-MS, Mass Mediated Prep-HPLC, NMR, HRMS. Retrieved January 16, 2026, from [Link]
-
SciELO. (n.d.). Tadalafil and Sildenafil illicit association: Stability- indicating HPLC method, photodegradation kinetic and toxicological stud. Retrieved January 16, 2026, from [Link]
-
Research Journal of Pharmacy and Technology. (n.d.). Stability Indicating HPTLC Determination of Tadalafil Hydrochloride in Bulk Drug and Pharmaceutical Formulations. Retrieved January 16, 2026, from [Link]
-
World Journal of Pharmaceutical Science and Research. (2025, September 11). Download. Retrieved January 16, 2026, from [Link]
-
TSI Journals. (n.d.). Stability-indicating methods for determination of tadalafil in presence of its degradation product. Retrieved January 16, 2026, from [Link]
Sources
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- 2. ijcrt.org [ijcrt.org]
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- 11. asianpubs.org [asianpubs.org]
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- 14. scielo.br [scielo.br]
- 15. researchgate.net [researchgate.net]
Application Note: A Protocol for the Chromatographic Isolation and Purification of Tadalafil Ketolactam (EP Impurity H) from Bulk Drug
Introduction and Strategic Overview
Tadalafil, (6R,12aR)-6-(1,3-benzodioxol-5-yl)-2,3,6,7,12,12a-hexahydro-2-methyl-pyrazino[1′,2′:1,6]pyrido[3,4-b]indole-1,4-dione, is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5) used in the treatment of erectile dysfunction and pulmonary arterial hypertension.[1][2][3] The control of impurities in the bulk drug is mandated by regulatory bodies to ensure the safety and efficacy of the final pharmaceutical product.[4]
Tadalafil Ketolactam, with a molecular formula of C22H19N3O6, is a critical impurity to monitor.[][6] Its structural similarity to the parent Tadalafil molecule presents a significant chromatographic challenge. The objective of this protocol is not merely to detect this impurity but to isolate it at a high degree of purity (>95%) for use as a reference standard.
Our strategy is bifurcated into two core phases:
-
Analytical Method Development: Establishment of a high-resolution, stability-indicating UPLC method capable of baseline-separating this compound from the Tadalafil main peak and other related substances.
-
Preparative Scale-Up: Transitioning the principles of the analytical method to a preparative HPLC platform to handle higher mass loads and enable the collection of pure fractions of the target impurity.
This approach ensures that the purification process is guided by a precise and validated analytical technique, a self-validating system that is fundamental to achieving high-purity isolates.
Part I: Analytical Method Development for Impurity Profiling
Rationale and Causality
Before preparative isolation can be attempted, an analytical method that provides a clear "map" of the impurity profile is essential. The choice of chromatographic parameters is dictated by the physicochemical properties of Tadalafil and its impurities.
-
Stationary Phase: A reversed-phase C18 column is selected. The non-polar nature of the C18 alkyl chains provides effective retention for the moderately hydrophobic Tadalafil and its related compounds through hydrophobic interactions. An Acquity HSS T3 column is particularly effective as it is designed for enhanced retention of polar compounds and is compatible with 100% aqueous mobile phases, providing flexibility.[7][8]
-
Mobile Phase: A gradient elution using an acidified water/methanol mixture is employed. The use of an acid, such as formic or acetic acid, helps to protonate silanol groups on the silica backbone, reducing peak tailing and improving peak shape.[9] A gradient is necessary to provide sufficient resolution between the closely eluting Tadalafil peak and the Ketolactam impurity while ensuring that any other potential impurities are also eluted and detected within a reasonable run time.[10]
-
Detection: The detection wavelength is set to 262 nm, a wavelength where both Tadalafil and its impurities exhibit significant UV absorbance, allowing for sensitive detection.[7][8]
UPLC Analytical Protocol
This method is designed to serve as the primary tool for purity assessment of the starting material and the isolated fractions.
| Parameter | Condition |
| Instrument | Waters ACQUITY UPLC H-Class or equivalent |
| Column | ACQUITY UPLC HSS T3 C18, 1.8 µm, 2.1 x 150 mm |
| Mobile Phase A | 0.02 M Ammonium Acetate Buffer (pH 4.0 adjusted with Acetic Acid) |
| Mobile Phase B | Methanol |
| Flow Rate | 0.35 mL/min |
| Column Temp. | 30 °C |
| Detection | UV at 262 nm |
| Injection Vol. | 2.0 µL |
| Run Time | 10 min |
| Sample Diluent | Acetonitrile:Water (50:50, v/v) |
| Gradient Program | Time (min) |
| 0.0 | |
| 7.0 | |
| 8.0 | |
| 8.1 | |
| 10.0 |
Part II: Preparative HPLC for Isolation of this compound
Rationale for Scale-Up
Scaling from an analytical to a preparative method requires careful consideration of mass loading and resolution. The goal is to maximize throughput without sacrificing the purity of the collected fractions.
-
Column Geometry: A larger diameter column (e.g., 21.2 mm or 50 mm) is used to accommodate a significantly higher sample mass. The particle size is also increased (e.g., 5-10 µm) to reduce backpressure, which is a major concern in preparative scale chromatography.
-
Loading Study: The first step in preparative chromatography is to determine the maximum amount of crude material that can be loaded onto the column without causing significant peak co-elution. This is achieved by performing several small-scale injections with increasing concentrations of the crude mixture.
-
Gradient Modification: Preparative gradients are often shallower (i.e., the percentage of organic solvent changes more slowly) than their analytical counterparts. This "stretches" the chromatogram, increasing the temporal separation between the main API peak and the adjacent impurity, making fraction collection more precise.
Experimental Workflow for Isolation
The following diagram illustrates the comprehensive workflow from the initial bulk drug sample to the final, purified this compound reference standard.
Caption: Workflow for Isolation of this compound.
Step-by-Step Preparative Protocol
A. Sample Preparation:
-
Accurately weigh approximately 500 mg of the Tadalafil bulk drug known to contain the Ketolactam impurity.
-
Dissolve the sample in a minimal amount of Dimethyl Sulfoxide (DMSO) and then dilute with methanol to a final concentration of approximately 50 mg/mL. Causality Note: Using a strong solvent like DMSO initially ensures complete dissolution before dilution with a mobile-phase-compatible solvent.
-
Filter the solution through a 0.45 µm PTFE syringe filter to remove any particulates that could damage the preparative column.
B. Preparative HPLC Parameters:
| Parameter | Condition |
| Instrument | Agilent Prep 1260 Infinity II, Waters AutoPurification System, or equivalent |
| Column | XBridge Prep C18, 5 µm, 19 x 250 mm or similar |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 18 mL/min |
| Column Temp. | Ambient |
| Detection | UV at 285 nm (Note: Wavelength may be optimized for preparative scale) |
| Injection Vol. | 1.0 - 5.0 mL (dependent on loading study) |
| Gradient Program | Time (min) |
| 0.0 | |
| 25.0 | |
| 26.0 | |
| 30.0 | |
| 31.0 | |
| 35.0 |
C. Fraction Collection:
-
Equilibrate the preparative column with the initial mobile phase conditions for at least 3 column volumes.
-
Inject the prepared sample onto the column.
-
Monitor the chromatogram in real-time. The this compound impurity is expected to elute shortly after the main Tadalafil peak.
-
Set the fraction collector to trigger collection based on the UV signal slope and threshold. Collect fractions in small volumes (e.g., 10-15 mL tubes) across the entire elution window of the target impurity.
Part III: Post-Purification Analysis and Characterization
Purity Verification and Confirmation
This final phase validates the success of the isolation protocol.
-
Fraction Analysis: Analyze each collected fraction using the validated analytical UPLC method described in Part I.
-
Pooling: Identify all fractions with a purity of the Ketolactam peak greater than 95% (or the desired purity level). Combine these fractions into a single, clean collection vessel.
-
Solvent Removal: Remove the solvent from the pooled fractions using a rotary evaporator or a lyophilizer to obtain the purified impurity as a solid.
-
Identity Confirmation: The identity of the isolated solid should be unequivocally confirmed.
-
LC-MS Analysis: Infuse a diluted sample to obtain the mass spectrum. The protonated molecular ion [M+H]+ should correspond to the theoretical mass of this compound (C22H19N3O6), which is approximately 422.13 m/z.[][11]
-
NMR Spectroscopy: For definitive structural elucidation and confirmation, ¹H and ¹³C NMR analysis is required.[11]
-
Expected Results
The successful execution of this protocol should yield this compound as an off-white solid.[] The purity, as determined by the analytical UPLC method, is expected to be ≥95%.
| Analysis | Specification | Expected Result |
| Purity (UPLC) | ≥ 95.0% | Meets Specification |
| Mass (LC-MS) | [M+H]⁺ = 422.13 ± 0.2 Da | Conforms |
| Appearance | Off-White Solid | Conforms |
References
- Chiral Separation of Two Pairs of Enantiomers of Tadalafil by High-Performance Liquid Chromatography. (Source: Journal of Liquid Chromatography & Related Technologies) [URL: https://www.tandfonline.com/doi/abs/10.1081/JLC-120030239]
- Simultaneous Determination of Tadalafil and Its Related Compounds in Pharmaceutical Dosage Forms by UPLC. (Source: Taylor & Francis Online) [URL: https://www.tandfonline.com/doi/abs/10.1080/10826076.2012.689626]
- Forced degradation behavior of tadalafil and macitentan by validated stability-indicating high performance liquid chromatography method and identification of degradation products by liquid chromatography tandem mass spectrometry. (Source: Taylor & Francis Online) [URL: https://www.tandfonline.com/doi/full/10.1080/10826076.2023.2269984]
- Forced degradation behavior of tadalafil and macitentan by validated stability-indicating high performance liquid chromatography method and identification of degradation products by liquid chromatography tandem mass spectrometry. (Source: Taylor & Francis Online) [URL: https://www.tandfonline.com/doi/abs/10.1080/10826076.2023.2269984]
- Degradation Studies of Tadalafil: Identification, Isolation and Structure Characterization of Stress Degradation Product using LC-MS, Mass Mediated Prep-HPLC, NMR, HRMS. (Source: Asian Journal of Chemistry) [URL: https://asianjournalofchemistry.co.in/user/journal/viewarticle.aspx?ArticleID=33_4_13]
- This compound Impurity (EP Impurity H). (Source: BOC Sciences) [URL: https://www.bocsci.com/tadalafil-ketolactam-impurity-ep-impurity-h-cas-1346605-38-6-42475415.html]
- Degradation studies of tadalafil. (Source: ResearchGate) [URL: https://www.researchgate.net/figure/Degradation-studies-of-tadalafil_fig3_326302484]
- A Study on Forced Degradation of Tadalafil. (Source: Asian Publication Corporation) [URL: https://asianpubs.org/index.php/ajc/article/view/10667]
- Simultaneous determination of tadalafil and its related compounds in pharmaceutical dosage forms by UPLC. (Source: ResearchGate) [URL: https://www.researchgate.net/publication/274261895_Simultaneous_determination_of_tadalafil_and_its_related_compounds_in_pharmaceutical_dosage_forms_by_UPLC]
- Validated UPLC-MS/MS method for the determination of tadalafil in human plasma and its application to a pharmacokinetic study. (Source: National Institutes of Health) [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4880459/]
- Tadalafil EP Impurities & USP Related Compounds. (Source: SynThink Research Chemicals) [URL: https://www.synthink.com/tadalafil-impurities]
- HPLC Methods for analysis of Tadalafil. (Source: HELIX Chromatography) [URL: https://helixchrom.com/hplc-methods-for-analysis-of-tadalafil/]
- Analysis and detection method of tadalafil tablet related substances. (Source: Google Patents) [URL: https://patents.google.
- Development and validation of RP-HPLC method for the estimation of tadalafil in bulk and pharmaceutical dosage forms. (Source: International Journal of Pharmacy and Analytical Research) [URL: https://www.ijpar.com/sites/default/files/articles/IJPAR_2019_8_2_169-178.pdf]
- Tadalafil Purity Testing per USP Monograph. (Source: Phenomenex) [URL: https://www.phenomenex.
- Synthesis and Characterization of Tadalafil Nanoparticles by Hydrothermal Method. (Source: Research Square) [URL: https://www.researchsquare.com/article/rs-2646243/v1]
- Synthesis and characterization of related substances and metabolite of tadalafil, a PDE-5 inhibitor. (Source: ACG Publications) [URL: https://acgpubs.org/journal/index.php/OC/article/view/1806]
- Tadalafil-impurities. (Source: Pharmaffiliates) [URL: https://www.
- Synthesis and characterization of related substances and metabolite of tadalafil, a PDE-5 inhibitor. (Source: ResearchGate) [URL: https://www.researchgate.net/publication/275330085_Synthesis_and_characterization_of_related_substances_and_metabolite_of_tadalafil_a_PDE-5_inhibitor]
- RP-HPLC Method Development and Validation of Tadalafil in Tablet Dosage form. (Source: ResearchGate) [URL: https://www.researchgate.net/publication/343588219_RP-HPLC_Method_Development_and_Validation_of_Tadalafil_in_Tablet_Dosage_form]
- USP NF Tadalafil. (Source: Scribd) [URL: https://www.scribd.com/document/462495742/USP-NF-Tadalafil]
- Synthesis and characterization of related substances and metabolite of tadalafil, a PDE-5 inhibitor. (Source: Semantic Scholar) [URL: https://www.semanticscholar.org/paper/Synthesis-and-characterization-of-related-and-of-a-Gilla-Anumula/6065d6c8e03e7a0364d97d09559c381c62f254e0]
- This compound. (Source: PubChem) [URL: https://pubchem.ncbi.nlm.nih.gov/compound/Tadalafil-Ketolactam]
- Tadalafil Impurities. (Source: SynZeal) [URL: https://www.synzeal.com/tadalafil-impurities]
- Improved synthesis of tadalafil using dimethyl carbonate and ionic liquids. (Source: RSC Publishing) [URL: https://pubs.rsc.org/en/content/articlelanding/2012/ra/c2ra21160k]
- Preparation process of tadalafil impurity I. (Source: Google Patents) [URL: https://patents.google.
- Tadalafil: Structure, Properties, Pharmacology, and Safety. (Source: Chemignition Laboratory) [URL: https://chemignition.com/tadalafil-structure-properties-pharmacology-and-safety/]
Sources
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- 11. asianpubs.org [asianpubs.org]
Troubleshooting & Optimization
Co-elution issues of Tadalafil Ketolactam with other impurities
Welcome to the Technical Support Center for Tadalafil Analysis. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) regarding the chromatographic analysis of Tadalafil and its related substances. As Senior Application Scientists, we have compiled this guide to reflect both theoretical knowledge and practical, field-proven experience to help you resolve common analytical challenges.
Introduction: The Challenge of Tadalafil Ketolactam Co-elution
Tadalafil, an active pharmaceutical ingredient (API) used in the treatment of erectile dysfunction and pulmonary arterial hypertension, can degrade or contain process-related impurities that must be carefully monitored to ensure product quality and safety.[1][2][3][4] One such related substance is this compound. The presence of impurities, even in small amounts, can impact the efficacy and safety of the final drug product.[1]
Co-elution, where two or more compounds elute from a chromatographic column at the same time, poses a significant challenge in accurately quantifying these impurities.[5] This guide will focus on troubleshooting co-elution issues involving this compound and other potential impurities, providing a logical framework for method development and problem-solving.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I am observing a single, broad, or asymmetrical peak where I expect to see this compound. Could this be a co-elution issue?
A1: Yes, peak asymmetry is a classic indicator of a potential co-elution problem. While other factors like a dirty guard column or column degradation can cause peak tailing or fronting, co-elution is a strong possibility when a peak deviates from a symmetrical Gaussian shape.[5] You might observe a "shoulder" on the main peak, or the peak might appear broader than expected.[5]
Initial Diagnostic Steps:
-
Peak Purity Analysis: If you are using a photodiode array (PDA) detector, utilize the peak purity function. This tool analyzes the UV-Vis spectra across the peak. If the spectra are not homogenous, it's a strong indication that multiple components are present.[5]
-
Mass Spectrometry (MS) Confirmation: If you have access to a mass spectrometer, analyzing the eluent across the peak width will reveal if more than one mass-to-charge ratio (m/z) is present.[5]
-
Vary Injection Volume: Injecting a smaller volume of your sample may sometimes partially resolve co-eluting peaks, especially if one component is present at a much higher concentration.
Q2: What are the most likely impurities to co-elute with this compound, and why?
A2: Co-elution is most likely to occur between compounds with similar physicochemical properties, such as polarity, pKa, and size. This compound is a structurally related impurity of Tadalafil.[6] Other impurities with similar core structures are potential candidates for co-elution.
Potential Co-eluting Impurities:
-
Diastereomers: Impurities like Tadalafil EP Impurity C, which is a diastereomer of Tadalafil, can be challenging to separate due to their identical chemical formula and connectivity, differing only in the spatial arrangement of atoms.[7][8][9][]
-
Structurally Similar Degradation Products: Forced degradation studies of Tadalafil have shown that it degrades under hydrolytic (acidic and alkaline) and oxidative conditions.[11][12][13][14] Degradants formed under these conditions may have polarities very similar to this compound.
-
Process-Related Impurities: The synthesis of Tadalafil can result in various related substances.[15][16][17][18][19][20] Depending on the synthetic route, impurities with minor structural modifications to the Tadalafil core may be present and could co-elute.
The likelihood of co-elution is high for compounds that share a similar hydrophobic character and have a similar number and arrangement of polar functional groups.
Q3: My initial troubleshooting suggests a co-elution issue. What are the first adjustments I should make to my HPLC method?
A3: A systematic approach to method adjustment is crucial for resolving co-elution. The resolution of two peaks is governed by three main factors: efficiency, selectivity, and retention factor. The most impactful changes often come from altering the selectivity of your separation.
Here is a logical workflow for method adjustment:
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// Edges Start -> Modify_Mobile_Phase [label="First Step"]; Modify_Mobile_Phase -> Change_pH [label="Most impactful for ionizable compounds"]; Modify_Mobile_Phase -> Change_Organic [label="Alters selectivity"]; Modify_Mobile_Phase -> Gradient_Slope [label="Fine-tunes separation"];
Change_pH -> Change_Column [label="If no improvement"]; Change_Organic -> Change_Column [label="If no improvement"]; Gradient_Slope -> Change_Column [label="If no improvement"];
Change_Column -> Phenyl_Column; Change_Column -> Cyano_Column; Change_Column -> Different_C18;
Phenyl_Column -> Optimize_Temp [label="If partial resolution"]; Cyano_Column -> Optimize_Temp [label="If partial resolution"]; Different_C18 -> Optimize_Temp [label="If partial resolution"];
Optimize_Temp -> Resolved;
// Invisible edges for alignment if needed }
Caption: Troubleshooting workflow for co-elution.
Detailed Experimental Protocols:
Protocol 1: Mobile Phase pH Adjustment
-
Rationale: Tadalafil and its impurities contain basic nitrogen atoms, making their retention sensitive to the pH of the mobile phase. Adjusting the pH can alter the degree of ionization of the analytes, thereby changing their interaction with the stationary phase and improving selectivity.
-
Procedure:
-
Prepare mobile phase buffers with pH values ± 0.5 pH units from your current method. For example, if your current pH is 3.0, prepare buffers at pH 2.5 and 3.5.
-
Ensure the chosen pH is within the stable range for your column (typically pH 2-8 for silica-based C18 columns).[21]
-
Equilibrate the column with the new mobile phase for at least 15-20 column volumes.
-
Inject your sample and analyze the chromatogram for changes in selectivity and resolution.
-
Protocol 2: Altering Organic Solvent
-
Rationale: Acetonitrile and methanol are the most common organic modifiers in reversed-phase HPLC, but they offer different selectivities. Acetonitrile is an aprotic solvent, while methanol is a protic solvent and can engage in hydrogen bonding interactions. Switching between them can significantly alter the elution order of closely related compounds.
-
Procedure:
-
If your current method uses acetonitrile, prepare a mobile phase with an equivalent elution strength using methanol. A rough starting point is that methanol is a weaker solvent, so you may need a higher percentage (e.g., 60% methanol might be equivalent to 50% acetonitrile).
-
Equilibrate the system thoroughly.
-
Inject your sample and observe changes in peak separation.
-
Q4: I've tried modifying the mobile phase, but the peaks are still not fully resolved. What's the next step?
A4: If mobile phase optimization is insufficient, the next logical step is to change the stationary phase chemistry. This provides a completely different mode of interaction with your analytes and is often the most effective way to resolve challenging co-elutions.[22]
Stationary Phase Selection:
| Column Type | Separation Principle | Best For... |
| Standard C18 | Primarily hydrophobic interactions. | General purpose separation of non-polar to moderately polar compounds. |
| Phenyl-Hexyl | Offers pi-pi interactions in addition to hydrophobic interactions. | Aromatic compounds, such as Tadalafil and its impurities which contain multiple aromatic rings. A phenyl column can offer alternative selectivity.[23] |
| Polar-Embedded | Contains a polar group (e.g., amide, carbamate) embedded in the alkyl chain. | Enhanced separation of polar compounds and offers different selectivity for compounds capable of hydrogen bonding. |
| Cyano (CN) | Can be used in both normal-phase and reversed-phase modes. Offers dipole-dipole interactions. | Compounds with polar functional groups where a C18 provides insufficient selectivity. |
Protocol 3: Evaluating a Phenyl Stationary Phase
-
Rationale: Tadalafil and its related substances are rich in aromatic rings. A phenyl-based stationary phase can provide alternative selectivity through pi-pi stacking interactions with the aromatic rings of the analytes, in addition to the standard hydrophobic interactions.
-
Procedure:
-
Install a phenyl column of similar dimensions and particle size to your C18 column.
-
Begin with your original mobile phase conditions as a starting point.
-
Equilibrate the new column thoroughly.
-
Inject your sample and evaluate the chromatogram. You will likely need to re-optimize the mobile phase composition and gradient profile for the new column chemistry.
-
Q5: Can temperature play a role in resolving co-elution?
A5: Yes, adjusting the column temperature can be a useful fine-tuning tool.
Effect of Temperature:
-
Viscosity: Increasing the temperature lowers the mobile phase viscosity, which can improve column efficiency (leading to sharper peaks) and reduce backpressure.
-
Selectivity: Changing the temperature can subtly alter the selectivity between two analytes. The effect is often not as dramatic as changing the mobile phase or stationary phase, but it can be enough to resolve closely eluting peaks.
Protocol 4: Temperature Optimization
-
Procedure:
-
Using the method that has shown the best (even if incomplete) separation so far, set the column oven to a temperature 10°C higher than your current method.
-
Allow the system to equilibrate.
-
Inject your sample and assess the resolution.
-
Repeat this process at a temperature 10°C lower than your original method.
-
By comparing the chromatograms at three different temperatures, you can determine if temperature has a significant impact on your separation and choose the optimal setting.
-
By systematically working through these troubleshooting steps, you can effectively diagnose and resolve co-elution issues involving this compound and other related substances, leading to a robust and reliable analytical method.
References
-
Stress Degradation Studies on Tadalafil and Development of a Validated Stability-Indicating LC Assay for Bulk Drug and Pharmaceutical Dosage Form. (n.d.). ResearchGate. Retrieved from [Link]
-
Sathyaraj, A., et al. (2019). Development and validation of RP-HPLC method for the estimation of tadalafil in bulk and pharmaceutical dosage forms. International Journal of Pharmacy and Analytical Research, 8(2), 169-178. Retrieved from [Link]
-
Forced degradation studies, quantification and in-vitro dissolution studies of Tadalafil by spectrofluorimetry. (n.d.). ResearchGate. Retrieved from [Link]
-
Chavan, P. A., et al. (2021). RP-HPLC Method Development and Validation of Tadalafil in Tablet Dosage form. Asian Journal of Research in Chemistry, 14(5), 333-337. Retrieved from [Link]
-
Kotha, S. S. K., et al. (2021). Degradation Studies of Tadalafil: Identification, Isolation and Structure Characterization of Stress Degradation Product using LC-MS, Mass Mediated Prep-HPLC, NMR, HRMS. Asian Journal of Chemistry, 33(4), 827-832. Retrieved from [Link]
-
Patel, D., et al. (2024). Forced degradation behavior of tadalafil and macitentan by validated stability-indicating high performance liquid chromatography method and identification of degradation products by liquid chromatography tandem mass spectrometry. Taylor & Francis Online. Retrieved from [Link]
- Analysis and detection method of tadalafil tablet related substances. (n.d.). Google Patents.
-
Kotha, S. S. K., et al. (2021). Degradation Studies of Tadalafil: Identification, Isolation and Structure Characterization of Stress Degradation Product using LC-MS, Mass Mediated Prep-HPLC, NMR, HRMS. Asian Journal of Chemistry, 33(4), 827-832. Retrieved from [Link]
-
STABILITY INDICATING HPLC METHOD DEVELOPMENT FOR ESTIMATION OF TADALAFIL AND FINASTERIDE. (2025). YMER. Retrieved from [Link]
-
Chavan, P. A., et al. (2021). RP-HPLC Method Development and Validation of Tadalafil in Tablet Dosage form. ResearchGate. Retrieved from [Link]
-
Unnisa, A., et al. (2014). RP-HPLC-PDA method development and validation for the analysis of Tadalafil in bulk, pharmaceutical dosage forms and in-vitro. International Journal of Pharmacy and Pharmaceutical Sciences, 7(1), 231-236. Retrieved from [Link]
-
Tadalafil-impurities. (n.d.). Pharmaffiliates. Retrieved from [Link]
-
HPLC Methods for analysis of Tadalafil. (n.d.). HELIX Chromatography. Retrieved from [Link]
-
A review of analytical methods for estimation of Tadalafil in pharmaceutical formulations. (2018). ResearchGate. Retrieved from [Link]
-
Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It). (n.d.). Axion Labs. Retrieved from [Link]
-
Gilla, G., et al. (2013). Synthesis and characterization of related substances and metabolite of tadalafil, a PDE-5 inhibitor. Organic Communications, 6(1), 12-22. Retrieved from [Link]
-
Co-Elution: How to Detect and Fix Overlapping Peaks. (2024, July 3). YouTube. Retrieved from [Link]
-
HPLC Troubleshooting. (n.d.). Retrieved from [Link]
-
Solving Carryover Problems in HPLC. (n.d.). Shimadzu. Retrieved from [Link]
-
Quick Troubleshooting Guide For HPLC Column Usage. (n.d.). Biovanix Chromatography. Retrieved from [Link]
-
Tadalafil EP Impurity C | 171596-28-4. (n.d.). SynThink Research Chemicals. Retrieved from [Link]
-
Tadalafil EP Impurities & USP Related Compounds. (n.d.). SynThink Research Chemicals. Retrieved from [Link]
-
Tadalafil Impurities. (n.d.). SynZeal. Retrieved from [Link]
-
Tadalafil EP Impurity A | 171596-27-3. (n.d.). SynZeal. Retrieved from [Link]
-
An overview of the synthetic routes to tadalafil and its analogues. (2018). ResearchGate. Retrieved from [Link]
-
Improved synthesis of tadalafil using dimethyl carbonate and ionic liquids. (2012). RSC Publishing. Retrieved from [Link]
-
Improved synthesis of tadalafil using dimethyl carbonate and ionic liquids. (2012). ResearchGate. Retrieved from [Link]
-
HPLC chromatogram from tadalafil in 1 : 1 water–acetonitrile after 20 min of UV-B irradiation. (n.d.). ResearchGate. Retrieved from [Link]
-
Alternative Synthesis of Tadalafil: PDE5 Inhibitor. (2008). ResearchGate. Retrieved from [Link]
- A process for the preparation of tadalafil. (n.d.). Google Patents.
-
Liquid-Chromatography Determination of Impurities in Sildenafil Citrate. (2011). Asian Journal of Chemistry. Retrieved from [Link]
-
Validated UPLC-MS/MS method for the determination of tadalafil in human plasma and its application to a pharmacokinetic study. (2015). National Institutes of Health. Retrieved from [Link]
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- 7. CAS 171596-28-4: Tadalafil EP ImpurityC | CymitQuimica [cymitquimica.com]
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- 23. CN108169395B - Analysis and detection method of related substances in Tadalafil tablets - Google Patents [patents.google.com]
Optimizing HPLC gradient for better resolution of Tadalafil impurities
Welcome to the technical support center for optimizing HPLC methods for tadalafil and its related impurities. This guide is designed for researchers, analytical scientists, and drug development professionals who are tasked with developing and refining robust analytical methods for tadalafil. Here, we move beyond simple protocols to explain the underlying chromatographic principles, helping you to troubleshoot effectively and build self-validating, reliable methods.
Frequently Asked Questions (FAQs)
Q1: I'm starting method development for tadalafil impurities. What's a good starting point for my HPLC gradient method?
A good starting point leverages established pharmacopeial methods as a foundation. The United States Pharmacopeia (USP) provides a validated method for tadalafil that serves as an excellent baseline.[1][2] While the official USP assay method may be isocratic, impurity analysis almost always requires a gradient to resolve compounds with different polarities.
Here is a robust starting point based on common industry practices and pharmacopeial principles:
| Parameter | Recommended Starting Condition | Rationale & Expert Insight |
| Column | L1 (C18), 4.6 x 150 mm, 3.5 µm | A C18 column is the workhorse for reversed-phase chromatography, offering broad applicability for moderately nonpolar compounds like tadalafil. A 3.5 µm particle size offers a good balance between efficiency and backpressure. |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | TFA acts as an ion-pairing agent and acidifier, sharpening the peaks of basic compounds like tadalafil by minimizing tailing from silanol interactions.[3] A pH between 2 and 4 is generally a stable starting point for basic compounds.[3] |
| Mobile Phase B | Acetonitrile (ACN) | ACN is a common organic modifier with low viscosity and UV cutoff, making it suitable for gradient elution. |
| Gradient | 5% B to 95% B over 30 minutes | A broad "scouting" gradient is essential in early development to elute all potential impurities and determine their approximate retention times. |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column, providing good efficiency without excessive pressure. |
| Column Temp. | 30 °C | Elevated temperature can improve peak shape and reduce run times by lowering mobile phase viscosity.[4] |
| Detection (UV) | 285 nm | Tadalafil has a UV maximum around 285 nm, which is typically a good wavelength for detecting both the API and structurally similar impurities.[5] |
| Injection Vol. | 10 µL | A standard volume that balances sensitivity with the risk of column overload. |
This starting method provides a comprehensive screen of the sample. Once the initial chromatogram is obtained, you can begin to optimize the gradient for the specific impurities you need to resolve.
Troubleshooting Guide: Resolving Critical Pairs
Q2: My initial chromatogram shows two impurities co-eluting near the main tadalafil peak. How do I improve this resolution?
This is a classic challenge in impurity analysis. The key is to manipulate the selectivity (α) of your separation, which is the most powerful factor for improving resolution.[6] Your first and most impactful adjustment should be to the gradient slope.
Step-by-Step Protocol: Optimizing Gradient Slope
-
Identify the Critical Pair: Note the retention time where the co-elution occurs.
-
Flatten the Gradient: Modify your gradient to be shallower around the elution time of the critical pair. For example, if the co-elution happens at 15 minutes, where the %B is 50%, try holding the gradient at 45-55% B for a longer duration.
-
Analyze the Result: A shallower gradient increases the residence time of the analytes in the "just right" mobile phase composition, allowing for better differential partitioning into the stationary phase and improving separation.
***dot graph TD { bgcolor="#F1F3F4" node [shape=box, style=filled, fillcolor="#FFFFFF", fontcolor="#202124", fontname="Arial"]; edge [color="#4285F4", arrowhead=vee, fontname="Arial"];
}
Caption: Initial troubleshooting workflow for co-eluting peaks.
If simply adjusting the gradient slope is insufficient, the next step is to alter the mobile phase chemistry.
Q3: I've flattened my gradient, but a critical pair of impurities remains unresolved. What is the next logical step?
When gradient slope adjustments fail, the next step is to alter the fundamental chemical interactions in your system. For ionizable compounds like tadalafil and its impurities, mobile phase pH is a powerful tool to change selectivity.[7][8]
Tadalafil is a basic compound. By changing the pH of the mobile phase, you can alter the degree of ionization of the main compound and its impurities.[9][10] Since impurities often have slightly different pKa values or structural motifs, changing the pH can induce significant shifts in their relative retention times.
Experimental Approach: pH Scouting
-
Prepare Buffers: Prepare two new mobile phase A solutions.
-
Acidic: 20 mM potassium phosphate, adjusted to pH 2.5 with phosphoric acid.
-
Near Neutral: 20 mM potassium phosphate, adjusted to pH 6.8.
-
-
Run Experiments: Using the same gradient profile, run your separation with each new mobile phase.
-
Compare Chromatograms: Analyze the changes in elution order and selectivity. You may find that at a different pH, the unresolved pair is now baseline separated.
| pH Condition | Expected Effect on Basic Analytes (like Tadalafil) | Rationale |
| Low pH (e.g., 2.5) | Fully protonated (charged), less retained. | At a pH well below the pKa, the basic analyte is in its ionized form, which is more polar and interacts less with the C18 stationary phase.[8] |
| High pH (e.g., >8) | Neutral (uncharged), more retained. | At a pH above the pKa, the basic analyte is in its neutral, more hydrophobic form, leading to stronger retention.[8] Caution: Ensure your silica-based column is stable at high pH.[10] |
If pH scouting does not provide the desired resolution, consider changing the organic modifier (e.g., from acetonitrile to methanol). Methanol has different solvent properties and can alter selectivity, especially for compounds with aromatic rings.[11]
Advanced Troubleshooting & Method Enhancement
Q4: My impurity peaks are tailing badly. What causes this and how can I fix it?
Peak tailing for basic compounds like tadalafil is often caused by secondary interactions with acidic silanol groups on the silica surface of the HPLC column.[3] This can be addressed systematically.
***dot graph TD { bgcolor="#F1F3F4" node [shape=box, style=filled, fillcolor="#FFFFFF", fontcolor="#202124", fontname="Arial"]; edge [color="#EA4335", arrowhead=vee, fontname="Arial"];
}
Caption: Decision tree for troubleshooting peak tailing.
-
Lower Mobile Phase pH: Ensure your mobile phase is sufficiently acidic (pH 2-3). This protonates the silanol groups, minimizing their interaction with the protonated basic analytes.
-
Increase Buffer Strength: If using a buffer, increasing its concentration (e.g., from 10 mM to 25 mM) can help to "shield" the analytes from the active sites on the stationary phase.
-
Use a Modern Column: Older C18 columns may have more active silanol groups. Switching to a modern, high-purity, end-capped column can significantly reduce peak tailing.
-
Check for Column Overload: Injecting too much sample can cause peak distortion. Try reducing the injection volume or sample concentration.
Q5: When should I consider changing my column chemistry away from a standard C18?
You should consider changing your column chemistry when you have exhausted mobile phase optimization (gradient, pH, organic solvent) and still cannot resolve a critical pair. Different stationary phases offer different retention mechanisms, which can dramatically alter selectivity.[12]
Alternative Column Chemistries for Tadalafil Impurities:
| Stationary Phase | Primary Interaction Mechanism | Best For... |
| Phenyl-Hexyl | π-π interactions, moderate hydrophobicity | Resolving aromatic or unsaturated compounds that are structurally similar. This can be very effective for many tadalafil-related substances.[6] |
| Embedded Polar Group (e.g., Polar-C18) | Hydrophobic and hydrogen bonding | Improving peak shape for basic compounds and offering different selectivity compared to a standard C18. |
| Graphitized Carbon | Adsorption, shape selectivity | Separating geometric isomers or structurally very similar compounds where C18 phases fail to provide adequate selectivity.[13] |
Screening different column chemistries is a powerful strategy in method development when facing particularly difficult separations.[12]
By systematically applying these principles—from initial gradient scouting to fine-tuning with pH and exploring alternative column chemistries—you can develop a robust, reliable, and scientifically sound HPLC method for the resolution of tadalafil and its impurities.
References
- YMC. (n.d.). Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds.
- Petrovska-Dimitrievska, G., Acevska, J., Nakov, N., Zafirova Gjorgievska, M., & Brezovska, K. (2022). Impact of mobile phase composition on reverse-phase separation of polar basic compounds. Macedonian Pharmaceutical Bulletin, 68(1), 69-74.
- Moravek. (n.d.). Exploring the Role of pH in HPLC Separation.
- Agilent Technologies. (n.d.). Control pH During Method Development for Better Chromatography.
- Chromatography Today. (2020, February 17). The use of Mobile Phase pH as a Method Development Tool.
- BenchChem. (2025). Technical Support Center: Optimizing HPLC Separation of Closely Related Analogues.
- Sathyaraj, A., et al. (2019). Development and validation of RP-HPLC method for the estimation of tadalafil in bulk and pharmaceutical dosage forms. International Journal of Pharmacy and Analytical Research, 8(2), 169-178.
- SynThink Research Chemicals. (n.d.). Tadalafil EP Impurities & USP Related Compounds.
- ZirChrom. (n.d.). Fast Methods for Structurally Similar Compounds Using Carbon HPLC Columns.
- USP. (2019, October 25). Tadalafil Tablets Monograph.
- Chrom Tech, Inc. (2025, October 14). Methods for Changing Peak Resolution in HPLC.
- Agilent Technologies. (n.d.). HPLC Troubleshooting Guide.
- Chavan, P. A., et al. (2021). RP-HPLC Method Development and Validation of Tadalafil in Tablet Dosage form. Asian Journal of Research in Chemistry.
- Semantic Scholar. (2021, September 28). RP-HPLC Method Development and Validation of Tadalafil in Tablet Dosage form.
- Gilla, G., et al. (2013, March 1). Synthesis and characterization of related substances and metabolite of tadalafil, a PDE-5 inhibitor. Semantic Scholar.
- SynZeal. (n.d.). Tadalafil EP Impurity A.
- Scribd. (2025, May 21). USP NF Tadalafil.
- Pharmaffiliates. (n.d.). Tadalafil-impurities.
- YMER. (n.d.). STABILITY INDICATING HPLC METHOD DEVELOPMENT FOR ESTIMATION OF TADALAFIL AND FINASTERIDE.
- Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
- Unnisa, A., et al. (2014, December 29). RP-HPLC-PDA method development and validation for the analysis of Tadalafil in bulk, pharmaceutical dosage forms and in-vitro. Journal of Applied Pharmaceutical Science.
- Pharmaffiliates. (n.d.). Tadalafil-impurities.
- Chromatography Today. (n.d.). Using Different HPLC Column Chemistries To Maximise Selectivity For Method Development.
- Aurigene Pharmaceutical Services. (2024, May 28). Troubleshooting and Performance Improvement for HPLC.
- Phenomenex. (n.d.). USP Tadalafil Assay on Luna® 5 µm C8(2) and Kinetex® 5 µm C8.
- Pharmatutor. (2011, December 9). TROUBLESHOOTING IN HIGH PERFORMANCE LIQUID CHROMATOGRAPHY.
- ResearchGate. (2025, August 7). Optimizing selectivity during reversed-phase high performance liquid chromatography method development: Prioritizing experimental conditions.
- Pharmaceutical Updates. (2022, July 13). HPLC Troubleshooting.
- Sigma-Aldrich. (n.d.). Tadalafil ep monographs.
- Daicel. (n.d.). European Pharmacopoeia method - Tadalafil.
- Jamp Pharma Corporation. (2023, March 28). PRODUCT MONOGRAPH PrTADALAFIL.
- Marcan Pharmaceuticals Inc. (2017, July 17). PRODUCT MONOGRAPH MAR-TADALAFIL.
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- 6. chromtech.com [chromtech.com]
- 7. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
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Improving sensitivity of LC-MS/MS method for Tadalafil Ketolactam
Welcome to the technical support resource for the bioanalysis of Tadalafil and its metabolites. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing the sensitivity of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods for Tadalafil Ketolactam. As Senior Application Scientists, we explain not just the how, but the why behind each experimental choice, ensuring your methods are robust, reproducible, and compliant with regulatory expectations.
Frequently Asked Questions (FAQs)
Q1: Why is achieving high sensitivity for this compound challenging?
Achieving high sensitivity in a bioanalytical LC-MS/MS method, particularly in complex matrices like plasma, is a multifaceted challenge. For Tadalafil and its metabolites, key issues include:
-
Matrix Effects: Co-eluting endogenous components from biological samples (e.g., phospholipids, salts) can interfere with the ionization of the target analyte in the mass spectrometer's source, leading to signal suppression or enhancement.[1][2][3] This is a primary cause of poor sensitivity and variability.[1][4]
-
Ionization Efficiency: Tadalafil and its metabolites contain basic amine groups, making them suitable for positive mode electrospray ionization (ESI).[5][6] However, optimizing mobile phase pH and composition is critical to ensure efficient and stable protonation for maximum signal.[5]
-
Sample Preparation: Inefficient sample cleanup fails to remove interfering matrix components, directly impacting sensitivity.[7][8] The choice between simple methods like protein precipitation (PPT) and more complex ones like solid-phase extraction (SPE) involves a trade-off between speed and cleanliness.[9][10]
Q2: What is the most critical first step in developing a sensitive method for this compound?
The most critical first step is the characterization and optimization of the mass spectrometric parameters for the specific analyte. Before any chromatographic development, you must know the optimal precursor-to-product ion transition (MRM transition) and the ideal instrument settings (e.g., collision energy, declustering potential) to detect the molecule. This is typically done by directly infusing a pure standard of the analyte into the mass spectrometer.[11]
Q3: Do I need a stable isotope-labeled internal standard?
Yes, for quantitative bioanalysis, using a stable isotope-labeled (SIL) internal standard (IS), such as Tadalafil-d3, is highly recommended and considered best practice.[9][11] A SIL IS co-elutes with the analyte and experiences nearly identical matrix effects and ionization suppression/enhancement.[2] This allows it to accurately correct for variations during sample preparation and analysis, ensuring the method is precise and accurate, a key requirement of regulatory bodies like the FDA.[12][13]
Troubleshooting Guide: Enhancing Sensitivity
This section addresses specific issues you may encounter during method development and validation.
Problem 1: Low or No Signal Intensity During MS Tuning
Q: I'm infusing my this compound standard, but the signal is weak or absent. What should I check?
A: This issue points to fundamental MS or analyte-specific problems. Here is a systematic approach to troubleshoot:
-
Confirm Ionization Mode: Tadalafil and its analogues contain basic amine functional groups, which are most effectively ionized in positive ion mode (ESI+).[5][6] Ensure your instrument is set to detect positive ions. The protonated molecule [M+H]⁺ should be the most abundant precursor ion. For Tadalafil, this is typically m/z 390.3 or 390.4.[5][11][14][15]
-
Optimize Infusion Solvent: The solvent used for infusion significantly impacts ionization efficiency. The analyte should be dissolved in a solution that mimics a favorable mobile phase, typically a mixture of acetonitrile or methanol with a small percentage of an acid like formic acid (e.g., 0.1%) to promote protonation.[5][6]
-
Check Precursor Ion: Verify the correct mass for the protonated this compound. While Tadalafil is ~389.4 g/mol ([M+H]⁺ ≈ 390.4), the ketolactam metabolite will have a different mass. Ensure you are targeting the correct precursor m/z in your Q1 scan.
-
Optimize Fragmentation (MS/MS): If a precursor ion is observed, but product ions are weak, the collision energy (CE) is a critical parameter to optimize. Systematically ramp the CE to find the value that produces the most stable and intense product ion. For Tadalafil, a common and abundant product ion is m/z 268.2, resulting from the loss of the benzodioxole moiety.[5][11][15][16]
These values serve as a starting point and should be optimized for your specific instrument and this compound.
| Parameter | Typical Value | Rationale |
| Ionization Mode | ESI Positive | Tadalafil contains basic amine groups that readily accept a proton.[5][6] |
| Precursor Ion [M+H]⁺ | m/z 390.3 | The mass of the protonated parent molecule.[11] |
| Product Ion | m/z 268.2 | A stable and abundant fragment, ensuring a specific and sensitive transition.[5][11][16] |
| Collision Energy (CE) | 15-25 V | This energy range is typically sufficient to induce the characteristic fragmentation.[17] |
| Declustering Potential (DP) | Instrument Dependent | Must be optimized to prevent in-source fragmentation and maximize ion transmission.[5] |
Problem 2: High Signal in Solvent Standards, but Poor Sensitivity in Plasma/Matrix Samples
Q: My calibration curve looks great in a pure solvent, but when I run extracted plasma samples, the signal at the lower limit of quantitation (LLOQ) is lost. Why?
A: This is a classic case of matrix-induced ion suppression. [1][4] The issue is not with the instrument's intrinsic ability to detect the analyte, but with co-eluting substances from the biological matrix that interfere with the ionization process.
Caption: Troubleshooting workflow for matrix effects.
A clean sample is paramount for achieving high sensitivity.[7] Here’s a comparison of common techniques:
| Technique | Procedure Complexity | Cleanup Efficiency | Throughput | Recommendation for Tadalafil |
| Protein Precipitation (PPT) | Low | Low | High | A good starting point. Fast and easy, but often leaves phospholipids.[9][10][18] |
| Liquid-Liquid Extraction (LLE) | Medium | Medium-High | Medium | More effective than PPT at removing salts and polar interferences.[5][14] |
| Solid-Phase Extraction (SPE) | High | High | Low-Medium | Offers the cleanest extracts by using specific sorbent chemistry to bind the analyte and wash away interferences.[11] Highly recommended for ultra-sensitive assays. |
This protocol is a simple starting point for sample cleanup.
-
Aliquot Plasma: To 100 µL of plasma sample/standard/QC, add 25 µL of the internal standard working solution (e.g., Tadalafil-d3). Vortex briefly.
-
Precipitate: Add 300-400 µL of cold acetonitrile. The cold temperature and rapid addition enhance the precipitation of proteins.
-
Vortex & Centrifuge: Vortex vigorously for 1-2 minutes to ensure complete protein denaturation. Centrifuge at high speed (>10,000 x g) for 10 minutes to pellet the precipitated proteins.[5]
-
Transfer Supernatant: Carefully transfer the supernatant to a clean tube or 96-well plate. Be cautious not to disturb the protein pellet.
-
Evaporate & Reconstitute (Optional but Recommended): Evaporate the supernatant to dryness under a stream of nitrogen. Reconstitute the residue in a small volume (e.g., 100 µL) of a solvent that is weak chromatographically (e.g., matching the initial mobile phase conditions). This step concentrates the analyte and ensures compatibility with the LC mobile phase, improving peak shape.
Problem 3: Poor Peak Shape (Tailing, Splitting, or Broadening)
Q: My analyte peak is not sharp and symmetrical. How does this affect sensitivity and what can I do?
A: Poor peak shape reduces sensitivity by lowering the peak height and making integration less precise. [19] It often indicates undesirable secondary interactions on the column, injection solvent issues, or column degradation.
Caption: Decision tree for improving chromatographic peak shape.
-
Column: A high-quality C18 column is a standard choice.[5][11][17] Columns with smaller particle sizes (e.g., <2 µm) used in UPLC systems can provide sharper peaks and better resolution.[5][20]
-
Mobile Phase: A common mobile phase consists of:
-
Aqueous (A): Water with an acidic modifier like 0.1% formic acid or a buffer like 2-10 mM ammonium formate.[5][6][11][14] The acid ensures Tadalafil is protonated for good peak shape and ESI+ response, while the buffer helps maintain a stable pH.
-
Organic (B): Acetonitrile or Methanol. Acetonitrile often provides better peak shape and lower backpressure.[5]
-
-
Gradient: A gradient elution (starting with a low percentage of organic solvent and ramping up) is highly effective at separating the analyte from early-eluting matrix components like phospholipids, reducing ion suppression.[21]
This guide provides a foundational framework for developing and troubleshooting a sensitive LC-MS/MS method for this compound. All bioanalytical methods must be fully validated according to regulatory guidelines, such as the FDA's Bioanalytical Method Validation Guidance for Industry or the ICH M10 guideline.[12][13][22][23]
References
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Gao, W., Zhang, Z., Li, Z., & Liang, G. (2007). Chiral Separation of Two Pairs of Enantiomers of Tadalafil by High-Performance Liquid Chromatography. Journal of Chromatographic Science, 45(8), 533–536. (Source: [Link])
- Gao, W., et al. (2007). Chiral Separation of Two Pairs of Enantiomers of Tadalafil by High-Performance Liquid Chromatography. Journal of Chromatographic Science. (Source: Provided search result, full text may require subscription)
- U.S. Food and Drug Administration. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (Source: Provided search result, specific URL not available)
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. (Source: [Link])
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Jain, D., et al. (2012). TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW. Journal of Bioequivalence & Bioavailability. (Source: [Link])
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. (Source: [Link])
-
ResearchGate. (n.d.). Chiral Separation of Two Pairs of Enantiomers of Tadalafil by High-Performance Liquid Chromatography | Request PDF. (Source: [Link])
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-
Outsourced Pharma. (2023). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. (Source: [Link])
-
ResearchGate. (n.d.). Chiral Separation of ( R , R )-Tadalafil and Its Enantiomer in Bulk Drug Samples and Pharmaceutical Dosage Forms by Chiral RP-LC. (Source: [Link])
-
Kim, Y. H., et al. (2017). Validated UPLC-MS/MS method for the determination of tadalafil in human plasma and its application to a pharmacokinetic study. Translational and Clinical Pharmacology. (Source: [Link])
- BenchChem. (2025). Application Notes and Protocols for Plasma Sample Preparation of ent-Tadalafil-d3. (Source: Provided search result, specific URL not available)
-
Kim, Y. H., et al. (2017). Validated UPLC-MS/MS method for the determination of tadalafil in human plasma and its application to a pharmacokinetic study. Translational and Clinical Pharmacology, 25(1), 21–27. (Source: [Link])
-
Scribd. (n.d.). LSMSMS troubleshooting. (Source: [Link])
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Kim, Y. H., et al. (2017). Validated UPLC-MS/MS method for the determination of tadalafil in human plasma and its application to a pharmacokinetic study. PubMed. (Source: [Link])
-
ResearchGate. (n.d.). Simultaneous determination of tadalafil and its related compounds in pharmaceutical dosage forms by UPLC | Request PDF. (Source: [Link])
-
Kim, Y. H., et al. (2017). Validated UPLC-MS/MS method for the determination of tadalafil in human plasma and its application to a pharmacokinetic study. Semantic Scholar. (Source: [Link])
-
Shah, G., et al. (2015). Quantitation of tadalafil in human plasma using a sensitive and rapid LC-MS/MS method for a bioequivalence study. Journal of Chromatography B, 990, 110–117. (Source: [Link])
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ZefSci. (2025). LCMS Troubleshooting: 14 Best Practices for Laboratories. (Source: [Link])
-
Shimadzu Scientific Instruments. (n.d.). Liquid Chromatography Mass Spectrometry Troubleshooting Guide. (Source: [Link])
- BenchChem. (2025). High-Throughput UPLC-MS/MS Method for the Quantification of Tadalafil in Human Plasma Using ent-Tadalafil-d3 for Pharmacokinetic Studies. (Source: Provided search result, specific URL not available)
-
ResearchGate. (n.d.). Development and Validation of Tadalafil Determination in Human Plasma by HPLC-MS Method. (Source: [Link])
-
Al-Ghobashy, M. A., et al. (2021). Fabric phase sorptive extraction coupled with UPLC-ESI-MS/MS method for fast and sensitive quantitation of tadalafil in a bioequivalence study. Microchemical Journal, 164, 106018. (Source: [Link])
-
ResearchGate. (n.d.). Determination of Tadalafil in rat plasma by LC-MS/MS: Application to a Pharmacokinetic study. (Source: [Link])
-
Tótos, R., et al. (2014). Validated LC-MS/MS method for the determination of Tadalafil – a competitive phosphodiesterase 5 inhibitor (pde5) – from human plasma. Studia Universitatis Babes-Bolyai Chemia. (Source: [Link])
-
Park, H. N., et al. (2017). Fragmentation Pathways of Tadalafil and Its Analogues in Electrospray Ionization Tandem Mass Spectrometry. Journal of the American Society for Mass Spectrometry. (Source: [Link])
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Ramakrishna, N. V. S., et al. (2004). Quantitation of Tadalafil in Human Plasma by Liquid Chromatography-Tandem Mass Spectrometry With Electrospray Ionization. Journal of Chromatography B, 809(2), 243–249. (Source: [Link])
-
ResearchGate. (n.d.). (PDF) Quantitation of tadalafil in human plasma using a sensitive and rapid LC-MS/MS method for a bioequivalence study. (Source: [Link])
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Li, W., et al. (2018). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis, 10(12), 929–932. (Source: [Link])
-
Yin, H., & He, Y. (2023). Matrix effect in bioanalytical assay development using supercritical fluid chromatography-mass spectrometry. Bioanalysis. (Source: [Link])
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ResearchGate. (n.d.). Collision-induced dissociation mass spectrum of (A) tadalafil and (B)... (Source: [Link])
-
Van Eeckhaut, A., et al. (2009). Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid. Journal of Analytical Toxicology, 33(7), 365–373. (Source: [Link])
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Technical Support Center: Matrix Effects in the Bioanalysis of Tadalafil Ketolactam
Welcome to the technical support resource for the bioanalysis of Tadalafil Ketolactam. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of matrix effects in quantitative LC-MS/MS analysis. Here, we dissect common challenges and provide field-proven solutions to ensure the accuracy, precision, and robustness of your bioanalytical methods.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding matrix effects in the bioanalysis of Tadalafil and its metabolites.
Q1: What are matrix effects, and why are they a significant concern in the bioanalysis of this compound?
A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[1][2] In the bioanalysis of this compound, which is often conducted in complex biological matrices like plasma or serum, these effects can lead to either ion suppression (decreased signal) or ion enhancement (increased signal).[3][4] This phenomenon directly impacts the accuracy, precision, and sensitivity of the quantitative results, potentially leading to erroneous pharmacokinetic and toxicokinetic data.[2][3] The U.S. Food and Drug Administration (FDA) mandates the evaluation of matrix effects during bioanalytical method validation to ensure data integrity.[5][6]
Q2: What are the primary sources of matrix effects in plasma or serum samples when analyzing this compound?
A2: The main culprits behind matrix effects in plasma and serum are endogenous components that can interfere with the ionization process in the mass spectrometer's source.[7][8] Key sources include:
-
Phospholipids: These are major components of cell membranes and are notorious for causing ion suppression.[9][10] They often co-extract with the analyte of interest and can elute across a wide range of the chromatogram.[11]
-
Proteins: Although most sample preparation techniques aim to remove proteins, residual amounts can still precipitate in the analytical column or contaminate the ion source.
-
Salts and other endogenous small molecules: These can alter the droplet formation and evaporation process in the electrospray ionization (ESI) source.[7]
-
Anticoagulants and other additives: Substances used during sample collection can also contribute to matrix effects.[7]
Q3: How can I proactively minimize matrix effects during the development of a bioanalytical method for this compound?
A3: A proactive approach during method development is crucial. Key strategies include:
-
Optimized Sample Preparation: The goal is to selectively remove interfering matrix components while efficiently recovering this compound. Techniques like Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are generally more effective at removing phospholipids and other interferences compared to simple Protein Precipitation (PPT).[9][12]
-
Chromatographic Separation: Develop a robust chromatographic method that separates this compound from the regions where matrix components elute.[3][13] A post-column infusion experiment can identify these "zones" of ion suppression.[13][14]
-
Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS, such as Tadalafil-d3, is the gold standard for compensating for matrix effects.[1][15] Since the SIL-IS has nearly identical physicochemical properties to the analyte, it will experience similar ionization suppression or enhancement, allowing for accurate quantification based on the analyte-to-IS peak area ratio.[3]
Q4: What are the regulatory expectations regarding the evaluation of matrix effects for a bioanalytical method?
A4: Regulatory bodies like the FDA require a thorough investigation of matrix effects to ensure the reliability of bioanalytical data submitted for new drug applications.[5][16][17] The guidance recommends assessing the matrix effect by analyzing at least six different lots of the biological matrix.[5] The precision and accuracy of the quality control (QC) samples prepared in these different lots should meet the acceptance criteria (typically ±15% deviation from the nominal concentration, and ±20% at the Lower Limit of Quantification, LLOQ).[6]
Section 2: Troubleshooting Guide
This section provides a problem-solution framework for specific issues you might encounter during your experiments.
Issue 1: Inconsistent or Low Analyte Response for this compound
-
Possible Cause: Significant ion suppression due to co-eluting matrix components, particularly phospholipids.[10][18]
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low analyte response.
-
Experimental Protocol: Identifying Ion Suppression using Post-Column Infusion [13][14]
-
Prepare a solution of this compound in the mobile phase at a concentration that gives a stable and moderate signal.
-
Using a syringe pump and a 'T' connector, continuously infuse this solution into the mobile phase stream between the analytical column and the mass spectrometer's ion source.
-
Once a stable baseline signal is achieved, inject a blank, extracted matrix sample (e.g., plasma extract).
-
Monitor the baseline. Any significant dip in the signal indicates a region of ion suppression where matrix components are eluting.[13]
-
Issue 2: Poor Reproducibility and Accuracy Between Different Plasma Lots
-
Possible Cause: Relative matrix effects, where the degree of ion suppression or enhancement varies between different sources of the biological matrix.
-
Troubleshooting Approach:
-
Increase the number of matrix lots tested: Expand the evaluation to include a more diverse set of individual matrix lots to better understand the variability.
-
Re-evaluate the internal standard: Ensure that the chosen internal standard is closely co-eluting with this compound and effectively tracking the variability. A stable isotope-labeled internal standard is highly recommended.[1]
-
Enhance sample cleanup: Implement a more rigorous sample preparation method, such as a well-optimized SPE protocol or phospholipid removal plates, to minimize the variability of interfering components between lots.[9][19]
-
-
Experimental Protocol: Quantitative Assessment of Matrix Effect [7]
-
Obtain at least six different lots of blank biological matrix.
-
Prepare two sets of samples at low and high QC concentrations.
-
Set A: Spike the analyte and internal standard into the post-extracted blank matrix from each of the six lots.
-
Set B: Prepare the analyte and internal standard in a neat solution (e.g., mobile phase).
-
-
Calculate the matrix factor (MF) for each lot: MF = (Peak Response in Presence of Matrix) / (Peak Response in Neat Solution)
-
The coefficient of variation (%CV) of the matrix factors across the different lots should be within the acceptance limits (typically ≤15%).
-
Issue 3: Gradual Decrease in Signal Intensity Over an Analytical Run
-
Possible Cause: Buildup of non-volatile matrix components, such as phospholipids, on the analytical column or in the MS ion source.[10] This leads to a progressive increase in ion suppression and can also cause a gradual increase in system backpressure.[10]
-
Mitigation Strategies:
-
Implement a Diverter Valve: Program a diverter valve to direct the flow from the column to waste during the initial and final stages of the chromatogram when highly polar or non-polar matrix components are likely to elute, preventing them from entering the mass spectrometer.
-
Incorporate a Column Wash Step: Add a high-organic wash step at the end of each chromatographic run to elute strongly retained matrix components from the column.
-
Use Phospholipid Removal Products: Employ specialized sample preparation plates or cartridges designed to specifically remove phospholipids from the sample extract.[11]
-
-
Data Presentation: Comparison of Sample Preparation Techniques
| Sample Preparation Method | Analyte Recovery (%) | Matrix Effect (%) | Phospholipid Removal | Throughput |
| Protein Precipitation (PPT) | 90-105 | Variable (often >25%) | Low | High |
| Liquid-Liquid Extraction (LLE) | 75-95 | Reduced (<20%) | Moderate to High | Low to Medium |
| Solid-Phase Extraction (SPE) | 85-105 | Minimal (<15%) | High | Medium |
| Phospholipid Removal Plates | >95 | Minimal (<15%) | Very High | High |
This table presents typical performance characteristics. Actual results will be method and analyte-dependent.
Section 3: Understanding Tadalafil Metabolism
Tadalafil is primarily metabolized in the liver by the cytochrome P450 3A4 (CYP3A4) enzyme.[20][21][22] The major metabolic pathway involves the formation of a catechol metabolite, which is then extensively methylated and glucuronidated.[21][23] The major circulating metabolite is methylcatechol glucuronide.[20][21] this compound is another identified metabolite.[24] Understanding the metabolic profile is crucial as metabolites can potentially interfere with the analysis of the parent drug or be analytes of interest themselves.
Caption: Simplified metabolic pathway of Tadalafil.
By understanding the principles outlined in this guide and applying the systematic troubleshooting protocols, researchers can effectively mitigate matrix effects in the bioanalysis of this compound, leading to the generation of high-quality, reliable, and defensible data.
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-
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Welch Materials, Inc. (2024, November 21). Matrix Effects in Mass Spectrometry Analysis: Causes and Solutions. Retrieved from [Link]
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U.S. Food and Drug Administration. (n.d.). Bioanalytical Method Validation. Retrieved from [Link]
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Chromatography Today. (2016, November 24). Matrix Effects and Matrix Affects: The Impact of Different Sample Matrices on Sample Preparation and Chromatographic Analysis. Retrieved from [Link]
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International Journal of MediPharm Research. (n.d.). Review Article on Matrix Effect in Bioanalytical Method Development. Retrieved from [Link]
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Technical Support Center: Control and Minimization of Tadalafil Ketolactam Impurity
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for Tadalafil synthesis. This guide provides in-depth troubleshooting advice, frequently asked questions, and optimized protocols designed to help researchers, chemists, and drug development professionals minimize the formation of the critical oxidative impurity, Tadalafil Ketolactam.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the this compound impurity?
This compound, designated as Tadalafil Impurity H in the European Pharmacopoeia (EP), is a process-related impurity formed during the synthesis or storage of Tadalafil. It is an oxidation product of Tadalafil, characterized by the introduction of a ketone group on the tetrahydro-β-carboline nucleus.
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Tadalafil Molecular Formula: C₂₂H₁₉N₃O₄
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Ketolactam Molecular Formula: C₂₂H₁₉N₃O₆[1]
The structural difference is the oxidation of a methylene bridge adjacent to the indole nitrogen into a carbonyl group.
Q2: Why is controlling the Ketolactam impurity critical?
Controlling any impurity is fundamental to ensuring the safety, efficacy, and consistency of an Active Pharmaceutical Ingredient (API). For this compound, the key concerns are:
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Regulatory Compliance: Pharmacopoeias like the EP set strict limits for known and unknown impurities. Exceeding these limits can result in batch rejection and regulatory action.
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Pharmacological Profile: The introduction of a ketone group significantly alters the molecule's structure, which can affect its pharmacological activity and safety profile. The impurity is not the intended active molecule.
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Purification Challenges: The structural similarity between Tadalafil and its ketolactam derivative can make removal difficult and costly, often requiring extensive chromatography, which is undesirable for large-scale production.
Q3: At which stage of the Tadalafil synthesis is the Ketolactam impurity typically formed?
The this compound can form whenever the core Tadalafil structure (or a late-stage intermediate) is exposed to oxidizing conditions. While it can be a degradation product of the final API, it is most critically a process impurity. The risk is highest during:
-
Reaction Work-up: Exposure of the reaction mixture to atmospheric oxygen for prolonged periods, especially at elevated temperatures or non-neutral pH.
-
Final Product Isolation and Drying: Insufficiently controlled drying processes or exposure to air and light can promote oxidation.
-
During Synthesis Steps: If reagents or solvents are contaminated with oxidizing agents (e.g., peroxides in ethers or alcohols), the impurity can form in-situ.[2]
Section 2: The Chemistry of Formation - Understanding the Root Cause
The formation of this compound is a direct result of the oxidation of the methylene group at the C12 position of the Tadalafil molecule. This position is activated by the adjacent nitrogen atom and the indole ring system, making it susceptible to attack by oxidizing agents.
A known synthetic route to intentionally produce this impurity involves treating Tadalafil with a potent oxidizing agent like Oxone® (potassium peroxymonosulfate), confirming the oxidative pathway. In a typical synthesis, the source of oxidation may be less obvious, stemming from dissolved atmospheric oxygen, unstable reagents, or peroxide contaminants in solvents.[2]
Below is a diagram illustrating this oxidative transformation.
Caption: Oxidative formation of this compound.
Section 3: Troubleshooting Guide - Investigating High Ketolactam Levels
This section addresses common issues encountered by researchers who detect unacceptable levels of the ketolactam impurity.
Q4: My post-reaction HPLC shows a significant peak corresponding to the Ketolactam impurity. What are the most likely causes?
High levels of this impurity are almost always linked to unwanted oxidation. Use the following logic to diagnose the issue:
Caption: Troubleshooting logic for high Ketolactam levels.
-
Atmospheric Exposure: The most common culprit. The Pictet-Spengler reaction and subsequent cyclization steps can be sensitive to air, especially if reaction times are long or temperatures are elevated.
-
Solvent Quality: Solvents like isopropanol, THF, and other ethers can form explosive and highly reactive peroxides upon storage. These peroxides are potent oxidizing agents that can readily form the ketolactam.
-
Work-up Conditions: Neutralizing a reaction mixture can create an environment where the product is susceptible to oxidation. Prolonged exposure to air during extractions, filtrations, or concentration steps increases risk.
-
Thermal Stress: Overheating during reaction or distillation can accelerate the rate of oxidation.
Q5: Can the pH during work-up and extraction influence Ketolactam formation?
Yes. While strong oxidizing agents are the primary drivers, the stability of the molecule can be pH-dependent. Forced degradation studies have shown that Tadalafil can degrade under both acidic and alkaline hydrolytic conditions, which could potentially create pathways for subsequent oxidation.[3] It is crucial to perform neutralization and extraction steps efficiently and without undue delay. A mildly acidic to neutral pH is generally preferred for the stability of the core structure during processing.
Section 4: Recommended Protocols for Minimization
Adherence to rigorous process controls is the most effective strategy for preventing the formation of this compound.
Protocol 1: Optimized Final Cyclization and Work-Up Under Inert Conditions
This protocol details the final step of a common Tadalafil synthesis (cyclization of the chloroacetyl intermediate with methylamine) and the subsequent work-up, with a focus on preventing oxidation.
Materials:
-
Cis-methyl 1,2,3,4-tetrahydro-2-chloroacetyl-1-(3,4-methylenedioxyphenyl)-9H-pyrido[3,4-b]indole-3-carboxylate (Intermediate)
-
Methylamine solution (e.g., 40% in water or 2M in THF)
-
Solvent (e.g., HPLC-grade Methanol or Acetonitrile)
-
Deionized, degassed water
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware, dried in an oven at >100°C and cooled under inert gas.
Procedure:
-
Inerting the System: Assemble the reaction flask, condenser, and addition funnel. Purge the entire system with dry nitrogen or argon for at least 15-20 minutes to displace all oxygen. Maintain a positive pressure of inert gas throughout the entire process (a gas bubbler is recommended).
-
Reagent Preparation: Dissolve the chloroacetyl intermediate in the chosen organic solvent. The solvent should be from a freshly opened bottle, or preferably, passed through an alumina plug to remove any potential peroxide impurities.
-
Reaction: Cool the solution to the desired temperature (e.g., 0-5°C) under the inert atmosphere. Slowly add the methylamine solution via the addition funnel over a period of 30-60 minutes to control any exotherm.
-
Monitoring: Allow the reaction to stir at the specified temperature. Monitor the reaction to completion using a suitable in-process control (IPC) like TLC or HPLC. Causality Note: Avoid unnecessarily long reaction times, as this increases the window for potential side reactions.
-
Quenching & Work-up: Once complete, quench the reaction by adding degassed water. Perform all subsequent extractions and washes promptly. Use degassed solvents for all extraction steps.
-
Crystallization: Concentrate the organic phase under reduced pressure, ensuring the temperature does not exceed 40°C. Perform crystallization from a suitable solvent (e.g., methanol). Keep the crystallization vessel under a blanket of inert gas until the product is filtered.
-
Drying: Dry the final product in a vacuum oven at a controlled temperature (e.g., 50-60°C) until a constant weight is achieved. Avoid prolonged drying times.
Section 5: Data-Driven Insights
While precise kinetic data for ketolactam formation is often proprietary, the following table illustrates the expected impact of key process parameters on the final impurity level. These trends are derived from established principles of organic process chemistry and forced degradation studies.
Table 1: Illustrative Impact of Process Parameters on this compound Formation
| Parameter | Standard Condition | High-Risk Condition | Expected Ketolactam Level | Rationale & Causality |
|---|---|---|---|---|
| Reaction Atmosphere | Nitrogen / Argon Blanket | Reaction run open to Air | Low (<0.05%) vs. High (>0.2%) | Prevents interaction with atmospheric oxygen, the primary oxidant. |
| Solvent Quality | Freshly Opened/Purified Isopropanol | Aged Isopropanol (unstabilized) | Low (<0.05%) vs. Variable (can be High) | Aged solvents, particularly ethers and secondary alcohols, can contain peroxide impurities that are potent oxidizing agents.[2] |
| Work-up Duration | Prompt (< 2 hours) | Delayed (> 8 hours, overnight) | Low (<0.05%) vs. Medium (0.1-0.2%) | Prolonged exposure of the product in solution to trace oxygen and light increases the probability of oxidation. |
| Reaction Temperature | 40 - 50°C | 70 - 80°C (Runaway) | Low (<0.05%) vs. Medium (0.1-0.2%) | Higher temperatures increase the rate of all reactions, including the undesirable oxidation side reaction. |
Note: The percentage values are illustrative to demonstrate trends and do not represent guaranteed results.
Section 6: References
[4] Gilla, G., Anumula, R. R., Aalla, S., Vurimidi, H., & Ghanta, M. R. (2013). Synthesis and characterization of related substances and metabolite of tadalafil, a PDE-5 inhibitor. Organic Communications, 6(1), 12-22. Available from: [Link]
[5] Reddy, G. M., Reddy, A. R., Aalla, S., Vurimidi, H., & Ghanta, M. R. (2013). Synthesis and characterization of related substances and metabolite of tadalafil, a PDE-5 inhibitor. ResearchGate. Available from: [Link]
[1] Pharmaffiliates. (n.d.). Tadalafil-impurities. Retrieved January 16, 2026, from [Link]
[6] CN105801585A - Method for synthesizing relevant matter H, E and G in Tadalafil. (2016). Google Patents. Available from:
[7] Bakshi, M., & Singh, S. (2002). Stress degradation studies on tadalafil and development of a validated stability-indicating LC assay for bulk drug and pharmaceutical dosage form. Journal of Pharmaceutical and Biomedical Analysis, 28(5), 1011-1040. (Note: While a direct link is unavailable, this reference is widely cited in stability studies of Tadalafil). A representative study with similar findings is available at ResearchGate: [Link]
[8] Thummar, B., Patel, M., Dudhatra, B., Goswami, J., & Thummar, K. (2024). Forced degradation behavior of tadalafil and macitentan by validated stability-indicating high performance liquid chromatography method and identification of degradation products by liquid chromatography tandem mass spectrometry. Taylor & Francis Online. Available from: [Link]
[9] Wasyl, M., & Tront, J. (2022). Oxidation of Drugs during Drug Product Development: Problems and Solutions. Pharmaceuticals, 15(2), 179. Available from: [Link]
[10] US8871932B2 - Process for the preparation of tadalafil. (2014). Google Patents. Available from:
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. Oxidation of Drugs during Drug Product Development: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. [PDF] Synthesis and characterization of related substances and metabolite of tadalafil, a PDE-5 inhibitor | Semantic Scholar [semanticscholar.org]
- 6. Advanced_Impurity_Control_forTadalafil_S.pdf [slideshare.net]
- 7. synthinkchemicals.com [synthinkchemicals.com]
- 8. mdpi.com [mdpi.com]
- 9. Influence of the PDE5 inhibitor tadalafil on redox status and antioxidant defense system in C2C12 skeletal muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. CN109796461B - Preparation process of tadalafil impurity I - Google Patents [patents.google.com]
Technical Support Center: Troubleshooting Peak Tailing for Tadalafil Ketolactam in HPLC
Welcome to the technical support center for troubleshooting High-Performance Liquid Chromatography (HPLC) issues related to Tadalafil and its impurities. This guide is specifically designed for researchers, scientists, and drug development professionals encountering peak tailing with Tadalafil Ketolactam. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but the underlying scientific reasoning to empower you to solve this common chromatographic challenge.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and how is it measured?
A1: Peak tailing is a chromatographic phenomenon where the latter half of a peak is broader than the front half, resulting in an asymmetrical peak shape. It is quantitatively measured by the Tailing Factor (Tf) or Asymmetry Factor (As). An ideal, symmetrical peak has a Tf or As of 1.0. Values greater than 1.2 are generally considered to be tailing, although acceptable limits can vary depending on the specific method or regulatory requirements.[1]
Q2: Why is my this compound peak tailing more than the Tadalafil peak?
Q3: Can my HPLC system itself be the cause of peak tailing?
A3: Yes, issues with the HPLC system can lead to peak tailing for all peaks in a chromatogram. Common culprits include excessive extra-column volume (e.g., from overly long or wide tubing), dead volumes from improper fittings, or a void at the head of the column.[3][4] If all peaks are tailing, it is advisable to investigate the system before focusing on method parameters.
In-Depth Troubleshooting Guide
Peak tailing of this compound is most often a result of undesirable secondary interactions with the stationary phase. This guide will walk you through a systematic approach to diagnose and resolve the issue, focusing on the most common causes.
Mobile Phase Optimization: The First Line of Defense
The mobile phase is the most readily adjustable parameter and often holds the key to resolving peak tailing for basic compounds like Tadalafil and its impurities.
The "Why": The primary cause of peak tailing for basic analytes on reversed-phase columns is the interaction between the protonated (positively charged) analyte and ionized (negatively charged) residual silanol groups (Si-O⁻) on the silica surface.[1][2][3][5] These secondary ionic interactions are stronger than the desired hydrophobic interactions, leading to a mixed-mode retention mechanism that causes peak tailing. By controlling the mobile phase pH, we can control the ionization state of both the analyte and the silanol groups.
Troubleshooting Steps:
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Lower the Mobile Phase pH: The most common strategy is to lower the mobile phase pH to between 2.5 and 3.5.[1][2][3] At this low pH, the acidic silanol groups are protonated (Si-OH) and therefore neutral, minimizing the ionic interaction with the protonated basic analyte.
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pH Scouting Experiment: If the pKa of this compound is unknown, a systematic pH scouting study is recommended. Prepare mobile phases with buffered pH values (e.g., 2.5, 3.0, 3.5, and 6.8) and observe the effect on peak shape and retention time.
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Buffer Selection: Always use a buffer to maintain a stable pH. For LC-MS applications, volatile buffers like formic acid or ammonium formate are preferred. For UV detection, phosphate buffers are robust, but be mindful of their potential to precipitate in high concentrations of organic solvent.[3]
Protocol for Mobile Phase pH Adjustment:
-
Step 1: Prepare a 10 mM ammonium formate or potassium phosphate buffer.
-
Step 2: Adjust the pH of the aqueous portion of the mobile phase to the desired level (e.g., 3.0) using an appropriate acid (e.g., formic acid or phosphoric acid).
-
Step 3: Mix the buffered aqueous phase with the organic modifier (e.g., acetonitrile or methanol) in the desired ratio.
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Step 4: Equilibrate the column with the new mobile phase for at least 10-15 column volumes before injecting the sample.
The "Why": Mobile phase additives can compete with the analyte for active sites on the stationary phase or shield the analyte from these sites.
Troubleshooting Steps:
-
Competing Base: Historically, a small amount of a competing base, such as triethylamine (TEA), was added to the mobile phase (e.g., 0.1% v/v).[6] The protonated TEA preferentially interacts with the ionized silanols, masking them from the analyte. However, modern, high-purity columns often make this unnecessary, and TEA can suppress MS signals and shorten column lifetime.
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Increase Buffer Concentration: For UV-based methods, increasing the buffer concentration (e.g., from 10 mM to 25-50 mM) can increase the ionic strength of the mobile phase, which can also help to mask the silanol interactions.[3]
Column Chemistry and Condition
If mobile phase optimization does not resolve the peak tailing, the issue may lie with the column itself.
The "Why": Not all C18 columns are created equal. The type of silica, surface coverage, and end-capping play a significant role in minimizing silanol interactions.
Troubleshooting Steps:
-
Use an End-Capped Column: Modern columns are often "end-capped," where the residual silanol groups are chemically deactivated with a small silylating agent. Ensure you are using a column with a high degree of end-capping.[1][2]
-
Consider a Different Stationary Phase: If tailing persists on a standard C18, consider a column with a different stationary phase, such as a C8, or a polar-embedded phase. These can offer different selectivity and reduced interaction with basic compounds. The USP assay method for Tadalafil suggests an L7 (C8) column.
-
High-Purity Silica: Use columns packed with high-purity silica, which has a lower concentration of metal contaminants that can increase the acidity of silanol groups.[2]
The "Why": Over time, columns can become contaminated with strongly retained sample components or undergo degradation of the stationary phase, exposing more active silanol sites.
Troubleshooting Steps:
-
Column Wash: A thorough column wash can remove contaminants. A generic wash procedure for a reversed-phase column is to flush with 20-30 column volumes of successively more non-polar, miscible solvents (e.g., water, methanol, acetonitrile, isopropanol), and then reverse the sequence to return to the mobile phase.
-
Check for a Column Void: A void at the column inlet can cause peak distortion. This can sometimes be rectified by reversing the column and flushing it, but often the column needs to be replaced.[1][3]
-
Use a Guard Column: A guard column is a small, disposable column placed before the analytical column to protect it from strongly retained compounds and particulates, extending its lifetime.[3]
Sample and System Considerations
The "Why": Injecting too much sample mass (mass overload) or too large a volume of a strong sample solvent (volume overload) can lead to peak distortion, including tailing.
Troubleshooting Steps:
-
Dilute the Sample: To check for mass overload, dilute your sample by a factor of 5 or 10 and reinject. If the peak shape improves, you were likely overloading the column.
-
Reduce Injection Volume: If your sample is dissolved in a solvent stronger than the mobile phase, try reducing the injection volume.
The "Why": The volume of the HPLC system outside of the column (tubing, injector, detector cell) can contribute to band broadening and peak tailing.
Troubleshooting Steps:
-
Minimize Tubing Length and Diameter: Use tubing with a small internal diameter (e.g., 0.005 inches) and keep the length to a minimum, especially between the column and the detector.
-
Ensure Proper Fittings: Mismatched or improperly tightened fittings can create dead volumes where sample can diffuse, causing tailing.
Data Presentation and Experimental Protocols
Physicochemical Properties of Tadalafil and this compound
| Property | Tadalafil | This compound | Source |
| Molecular Formula | C₂₂H₁₉N₃O₄ | C₂₂H₁₉N₃O₆ | ,[3] |
| Molecular Weight | 389.4 g/mol | 421.41 g/mol | ,[3] |
| Predicted LogP | ~2.36 | ~1.0 | ,[4] |
| Predicted pKa (Strongest Basic) | -4.2 | Not Available |
Note: LogP is a measure of lipophilicity; a lower value indicates greater polarity. The predicted pKa for Tadalafil suggests it is a very weak base.
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting peak tailing of this compound.
Caption: A systematic workflow for diagnosing and resolving peak tailing.
The Mechanism of Silanol Interaction
The following diagram illustrates the chemical interaction at the heart of peak tailing for basic compounds.
Caption: Interaction between a basic analyte and an ionized silanol group.
References
-
LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com. (2021, October 15). Retrieved from [Link]
-
Development and validation of RP-HPLC method for the estimation of tadalafil in bulk and pharmaceutical dosage forms. (n.d.). ijpar.com. Retrieved from [Link]
-
Tadalafil: Structure, Properties, Pharmacology, and Safety. (2025, January 13). Chemignition Laboratory. Retrieved from [Link]
-
The chemical structure of tadalafil. | Download Scientific Diagram. (n.d.). ResearchGate. Retrieved from [Link]
-
RP-HPLC Method Development and Validation of Tadalafil in Tablet Dosage form. (n.d.). Asian Journal of Research in Chemistry. Retrieved from [Link]
-
Peak Tailing in HPLC. (n.d.). Element Lab Solutions. Retrieved from [Link]
-
Development and Validation of a New Stereoselective RP-HPLC Method for Simultaneous Quantification of Tadalafil, its One Enantiomer, and Four Other Related Substances in the Drug Substance. (n.d.). SciSpace. Retrieved from [Link]
-
How to Reduce Peak Tailing in HPLC? (2025, June 9). Phenomenex. Retrieved from [Link]
-
What Causes Peak Tailing in HPLC? (2025, October 28). Chrom Tech, Inc. Retrieved from [Link]
-
HPLC Troubleshooting Guide. (n.d.). Retrieved from [Link]
-
Tips and Tricks of HPLC System Troubleshooting. (n.d.). Agilent. Retrieved from [Link]
-
The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. (2019, November 12). LCGC International. Retrieved from [Link]
-
LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? (2018, January 2). Restek. Retrieved from [Link]
-
The Role of pH in Retention and Selectivity. (n.d.). LCGC International. Retrieved from [Link]
-
Tadalafil Tablets - USP-NF. (2019, October 25). Retrieved from [Link]
-
"Development And Validation Of An Rp-Hplc Method For Tadalafil Quantification Utilizing A Quality By Design (Qbd) Strategy". (2024, December 26). African Journal of Biomedical Research. Retrieved from [Link]
-
Exploring the Role of pH in HPLC Separation. (n.d.). Moravek. Retrieved from [Link]
-
Mobile Phase Optimization: A Critical Factor in HPLC. (2025, June 6). Phenomenex. Retrieved from [Link]
-
Silica for HPLC Stationary Phases – A Five Minute Guide. (2020, June 4). LCGC International. Retrieved from [Link]
-
Tadalafil - Wikipedia. (n.d.). Retrieved from [Link]
-
USP Tadalafil Assay on Luna® 5 µm C8(2) and Kinetex® 5 µm C8. (n.d.). Phenomenex. Retrieved from [Link]
-
What is the effect of free silanols in RPLC and how to reduce it? (2023, November 23). Pharma Growth Hub. Retrieved from [Link]
-
The Importance Of Mobile Phase PH in Chromatographic Separations. (2023, December 27). Industry news. Retrieved from [Link]
-
Control pH During Method Development for Better Chromatography. (n.d.). Agilent. Retrieved from [Link]
Sources
- 1. japsonline.com [japsonline.com]
- 2. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
- 3. jocpr.com [jocpr.com]
- 4. This compound | C22H19N3O6 | CID 71752283 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Efficacy and safety of tadalafil 20 mg on demand vs. tadalafil 5 mg once-a-day in the treatment of post-radiotherapy erectile dysfunction in prostate cancer men: a randomized phase II trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tadalafil - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Selection of an Internal Standard for the Quantification of Tadalafil Ketolactam
Introduction: Welcome to the Technical Support Center. This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for selecting and validating an appropriate internal standard (IS) for the quantitative analysis of Tadalafil Ketolactam via liquid chromatography-mass spectrometry (LC-MS/MS). The accuracy and reliability of any bioanalytical method hinge on the proper use of an internal standard to correct for analytical variability. This compound, a related compound of the PDE5 inhibitor Tadalafil, requires a robust method for its quantification in complex biological matrices. This document will explore the scientific rationale behind IS selection, present pragmatic options, and offer troubleshooting guidance to ensure data integrity.
Part 1: Frequently Asked Questions - The Role of the Internal Standard
This section addresses foundational concepts critical to understanding the function and importance of an internal standard in regulated bioanalysis.
Q1: What is the primary purpose of an internal standard in an LC-MS/MS assay?
An internal standard is a compound of known concentration added to every sample, calibrator, and quality control (QC) sample before processing.[1] Its fundamental role is to normalize the analytical response of the target analyte (this compound) to correct for variations that can occur during the entire analytical workflow.[2] These sources of variability include:
-
Sample Preparation: Inconsistent recovery during extraction procedures like protein precipitation (PPT), liquid-liquid extraction (LLE), or solid-phase extraction (SPE).[3][4]
-
Matrix Effects: Signal suppression or enhancement of the analyte's ionization caused by co-eluting components from the biological matrix (e.g., plasma, urine).[3][5]
-
Instrumental Variability: Fluctuations in injection volume, ionization efficiency in the MS source, and detector drift over the course of an analytical run.[2][3][6]
By calculating the peak area ratio of the analyte to the IS, these variations are effectively cancelled out, leading to more accurate and precise quantification.
Q2: Why is a Stable Isotope-Labeled (SIL) Internal Standard considered the "gold standard"?
A stable isotope-labeled (SIL) internal standard, such as a deuterated (²H or D) or ¹³C-labeled version of the analyte, is considered the ideal choice in mass spectrometry.[7][8] Because SILs are chemically identical to the analyte, they exhibit nearly identical physicochemical properties.[9][10] This provides several distinct advantages:
-
Co-elution: The SIL co-elutes with the analyte during chromatography, ensuring both compounds experience the exact same matrix effects at the same time.
-
Identical Extraction Recovery: The SIL mimics the analyte's behavior during sample preparation, compensating accurately for any extraction losses.[11]
-
Similar Ionization Efficiency: The SIL and analyte respond almost identically in the mass spectrometer's ion source.[3]
This near-perfect imitation allows the SIL to correct for analytical variability with the highest possible fidelity, which is why regulatory bodies and industry experts strongly prefer their use.[7][8][11]
Q3: What are the key differences between a SIL IS and a structural analog IS?
While a SIL IS is an isotopic variant of the analyte, a structural analog is a different chemical compound that is structurally similar to the analyte.[7][12] The key differences are summarized below:
| Feature | Stable Isotope-Labeled (SIL) IS | Structural Analog IS |
| Chemical Identity | Chemically identical to the analyte, differing only in isotopic composition.[10] | A distinct molecule with a similar, but not identical, chemical structure.[11] |
| Chromatography | Co-elutes or elutes very closely with the analyte.[13] | Elutes near the analyte but typically has a different retention time. |
| Matrix Effect Correction | Considered the most effective tool to compensate for matrix effects.[4][7] | May not experience the same degree of ion suppression/enhancement as the analyte, potentially leading to inaccurate correction.[11][14] |
| Availability & Cost | Often requires custom synthesis, which can be expensive and time-consuming.[7] | May be more readily available and less expensive if a suitable compound exists. |
| Regulatory View | Universally accepted as the best practice for quantitative bioanalysis.[8] | Use is permissible but may require more extensive validation and justification to demonstrate its suitability.[11][14] |
Q4: What are "matrix effects," and how does a proper IS help mitigate them?
Matrix effects are the alteration of an analyte's ionization efficiency due to co-eluting, undetected components from the sample matrix (e.g., salts, lipids, and proteins in plasma).[4][5] This interference can either decrease the analyte signal (ion suppression) or increase it (ion enhancement), leading to significant inaccuracies in quantification.[5]
An ideal internal standard, particularly a SIL, co-elutes with the analyte and is affected by these matrix components in the same way. For example, if a matrix component suppresses the analyte's signal by 30%, it will also suppress the SIL's signal by approximately 30%. Because the quantification is based on the ratio of the analyte peak area to the IS peak area, this suppression effect is normalized, and the calculated concentration remains accurate and precise.[8]
Part 2: Selecting an Internal Standard for this compound
The selection of an IS for this compound (MW: 421.4 g/mol [12]) follows a logical hierarchy, balancing ideal performance with practical availability.
Option 1 (Ideal): Custom Synthesized this compound-d_n_
The most scientifically rigorous approach is to use a stable isotope-labeled version of this compound itself.
-
Rationale: As a true SIL, it is the only compound that can perfectly mirror the analyte's behavior throughout the entire analytical process, offering the most robust defense against matrix effects and other sources of error.[7][11]
-
Key Considerations:
-
Label Position: Deuterium atoms should be placed on chemically stable positions within the molecule (e.g., aromatic rings or aliphatic carbons) to prevent back-exchange with hydrogen from solvents.[6]
-
Mass Shift: A mass increase of at least 3 Daltons (e.g., a -d₃ label) is recommended to ensure a clear mass difference from the analyte and avoid signal overlap from natural isotopic abundance.[6]
-
Purity: The SIL must have high chemical (>99%) and isotopic (≥98%) purity to prevent interference from any unlabeled this compound.[9]
-
Option 2 (Pragmatic & Recommended): Tadalafil-d₃
Given that custom synthesis can be costly and time-consuming, a highly suitable and practical alternative is to use a commercially available, deuterated version of the parent drug, Tadalafil. Tadalafil-d₃ is frequently used in validated bioanalytical methods for Tadalafil.[15]
-
Rationale: Tadalafil (MW: 389.41 g/mol [16]) and this compound (MW: 421.4 g/mol [12]) share the same core ring structure. This structural homology suggests they will have very similar chromatographic properties, extraction efficiencies, and ionization characteristics. While not a true SIL for the ketolactam, it functions as an extremely close structural analog that is also isotopically labeled, providing a significant advantage over non-labeled analogs.
-
Validation Requirement: It is crucial to demonstrate during method validation that Tadalafil-d₃ co-elutes closely with this compound and effectively tracks its performance, particularly when assessing matrix effects.[11]
Option 3 (Fallback): Other PDE5 Inhibitors (e.g., Sildenafil)
In cases where neither a direct SIL nor a labeled parent drug is available, another compound from the same therapeutic class, such as Sildenafil, can be considered. Sildenafil has been used as an IS in some validated methods for Tadalafil.[17][18]
-
Rationale: As a PDE5 inhibitor, Sildenafil shares some structural similarities with this compound and is expected to have broadly similar behavior in a reversed-phase LC system.
-
Significant Limitations: Sildenafil has a different chemical structure and will not co-elute with this compound. Its ionization efficiency will respond differently to matrix effects, making it a less reliable choice.[2][14] Use of such an analog requires extensive and rigorous validation to prove it is "fit for purpose," and it may not be suitable for complex matrices or when high accuracy is paramount.
Summary Comparison of IS Candidates
| Parameter | This compound-d_n_ (Ideal) | Tadalafil-d₃ (Pragmatic) | Sildenafil (Fallback) |
| Type | Stable Isotope-Labeled (SIL) | Labeled Structural Analog | Unlabeled Structural Analog |
| Co-elution | Excellent (Identical) | Very Good (Expected) | Poor (Different RT) |
| Matrix Effect Correction | Excellent [7] | Good to Very Good | Fair to Poor [11][14] |
| Availability | Custom Synthesis Required | Commercially Available[15] | Commercially Available[18] |
| Confidence in Data | Highest | High | Moderate |
Part 3: Experimental Workflow & Protocols
This section outlines a typical workflow and provides example protocols for sample analysis using Tadalafil-d₃ as the internal standard.
Overall Bioanalytical Workflow
Protocol 1: Preparation of Stock and Working Solutions
This protocol is a general example and concentrations should be optimized during method development.
-
Analyte Stock (1 mg/mL): Accurately weigh ~5 mg of this compound reference standard into a 5 mL volumetric flask. Dissolve and bring to volume with methanol.
-
IS Stock (1 mg/mL): Accurately weigh ~5 mg of Tadalafil-d₃ into a 5 mL volumetric flask. Dissolve and bring to volume with methanol.[19]
-
Analyte Working Solutions: Prepare a series of working solutions by serially diluting the analyte stock solution with 50:50 methanol:water. These will be used to spike blank plasma to create calibration standards and QCs.
-
IS Working Solution (e.g., 100 ng/mL): Dilute the IS stock solution with 50:50 methanol:water to a final concentration that yields a robust and stable signal in the LC-MS/MS system (e.g., 100 ng/mL). This concentration should be consistent across all samples.[19]
Protocol 2: Sample Preparation via Protein Precipitation (PPT)
-
Label 1.5 mL microcentrifuge tubes for each standard, QC, and unknown sample.
-
Pipette 100 µL of the appropriate sample (blank plasma, calibrator, QC, or unknown) into the corresponding tube.
-
Add 20 µL of the IS Working Solution (e.g., 100 ng/mL Tadalafil-d₃) to every tube except for the blank matrix samples. Vortex briefly.
-
Add 300 µL of ice-cold acetonitrile to each tube to precipitate the plasma proteins.[20]
-
Vortex vigorously for 1 minute to ensure complete protein precipitation and extraction of the analyte and IS.
-
Centrifuge the tubes at >12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant (~350 µL) to a clean 96-well plate or autosampler vials.
-
Inject an appropriate volume (e.g., 5 µL) into the LC-MS/MS system for analysis.[19]
Part 4: Troubleshooting Guide
Q1: My internal standard peak area is highly variable across a single analytical run. What should I investigate?
High variability in the IS signal can compromise data quality. The root cause is often related to one of the following:
-
Inconsistent Sample Preparation: Check for pipetting errors when adding the IS or the precipitation solvent. Ensure thorough and consistent vortexing for all samples to maintain uniform extraction recovery.[4]
-
Sample-Specific Matrix Effects: A particular study sample may contain an unusual endogenous compound or metabolite that co-elutes with and suppresses the IS signal more than in other samples.[2][4]
-
Instrument Issues: Investigate potential problems with the autosampler (inconsistent injection volumes), a partially clogged LC column, or instability in the MS ion source.[2]
Q2: The retention times of my analyte and SIL IS are slightly different ("isotopic shift"). Is this a problem?
A small shift in retention time between a deuterated IS and the unlabeled analyte can sometimes occur, especially in reversed-phase chromatography.[11] This is known as the "isotope effect." This becomes a problem only if the shift is large enough to cause the analyte and IS to experience different matrix effect environments. During method validation, you must demonstrate that this shift does not impact accuracy and precision by evaluating the matrix effect across at least six different lots of biological matrix.[21] If it does, chromatographic conditions may need to be re-optimized.
Q3: I am using a structural analog IS (like Sildenafil) and my QC samples fail at the low concentration level. Why?
This is a classic limitation of using a structural analog. The low QC (LQC) is most susceptible to variability. The analog and your analyte may have different extraction recoveries or be affected differently by ion suppression.[14] While this difference might be negligible at higher concentrations, it can cause the LQC to fall outside the acceptance criteria (typically ±20% of nominal).[22] This indicates that the analog is not adequately compensating for analytical variability, and a closer-matching IS, like Tadalafil-d₃, should be strongly considered.[2]
Q4: How do I formally validate that my chosen IS is performing correctly?
According to regulatory guidelines (e.g., FDA M10), the performance of your IS is validated as part of the overall bioanalytical method validation.[1] The key experiment is the Matrix Effect assessment :
-
Extract blank matrix from at least six different sources (individual donors).[21]
-
Spike the extracted, clean supernatant with the analyte and IS at low and high concentrations (post-extraction spike).
-
Compare the analyte peak areas from these samples to the peak areas of a pure solution of the analyte at the same concentration.
-
A properly functioning IS will normalize the analyte response across the different matrix sources, demonstrating that it can successfully correct for inter-subject differences in matrix effects.[8] The coefficient of variation (%CV) of the IS-normalized response should be within acceptable limits (typically ≤15%).
Part 5: Logical Framework for Internal Standard Selection
The following diagram illustrates the decision-making process for selecting the optimal internal standard.
References
- ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis.
- Reddy, T. (2017). Stable Labeled Isotopes as Internal Standards: A Critical Review. Crimson Publishers.
- ResolveMass Laboratories Inc. (2025). Deuterated Standards for LC-MS Analysis.
- SCION Instruments. (n.d.). The Role of Internal Standards In Mass Spectrometry.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
- ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. YouTube.
- Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid Communications in Mass Spectrometry, 19(3), 401-407.
- Priya, P. M., & Sankar, P. R. (2015). Review Article on Matrix Effect in Bioanalytical Method Development. International Journal of MediPharm Research.
- Semantic Scholar. (n.d.). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?.
- Acanthus Research. (2022). Designing Stable Isotope Labeled Internal Standards.
- Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations.
- U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis.
- Piga, E., et al. (2017). Matrix Effect Management in Liquid Chromatography Mass Spectrometry: The Internal Standard Normalized Matrix Effect. Bioanalysis, 9(14).
- Ye, X., et al. (2014). Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. PMC - NIH.
- Bioanalysis Zone. (2023). Ask the Experts: the impact of internal standard response variability during chromatographic bioanalysis.
- BioPharma Services. (n.d.). Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe?.
- U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation - Guidance for Industry.
- Dan, S., et al. (2015). Bio-analytical Method Development and Validation of Tadalafil with a Special Emphasis on Pharmacokinetic Study in Healthy Indian Subjects for the ODS Formulation. Current Analytical Chemistry, 11(3), 175-183.
- Sree, G. S., et al. (n.d.). RP-HPLC-Based Bioananalytical Method Development and Validation for Tadalafil Identification in Spiked Human Plasma. Asian Journal of Pharmaceutical Analysis.
- De Meulder, M. (2013). Bioanalytical method validation and bioanalysis in regulated settings. In Handbook of LC-MS Bioanalysis (pp. 367-393).
- Lee, H. W., et al. (2017). Validated UPLC-MS/MS method for the determination of tadalafil in human plasma and its application to a pharmacokinetic study. Journal of Chromatographic Science, 55(1), 81-87.
- Tótos, R., et al. (2014). Validated LC-MS/MS method for the determination of tadalafil – a competitive phosphodiesterase 5 inhibitor (pde5) – from human plasma. Studia UBB Chemia, 59(4).
- U.S. Food and Drug Administration. (2001). Bioanalytical Method Validation.
- U.S. Food and Drug Administration. (n.d.). Bioanalytical Method Validation of ANDAs- What the Assessor Looks For.
- Chemignition Laboratory. (2025). Tadalafil: Structure, Properties, Pharmacology, and Safety.
- Bae, J. W., et al. (2023). Development of a Rapid LC-MS/MS Method for Simultaneous Quantification of Donepezil and Tadalafil in Rat Plasma. Molecules, 28(5), 2345.
- BenchChem. (2025). Quantification of Tadalafil in Human Plasma by LC-MS/MS using cis-ent.
- Shah, P. A., et al. (2015). Quantitation of tadalafil in human plasma using a sensitive and rapid LC-MS/MS method for a bioequivalence study. Journal of Taibah University Medical Sciences, 10(4), 481-490.
Sources
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- 22. academy.gmp-compliance.org [academy.gmp-compliance.org]
Impact of mobile phase pH on the retention of Tadalafil Ketolactam
A Guide to Mastering Mobile Phase pH for Optimal HPLC Retention
Welcome to the Technical Support Center. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice and frequently asked questions regarding the impact of mobile phase pH on the reversed-phase HPLC retention of Tadalafil Ketolactam. As Senior Application Scientists, we aim to blend technical precision with practical, field-tested insights to empower your chromatographic method development.
Frequently Asked Questions (FAQs)
Q1: My this compound peak is showing significant tailing. Could mobile phase pH be the cause?
A1: Absolutely. Peak tailing for basic compounds like Tadalafil and its derivatives is often linked to secondary interactions with acidic silanol groups on the silica-based stationary phase. At mid-range pH values, these silanols can be ionized (negatively charged) and interact with the protonated (positively charged) form of your analyte, leading to poor peak shape.
-
The Mechanism: this compound contains basic nitrogen atoms. At a mobile phase pH below the pKa of these nitrogens, the molecule will be protonated. If the pH is also high enough to deprotonate the surface silanols (typically pKa ~3.5-4.5), this creates an ion-exchange interaction that can cause peak tailing.
-
Troubleshooting Strategy: A common approach is to work at a low pH (e.g., pH 2.5-3.5). At this pH, the ionization of the silanol groups is suppressed, minimizing these secondary interactions and significantly improving peak symmetry.
Q2: I'm observing drastic shifts in the retention time of this compound between different runs. What's going on?
A2: Unstable retention times for an ionizable compound are a classic symptom of an unbuffered or poorly buffered mobile phase where the pH is close to the analyte's pKa.
-
The Underlying Principle: The retention of an ionizable compound in reversed-phase HPLC is highly dependent on its ionization state. The neutral form is more hydrophobic and will be retained longer, while the ionized form is more polar and will elute earlier.[1][2][3] If your mobile phase pH is near the pKa of this compound, even small, inadvertent changes in pH (e.g., from atmospheric CO2 absorption) can cause a significant shift in the ratio of ionized to non-ionized forms, leading to inconsistent retention times.[1][4]
-
The Solution: Employ a buffer in your aqueous mobile phase. A buffer will resist pH changes, ensuring a stable ionization state for your analyte and, consequently, reproducible retention times.[5] For robust method performance, it is recommended to adjust the mobile phase pH to be at least 1.5 to 2 pH units away from the analyte's pKa.[6][7]
Q3: What is the pKa of this compound, and how does it compare to Tadalafil?
-
Structural Analysis: Tadalafil has basic nitrogen atoms within its piperazine and pyridoindole ring systems. This compound possesses these same nitrogenous centers, but with the addition of a ketone and an extra lactam group.
-
Estimated pKa: The carbonyl groups (ketone and lactam) are electron-withdrawing. These groups will pull electron density away from the basic nitrogen atoms.[8][9] This inductive effect reduces the availability of the lone pair of electrons on the nitrogen to accept a proton, thereby making this compound a weaker base than Tadalafil. We can therefore predict that the pKa of this compound will be lower than that of Tadalafil.
This makes pH control even more critical, as the molecule's retention will be sensitive over a different pH range than its parent compound.
Troubleshooting Guide: Optimizing Mobile Phase pH
Problem: Poor Resolution and Co-elution with Impurities
Changing the mobile phase pH is a powerful tool to alter the selectivity of a separation, especially when dealing with a mix of acidic, basic, and neutral compounds.[2][3]
This workflow provides a structured method for determining the optimal mobile phase pH for the analysis of this compound.
Caption: Workflow for pH Optimization.
-
Buffer Selection: Choose appropriate buffers for the desired pH ranges. Ensure the buffer's pKa is within +/- 1 pH unit of the target pH for effective buffering.[5][7]
| Buffer | pKa | Effective pH Range | UV Cutoff (nm) | MS Compatibility |
| Phosphate | 2.15, 7.20 | 1.1-3.1, 6.2-8.2 | ~200 | No |
| Formate | 3.75 | 2.8-4.8 | ~210 | Yes |
| Acetate | 4.76 | 3.8-5.8 | ~210 | Yes |
-
Mobile Phase Preparation:
-
Prepare a 10-25 mM aqueous buffer solution.
-
Adjust the pH of the aqueous portion only using a suitable acid (e.g., phosphoric acid) or base before adding the organic modifier. Adding organic solvent can alter the measured pH value.[10]
-
Filter the buffer through a 0.45 µm filter to remove particulates.[11]
-
-
Initial Screening Runs:
-
Perform initial chromatographic runs at broadly different pH values (e.g., pH 3.0, 5.0, and 7.0) using the same organic modifier gradient.
-
At Low pH (e.g., 3.0): this compound will be fully protonated (positively charged). Retention will be shorter, but peak shape is often excellent due to the suppression of silanol interactions.
-
At Mid pH (e.g., 5.0): The molecule may be partially ionized. This is often a region of significant selectivity change but can risk being too close to the pKa, potentially compromising robustness.
-
At High pH (e.g., 7.0): The molecule will be in its neutral, non-ionized form. This will result in the longest retention time.[1][2] Be aware that standard silica columns can degrade at pH > 8. Use a high-pH stable column if necessary.
-
-
Data Evaluation:
-
Compare the chromatograms for peak shape, retention time, and the resolution between this compound and any impurities.
-
The table below summarizes the expected trends:
-
| Mobile Phase pH | Expected Ionization State of this compound | Expected Retention Time | Potential for Silanol Interaction |
| Low (e.g., 2.5-3.5) | Protonated (Cationic) | Shorter | Minimized |
| Mid (e.g., 4.5-6.5) | Partially Protonated | Intermediate | High |
| High (e.g., >7.0) | Neutral | Longer | Dependent on analyte form |
-
Fine-Tuning and Optimization:
-
Based on the screening results, select the most promising pH range and perform further experiments with smaller pH increments (e.g., pH 2.8, 3.0, 3.2) to fine-tune the selectivity and achieve optimal resolution.
-
By systematically evaluating the impact of mobile phase pH, you can develop a robust, reproducible, and high-performing HPLC method for the analysis of this compound.
References
-
A Guide to HPLC and LC-MS Buffer Selection. Advanced Chromatography Technologies.
-
Choosing the Best Buffer for Your HPLC Mobile Phase: A Guide. Welch Materials, Inc.
-
Control pH During Method Development for Better Chromatography. Agilent.
-
Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. KNAUER Wissenschaftliche Geräte GmbH.
-
Petrovska-Dimitrievska, G., Acevska, J., Nakov, N., Zafirova Gjorgievska, M., & Brezovska, K. (2022). Impact of mobile phase composition on the reverse-phase separation of polar basic compounds. Macedonian Pharmaceutical Bulletin, 68(1), 69-74.
-
Importance of Choosing Correct Buffers in Mobile Phase. Phenomenex.
-
Exploring the Role of pH in HPLC Separation. Moravek.
-
HPLC Buffer Mobile Phase Considerations | Guide. SCION Instruments.
-
HPLC Tips & Tricks: Mobile Phase Preparation Part 2 - Buffers. Sigma-Aldrich.
-
The use of Mobile Phase pH as a Method Development Tool. Chromatography Today.
-
This compound. PubChem.
-
Tadalafil. PubChem.
-
5 Key Amine Basicity Trends. Master Organic Chemistry.
-
Basicity of Amines. Chemistry Steps.
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- 1. This compound | C22H19N3O6 | CID 71752283 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. RP-HPLC Method Development and Validation of Tadalafil in Tablet Dosage form | Semantic Scholar [semanticscholar.org]
- 3. A Rapid, Validated RP-HPLC Method for the Simultaneous Determination of Cleaning Validation and Cross-Contamination of 12 Beta-Lactam Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ymerdigital.com [ymerdigital.com]
- 5. researchgate.net [researchgate.net]
- 6. ijpar.com [ijpar.com]
- 7. Simultaneous Determination of 12 β-Lactam Antibiotics in Human Plasma by High-Performance Liquid Chromatography with UV Detection: Application to Therapeutic Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Basicity of Amines - Chemistry Steps [chemistrysteps.com]
- 10. inha.elsevierpure.com [inha.elsevierpure.com]
- 11. researchgate.net [researchgate.net]
Column selection for optimal separation of Tadalafil and its impurities
A Senior Application Scientist's Guide to Optimal Column Selection for the Separation of Tadalafil and its Impurities
Welcome to the technical support resource for Tadalafil analysis. This guide is structured to provide researchers, scientists, and drug development professionals with in-depth, field-proven insights into selecting the right HPLC column and troubleshooting common chromatographic challenges. Our approach moves beyond simple protocols to explain the scientific reasoning behind each step, ensuring you can build robust, self-validating analytical methods.
Part 1: Foundational Knowledge & Initial Column Selection
This section addresses the most fundamental questions regarding the separation of Tadalafil and its impurities, establishing the basis for our experimental choices.
Q1: What are the primary challenges in separating Tadalafil from its impurities?
A1: The primary challenges stem from the structural similarity between Tadalafil and its various impurities. These impurities can include:
-
Process-Related Impurities: Unreacted intermediates and by-products from the synthetic route.[1]
-
Degradation Products: Formed when Tadalafil is exposed to stress conditions such as acid, base, oxidation, heat, or light.[2][3][4] Acid hydrolysis, in particular, has been shown to be a significant degradation pathway.[4][5]
-
Isomeric Impurities: Tadalafil has chiral centers, leading to the possible presence of enantiomers and diastereomers which can be difficult to resolve from the main component on standard achiral columns.[6][7]
Effective separation requires a chromatographic system with high selectivity to resolve these closely related compounds, ensuring accurate quantification and purity assessment, which is critical for drug safety and efficacy.[8]
Q2: What is the best starting point for column selection and why?
A2: The overwhelming consensus from published literature and pharmacopeial methods points to a Reversed-Phase (RP) C18 (octadecylsilane) column as the optimal starting point.[2][8][9][10][11]
The Causality: Tadalafil is a moderately non-polar molecule. A C18 stationary phase, with its long alkyl chains, provides strong hydrophobic interactions with Tadalafil and its structurally similar impurities. This mechanism of retention is highly effective at differentiating small structural modifications, making it the workhorse for this type of analysis. An Eclipse Plus C18 column was specifically chosen in one study for its superior ability to separate impurities and achieve high resolution.[3]
A logical workflow for column selection is essential for efficient method development.
Q3: What are the key column parameters (dimensions, particle size) I should consider?
A3: Column parameters directly impact efficiency, resolution, and analysis time.
-
Particle Size:
-
5 µm: A robust, traditional choice providing good efficiency with moderate backpressure. Many validated methods use this particle size.[2][9][10][11][12] It is suitable for standard HPLC systems.
-
Sub-3 µm (e.g., 2.7 µm): These columns, often featuring core-shell technology, offer significantly higher efficiency and faster analysis times but generate higher backpressure, making them ideal for UHPLC systems.[8]
-
-
Column Dimensions (Length x Internal Diameter):
-
250 x 4.6 mm: Provides high resolution and is often specified in pharmacopeial methods, making it excellent for complex impurity profiles where maximum separation is needed.[2][12]
-
150 x 4.6 mm: A very common configuration that offers a good balance between resolution, run time, and solvent consumption.[9][10][11]
-
100 x 4.6 mm: Suitable for faster analysis when the separation is less challenging.[8]
-
The choice is a trade-off: longer columns and smaller particles increase resolution but also increase backpressure and run time.
Part 2: Troubleshooting Guide & FAQs
This section tackles specific issues you may encounter during method development and routine analysis.
Q4: My peaks are tailing. What is the most likely cause and how do I fix it?
A4: Peak tailing (asymmetry factor > 1.5) is a common issue. For Tadalafil, the most likely causes are secondary interactions with the silica backbone of the column or a mismatch in solvent strength.
-
Cause 1: Silanol Interactions: Tadalafil contains basic nitrogen atoms that can interact with acidic silanol groups on the silica surface, causing tailing.
-
Solution A (Mobile Phase pH): Adjust the mobile phase pH. Using a buffer around pH 3.2 can protonate the basic nitrogens on Tadalafil, but more importantly, it suppresses the ionization of residual silanols on the stationary phase, minimizing these secondary interactions.[9]
-
Solution B (Column Choice): Use a modern, high-purity, end-capped C18 column. These columns have fewer accessible silanol groups, inherently reducing tailing for basic compounds.
-
-
Cause 2: Sample Solvent Mismatch: Injecting the sample in a solvent significantly stronger than the mobile phase (e.g., 100% Acetonitrile) can cause peak distortion.
-
Solution: Dissolve and inject your sample in the initial mobile phase composition or a slightly weaker solvent.[7]
-
Q5: I am not getting enough resolution between Tadalafil and a critical impurity. What should I try first?
A5: Poor resolution is a selectivity problem. Before changing the column, always try to optimize the mobile phase.
-
Step 1: Adjust Organic Modifier Percentage: The first and simplest step is to adjust the ratio of acetonitrile (ACN) or methanol (MeOH) to water. Decreasing the organic content will increase retention times and may improve the separation between closely eluting peaks.
-
Step 2: Change the Organic Modifier: If adjusting the percentage doesn't work, switch the organic solvent. Acetonitrile and methanol offer different selectivities. If you are using ACN, try a method with MeOH, and vice-versa.[10][13]
-
Step 3: Adjust Mobile Phase pH: Modifying the pH can alter the ionization state of Tadalafil and some impurities, which can dramatically change their retention behavior and improve selectivity.[9]
-
Step 4: Consider a Different Column: If mobile phase optimization fails, a change in stationary phase is warranted. A C8 column offers slightly less hydrophobic retention which may alter elution order.[12] For very similar impurities, a Phenyl-Hexyl phase can provide alternative pi-pi interactions, offering a completely different selectivity mechanism.
Q6: I suspect I have an isomeric impurity, but I don't see a separate peak on my C18 column. What's happening?
A6: You are likely observing co-elution. Enantiomers and diastereomers of Tadalafil will not be resolved by a standard achiral C18 column.[7]
-
The Problem: Achiral stationary phases like C18 cannot differentiate between stereoisomers. The USP monograph for Tadalafil specifies a separate test for enantiomeric and diastereomeric purity for this very reason.[7][14]
-
The Solution: You must use a specialized chiral stationary phase (CSP) . A Chiralpak AD column has been shown to be effective for separating Tadalafil and its three stereoisomers.[6] The separation on these columns relies on forming transient, diastereomeric complexes between the analyte and the chiral selector on the stationary phase.
Part 3: Methodologies & Data
This section provides quantitative data and a detailed starting protocol based on common practices identified in the literature.
Table 1: Comparison of Commonly Used Columns for Tadalafil Analysis
| Stationary Phase | Typical Dimensions (L x ID, mm) | Particle Size (µm) | Primary Application | Reference(s) |
| C18 (Octadecyl) | 150 x 4.6 or 250 x 4.6 | 5 | General purpose, stability-indicating impurity profiling.[2][9][10][11] | [2][9][10][11] |
| C18 (Core-Shell) | 100 x 4.6 | 2.7 | Fast, high-efficiency analysis (UHPLC).[8] | [8] |
| C8 (Octyl) | 250 x 4.6 | 5 | USP assay, alternative selectivity to C18.[12] | [12] |
| Monolithic Silica C18 | 100 x 4.6 | N/A | High-throughput analysis with low backpressure.[15] | [15] |
| Chiral (e.g., Chiralpak AD) | N/A | N/A | Separation of stereoisomers.[6] | [6] |
Experimental Protocol: A Robust Starting Method for Tadalafil Impurity Profiling
This protocol synthesizes common parameters from multiple validated methods to provide a reliable starting point for your experiments.[2][9][10]
Objective: To achieve baseline separation of Tadalafil from its potential process and degradation impurities.
1. Chromatographic System:
-
HPLC or UHPLC system with a UV/PDA detector.
2. Column:
3. Mobile Phase:
-
Mobile Phase A: 10 mM Phosphate Buffer, pH adjusted to 3.2 with orthophosphoric acid.[9]
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Composition: A starting isocratic condition of 50:50 (v/v) A:B is a good initial point.[9] If resolution is poor, a shallow gradient may be required.
4. Method Parameters:
-
Column Temperature: 30 °C.[16]
-
Detection Wavelength: 280-285 nm (Tadalafil has a UV maximum around this range).[10][12]
-
Run Time: 10-15 minutes (adjust as needed based on the elution of the last impurity).
5. Sample Preparation:
-
Diluent: Mobile Phase (50:50 Buffer:Acetonitrile).
-
Standard Solution: Prepare a stock solution of USP Tadalafil RS at 1.0 mg/mL in diluent. Dilute to a working concentration of approximately 50 µg/mL.[9]
-
Sample Solution: Accurately weigh and dissolve the test sample (drug substance or ground tablets) in the diluent to achieve a target concentration of ~50 µg/mL.[9] Filter through a 0.45 µm syringe filter before injection.
6. System Suitability:
-
Before sample analysis, perform at least five replicate injections of the standard solution.
-
Acceptance Criteria:
This method provides a robust foundation. From here, you can systematically adjust the mobile phase composition and gradient to optimize the resolution for the specific impurity profile of your sample, following the logic outlined in the troubleshooting section.
References
-
Tadalafil Impurities and Related Compound - Veeprho. Veeprho. Available from: [Link]
-
Forced degradation behavior of tadalafil and macitentan by validated stability-indicating high performance liquid chromatography method and identification of degradation products by liquid chromatography tandem mass spectrometry. Taylor & Francis Online. Available from: [Link]
-
Development and validation of RP-HPLC method for the estimation of tadalafil in bulk and pharmaceutical dosage forms. International Journal of Pharmacy and Analytical Research. Available from: [Link]
-
Full article: Forced degradation behavior of tadalafil and macitentan by validated stability-indicating high performance liquid chromatography method and identification of degradation products by liquid chromatography tandem mass spectrometry. Taylor & Francis Online. Available from: [Link]
-
Chiral Separation of Two Pairs of Enantiomers of Tadalafil by High-Performance Liquid Chromatography. Journal of Chromatographic Science. Available from: [Link]
-
USP NF Tadalafil | PDF | Chromatography | Analytical Chemistry. Scribd. Available from: [Link]
-
RP-HPLC Method Development and Validation of Tadalafil in Tablet Dosage form. Asian Journal of Research in Chemistry. Available from: [Link]
-
Degradation studies of tadalafil | Download Scientific Diagram. ResearchGate. Available from: [Link]
-
RP-HPLC Method Development and Validation of Tadalafil in Tablet Dosage form. Semantic Scholar. Available from: [Link]
-
Forced degradation studies of tadalafil. Asian Publication Corporation. Available from: [Link]
-
Degradation Studies of Tadalafil: Identification, Isolation and Structure Characterization of Stress Degradation Product using LC-MS, Mass Mediated Prep-HPLC, NMR, HRMS. Asian Journal of Chemistry. Available from: [Link]
-
Rapid Estimation of Tadalafil by Reverse-phase High-performance Liquid Chromatography Method in Bulk and Tablet Formulation. PMC - NIH. Available from: [Link]
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(PDF) RP-HPLC Method Development and Validation of Tadalafil in Tablet Dosage form. ResearchGate. Available from: [Link]
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RP-HPLC-PDA method development and validation for the analysis of Tadalafil in bulk, pharmaceutical dosage forms and in-vitro. Journal of Applied Pharmaceutical Science. Available from: [Link]
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Tadalafil-impurities | Pharmaffiliates. Pharmaffiliates. Available from: [Link]
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Tadalafil Impurities - SynZeal. SynZeal. Available from: [Link]
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USP Tadalafil Assay on Luna® 5 µm C8(2) and Kinetex® 5 µm C8. Phenomenex. Available from: [Link]
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Tadalafil Desmethylene Impurity | CAS No- 171489-03-5 - GLP Pharma Standards. GLP Pharma Standards. Available from: [Link]
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Tadalafil Purity Testing per USP Monograph. Phenomenex. Available from: [Link]
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Determination of tadalafil in pharmaceutical preparation by HPLC using monolithic silica column. PubMed. Available from: [Link]
-
RP-HPLC-Based Bioananalytical Method Development and Validation for Tadalafil Identification in Spiked Human Plasma. Asian Journal of Pharmaceutical Analysis. Available from: [Link]
-
RP-HPLC method development and validation of tadalafil in tablet dosage form. Journal of Chemical and Pharmaceutical Research. Available from: [Link]
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Sample preparation techniques for Tadalafil Ketolactam analysis in tablets
Welcome to the technical support guide for the analysis of Tadalafil and its critical related substance, Tadalafil Ketolactam, in solid dosage forms. The accuracy and reliability of your final analytical result are fundamentally dependent on a robust and well-understood sample preparation procedure. This guide is designed to provide you with both foundational protocols and in-depth troubleshooting advice to navigate the common and complex challenges encountered during sample preparation.
The this compound is a potential process impurity and degradation product of Tadalafil. Its accurate quantitation is crucial for ensuring the quality, safety, and efficacy of the final drug product. The following sections are structured to build your expertise, starting from a baseline protocol and moving into a diagnostic, problem-solving framework.
Core Protocol: Standard Sample Preparation for Tadalafil Tablets
This protocol outlines a standard and robust methodology for preparing Tadalafil tablet samples for analysis by High-Performance Liquid Chromatography (HPLC).
Step-by-Step Experimental Workflow
-
Sample Composite Preparation:
-
Accurately weigh no fewer than 20 Tadalafil tablets.
-
Calculate the average weight of a single tablet.
-
Grind the tablets into a fine, uniform powder using a clean mortar and pestle or a validated laboratory mill.[1][2] Homogeneity of the powder is critical for achieving reproducible results.
-
Transfer the powder to a clean, dry, and appropriately labeled container.
-
-
Sample Weighing and Dissolution:
-
Accurately weigh a portion of the tablet powder equivalent to a target concentration of Tadalafil (e.g., 20 mg). Transfer this into a suitable volumetric flask (e.g., 100 mL).[1][3] The choice of flask volume depends on the desired final concentration.
-
Add approximately 70% of the final volume of the chosen diluent to the flask. A common and effective diluent is a mixture of acetonitrile and water, often in a 1:1 or similar ratio, as it provides good solubility for Tadalafil.[4][5]
-
-
Analyte Extraction:
-
To ensure complete extraction of the active pharmaceutical ingredient (API) and related substances from the tablet matrix, mechanical agitation is required.[6]
-
Sonicate the flask for a predetermined and validated time, typically 15-20 minutes, in a controlled temperature water bath.[1][2][7] Sonication provides ultrasonic energy to facilitate the breakdown of the tablet matrix and dissolve the analytes.[7]
-
Alternatively, a mechanical shaker can be used for a specified duration.
-
-
Final Dilution:
-
Allow the solution to cool to ambient temperature. This is a critical step, as temperature affects solvent volume and can introduce errors in concentration.
-
Dilute the solution to the final volume with the diluent and mix thoroughly by inverting the flask multiple times.
-
-
Clarification (Filtration/Centrifugation):
-
Insoluble excipients must be removed to prevent clogging of the HPLC system and column.[8]
-
Withdraw an aliquot of the solution and pass it through a chemically compatible syringe filter (e.g., 0.45 µm PTFE or PVDF) into an HPLC vial. Discard the first 2-3 mL of the filtrate to saturate any potential binding sites on the filter membrane.[4]
-
As an alternative to filtration, the solution can be centrifuged at high speed (e.g., 4000 RPM for 10 minutes), and the supernatant can be carefully transferred to an HPLC vial.[5][9]
-
Visual Workflow for Standard Sample Preparation
Caption: Standard workflow for Tadalafil tablet sample preparation.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during sample preparation in a question-and-answer format.
Q1: I am observing low recovery for Tadalafil and/or the Ketolactam impurity. What are the likely causes and how can I fix it?
A1: Low analyte recovery is a frequent issue stemming from several potential root causes:
-
Incomplete Extraction: The energy and time applied may be insufficient to fully release the analytes from the tablet's excipient matrix.
-
Solution: Increase the sonication time in 5-minute increments (e.g., from 15 to 20 or 25 minutes) and re-evaluate recovery. Ensure the water level in the sonicator bath is adequate for efficient energy transfer.[7]
-
-
Poor Solubility: Tadalafil is practically insoluble in water.[3][10][11] While soluble in organic solvents, the chosen diluent may not be optimal, especially if tablet excipients affect the local pH or polarity.
-
Solution: Optimize your diluent. Increase the proportion of the organic solvent (e.g., acetonitrile or methanol) in your aqueous mixture. A common starting point is a 1:1 ratio of organic solvent to water.[4][12] Tadalafil's solubility is pH-independent across the physiological range, but extreme pH values should be avoided unless part of a specific method.[10]
-
-
Adsorption to Filter Membrane: The analyte of interest can bind to the filter material, leading to a loss of analyte before injection.
-
Solution: Test different filter materials. Polytetrafluoroethylene (PTFE) is generally a good choice for organic/aqueous mixtures. If you suspect adsorption, compare the results of a filtered sample to a centrifuged sample. If the centrifuged sample shows significantly higher recovery, filter adsorption is the likely cause.
-
-
Analyte Degradation: Although Tadalafil is stable under neutral conditions, it can degrade under harsh acidic, basic, or oxidative stress.[13][14] The sample preparation process itself could be inducing degradation.
-
Solution: Prepare samples fresh and analyze them promptly. Protect samples from prolonged exposure to light and high temperatures. Ensure your diluent is neutral and free of any oxidizing contaminants.
-
Q2: My results are highly variable between preparations of the same sample. What causes this poor precision?
A2: Poor precision or high relative standard deviation (%RSD) often points to inconsistencies in the manual steps of the protocol.
-
Sample Inhomogeneity: If the tablet powder is not uniformly mixed, the amount of active ingredient in each weighed portion will vary.
-
Solution: Ensure the powdered tablet composite is mixed thoroughly before weighing. A process of tumbling the powder in its container can help ensure a uniform distribution.
-
-
Inconsistent Extraction Conditions: Variations in sonication time, bath temperature, or shaking intensity will lead to different extraction efficiencies between samples.
-
Solution: Standardize the extraction process precisely. Use a timer for sonication or shaking and, if possible, a temperature-controlled sonic bath. Place all samples in the same location within the bath for each run.
-
-
Temperature Effects: Making the final dilution to volume while the solution is still warm from sonication is a common source of error.
-
Solution: Always allow the volumetric flask to return to room temperature on a lab bench for a sufficient period before diluting to the final mark.
-
-
Volumetric Inaccuracy: Incorrect use of pipettes or volumetric flasks will introduce significant error.
-
Solution: Use only Grade A calibrated volumetric glassware. Ensure all users are trained in proper pipetting and dilution techniques.
-
Q3: I see unexpected peaks in my chromatogram that interfere with the Tadalafil or Ketolactam peaks. How do I identify and eliminate them?
A3: Extraneous peaks can come from the tablet itself, the solvent, or the preparation materials. A systematic process of elimination is key.
-
Excipient Interference: Some tablet excipients may be soluble in the diluent and have a chromophore that absorbs at the detection wavelength.
-
Solution: Prepare a "placebo" sample containing all the tablet excipients without the Tadalafil API. If the interfering peak is present in the placebo chromatogram, you will need to adjust your chromatographic method (e.g., change the mobile phase gradient) to resolve the peak away from your analytes.
-
-
Contamination from Solvents or Glassware: Impurities in the diluent or residues on glassware can introduce peaks.
-
Solution: Inject a "blank" sample consisting only of your diluent. If the peak appears, the issue is with your solvent. Use high-purity HPLC-grade solvents.[13] Ensure all glassware is meticulously cleaned.
-
-
Filter Extractables: Some filter membranes can leach plasticizers or other compounds into the sample filtrate.
-
Solution: Test for filter extractables by filtering a portion of your pure diluent and injecting it. If new peaks appear, the filter is the source. Switch to a different, high-quality filter material recommended for HPLC sample preparation, such as PTFE or nylon.
-
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common sample preparation issues.
Key Parameters and Recommendations
For quick reference, the table below summarizes the critical parameters and our expert recommendations for developing a robust sample preparation method for Tadalafil tablets.
| Parameter | Recommendation | Rationale & Key Considerations |
| Tablet Grinding | Grind to a fine, uniform powder. | Ensures a representative sample is taken for analysis and increases the surface area for efficient extraction.[6] |
| Diluent Choice | Acetonitrile:Water (50:50, v/v) or Methanol:Water (50:50, v/v). | Tadalafil has low aqueous solubility but is soluble in organic solvents. This mixture effectively solubilizes the API while being compatible with reversed-phase HPLC.[4][5][12][13] |
| Extraction Method | Sonication for 15-20 minutes. | Provides sufficient energy to disrupt the tablet matrix and ensure complete dissolution of Tadalafil and its related compounds.[1][2] Time should be validated. |
| Filtration | 0.45 µm PTFE or PVDF syringe filter. | Effectively removes insoluble excipients that can damage the HPLC column. PTFE is broadly chemically resistant. Always discard the first few mL.[4][13] |
| Sample Stability | Analyze within 24 hours; store protected from light. | Minimizes the risk of analyte degradation before analysis. Forced degradation studies show Tadalafil can degrade under stress conditions.[14][15] |
References
-
de Vlaminck, A., et al. (2001). Fast sample preparation for analysis of tablets and capsules: the ball-mill extraction method. Journal of Pharmaceutical and Biomedical Analysis, 26(4), 599-604. [Link]
-
ResearchGate. (n.d.). Fast sample preparation for analysis of tablets and capsules: The ball-mill extraction method. Retrieved from [Link]
-
Slideshare. (2015). Sample preparation techniques of solid dosage forms. Retrieved from [Link]
-
Thummar, B., et al. (2024). Forced degradation behavior of tadalafil and macitentan by validated stability-indicating high performance liquid chromatography method and identification of degradation products by liquid chromatography tandem mass spectrometry. Taylor & Francis Online. [Link]
-
Dong, M. W. (2021). Sample Preparation of Drug Substances and Products in Regulated Testing: A Primer. LCGC North America. [Link]
-
Semantic Scholar. (2024). Forced degradation behavior of tadalafil and macitentan by validated stability-indicating high performance liquid chromatography method and identification of degradation products by liquid chromatography tandem mass spectrometry. Retrieved from [Link]
-
AELAB. (n.d.). Expert Guide to Troubleshooting Common HPLC Issues. Retrieved from [Link]
-
Asian Publication Corporation. (n.d.). AJ C. Retrieved from [Link]
-
SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
MicroSolv. (n.d.). Troubleshooting Problems With Poor HPLC Results Before Examining the Column. Retrieved from [Link]
-
Sathyaraj, A., et al. (2019). Development and validation of RP-HPLC method for the estimation of tadalafil in bulk and pharmaceutical dosage forms. International Journal of Pharmacy and Analytical Research, 8(2), 169-178. [Link]
-
ResearchGate. (n.d.). Degradation studies of tadalafil. Retrieved from [Link]
-
YMC. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
University of Technology. (n.d.). 3.8 Force degradation. Retrieved from [Link]
-
Semantic Scholar. (2007). Stress Degradation Studies on Tadalafil and Development of a Validated Stability-Indicating LC Assay for Bulk Drug and Pharmaceutical Dosage Form. Retrieved from [Link]
-
ResearchGate. (2007). Stress Degradation Studies on Tadalafil and Development of a Validated Stability-Indicating LC Assay for Bulk Drug and Pharmaceutical Dosage Form. Retrieved from [Link]
-
Bhagwat, A. (2021). RP-HPLC Method Development and Validation of Tadalafil in Tablet Dosage form. Asian Journal of Research in Chemistry, 14(5), 333-337. [Link]
-
News-Medical.Net. (2015). Rapid and Effective Content Determination of Tablets Through Fully Automated Sample Preparation. Retrieved from [Link]
-
FDA.gov. (n.d.). APPLICATION NUMBER: - 218527Orig1s000 PRODUCT QUALITY REVIEW(S). Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences and Research. (2018). SOLUBILITY ENHANCEMENT, FORMULATION DEVELOPMENT AND EVALUATION OF IMMEDIATE RELEASE TABLET OF ANTIHYPERTENSIVE DRUG TADALAFIL. Retrieved from [Link]
-
PubMed Central. (2016). Enhanced Dissolution Rate of Tadalafil Nanoparticles Prepared by Sonoprecipitation Technique: Optimization and Physicochemical Investigation. Retrieved from [Link]
-
World Journal of Pharmaceutical Research. (2015). A REVIEW ON ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF TADALAFIL. Retrieved from [Link]
-
MDPI. (2023). Comprehensive Analytical Studies on the Solubility and Dissolution Rate Enhancement of Tadalafil with Type IV Lipid Formulations. Retrieved from [Link]
-
USP-NF. (2019). Tadalafil Tablets. Retrieved from [Link]
-
Nanalysis. (2020). Assay of Tadalafil in Formulated Tablets via Benchtop qNMR. Retrieved from [Link]
-
precisionFDA. (n.d.). TADALAFIL, (6S,12AS)-. Retrieved from [Link]
-
PharmaCompass. (n.d.). Tadalafil [USAN]. Retrieved from [Link]
-
Asian Journal of Research in Chemistry. (2021). RP-HPLC Method Development and Validation of Tadalafil in Tablet Dosage form. Retrieved from [Link]
- Google Patents. (n.d.). Analysis and detection method of tadalafil tablet related substances.
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Validation & Comparative
A Comparative Guide to the Validation of an Analytical Method for Tadalafil Ketolactam as per ICH Guidelines
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical quality control, the rigorous validation of analytical methods is a cornerstone for ensuring the safety and efficacy of drug products. This guide offers an in-depth, scientifically-grounded comparison of the validation of an analytical method for Tadalafil Ketolactam, a known impurity of Tadalafil. Drawing upon the principles of the International Council for Harmonisation (ICH) Q2(R1) guidelines, this document provides not only the procedural steps but also the scientific rationale behind the validation parameters.[1][2][3]
Tadalafil, a potent phosphodiesterase type 5 (PDE5) inhibitor, is widely used in the treatment of erectile dysfunction and pulmonary arterial hypertension.[4][5][6] The presence of impurities, such as this compound (also known as EP Impurity H), even in minute quantities, can potentially impact the drug's safety and efficacy.[7][8][9] Therefore, a robust and validated analytical method is imperative for the accurate quantification of this impurity.
This guide will explore a hypothetical yet representative High-Performance Liquid Chromatography (HPLC) method for the determination of this compound and compare its validation performance against the stringent requirements of the ICH.
The Analytical Challenge: Selectivity for this compound
The primary challenge in developing an analytical method for an impurity is to ensure its accurate measurement in the presence of the active pharmaceutical ingredient (API), other related substances, and degradation products. The chosen analytical technique must be selective and sensitive enough to resolve and quantify the impurity at its specified limit. A stability-indicating HPLC method is often the preferred approach for this purpose.[10]
A Comparative HPLC Method for this compound
For the purpose of this guide, we will consider a reversed-phase HPLC (RP-HPLC) method, a technique widely employed for the analysis of Tadalafil and its impurities.[7][11][12]
Table 1: Hypothetical HPLC Method Parameters
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile : Phosphate Buffer (pH 3.0) (40:60 v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Detection | UV at 285 nm |
| Column Temperature | 30°C |
Validation of the Analytical Method: An ICH Q2(R1) Perspective
The validation of an analytical procedure is the process of demonstrating its suitability for the intended purpose.[3][7] The following sections detail the validation parameters as per ICH Q2(R1) and provide a comparative analysis of expected results for our hypothetical HPLC method.
Specificity
Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present.[3] For an impurity method, this includes the API, other impurities, and degradation products.
Experimental Protocol:
-
Prepare a solution of the this compound reference standard.
-
Prepare a solution of the Tadalafil API reference standard.
-
Prepare a mixed solution containing both Tadalafil and this compound.
-
Prepare a placebo solution (containing all formulation excipients except the API).
-
Subject the Tadalafil drug substance to forced degradation conditions (acid, base, oxidation, heat, and light) to generate potential degradation products.[13][14][15]
-
Inject all solutions into the HPLC system and record the chromatograms.
Acceptance Criteria & Comparative Analysis:
-
The peak for this compound should be well-resolved from the Tadalafil peak and any other peaks in the chromatograms.
-
The peak purity of this compound should be evaluated using a photodiode array (PDA) detector to ensure it is not co-eluting with any other component.
-
The chromatogram of the placebo solution should not show any interfering peaks at the retention time of this compound.
Linearity
The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.[10]
Experimental Protocol:
-
Prepare a stock solution of this compound reference standard.
-
Prepare a series of at least five concentrations of this compound ranging from the reporting limit to 120% of the specification limit.
-
Inject each concentration in triplicate into the HPLC system.
-
Plot a graph of the mean peak area versus concentration.
Acceptance Criteria & Comparative Analysis:
-
The correlation coefficient (r²) of the linear regression line should be ≥ 0.999.
-
The y-intercept should be close to zero.
-
Visual inspection of the plot should confirm a linear relationship.
Table 2: Representative Linearity Data
| Concentration (µg/mL) | Mean Peak Area |
| 0.1 | 1500 |
| 0.5 | 7500 |
| 1.0 | 15000 |
| 1.5 | 22500 |
| 2.0 | 30000 |
| Correlation Coefficient (r²) | 0.9998 |
Range
The range of an analytical procedure is the interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
Acceptance Criteria & Comparative Analysis: The range is confirmed by demonstrating that the method is linear, accurate, and precise within the specified concentration limits. For this compound, this would typically be from the reporting threshold to 120% of the specified limit.
Accuracy
The accuracy of an analytical procedure expresses the closeness of agreement between the value that is accepted either as a conventional true value or an accepted reference value and the value found.[16]
Experimental Protocol:
-
Prepare a sample matrix (e.g., a placebo or a solution of the API).
-
Spike the sample matrix with known concentrations of this compound at a minimum of three levels (e.g., 50%, 100%, and 150% of the specification limit).
-
Prepare each concentration level in triplicate.
-
Analyze the samples and calculate the percentage recovery.
Acceptance Criteria & Comparative Analysis:
-
The mean percentage recovery should be within 90.0% to 110.0% for each concentration level.
Table 3: Representative Accuracy Data
| Spiked Level | Amount Added (µg/mL) | Amount Found (µg/mL) | % Recovery |
| 50% | 0.5 | 0.49 | 98.0% |
| 100% | 1.0 | 1.01 | 101.0% |
| 150% | 1.5 | 1.48 | 98.7% |
Precision
The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.[16] Precision is evaluated at two levels: repeatability and intermediate precision.
Experimental Protocol:
-
Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples of this compound at 100% of the specification limit on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision (Inter-assay precision): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
Acceptance Criteria & Comparative Analysis:
-
The relative standard deviation (RSD) for the replicate measurements should be not more than 5.0%.
Table 4: Representative Precision Data
| Precision Level | Parameter | Result (%RSD) |
| Repeatability | 6 Replicates | 1.2% |
| Intermediate Precision | Different Day, Different Analyst | 1.8% |
Detection Limit (LOD) and Quantitation Limit (LOQ)
The detection limit (LOD) is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The quantitation limit (LOQ) is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[16]
Experimental Protocol: LOD and LOQ can be determined based on the standard deviation of the response and the slope of the calibration curve.
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S) Where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve.
Acceptance Criteria & Comparative Analysis:
-
The LOQ should be at or below the reporting threshold for the impurity.
-
The precision and accuracy at the LOQ concentration should be acceptable.
Table 5: Representative LOD and LOQ Data
| Parameter | Result (µg/mL) |
| Detection Limit (LOD) | 0.03 |
| Quantitation Limit (LOQ) | 0.1 |
Robustness
The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
Experimental Protocol:
-
Introduce small, deliberate variations to the HPLC method parameters, one at a time. Examples include:
-
Flow rate (e.g., ± 0.1 mL/min)
-
Mobile phase composition (e.g., ± 2% organic)
-
Column temperature (e.g., ± 2°C)
-
pH of the mobile phase buffer (e.g., ± 0.1 units)
-
-
Analyze a system suitability solution and a sample solution under each varied condition.
Acceptance Criteria & Comparative Analysis:
-
The system suitability parameters (e.g., resolution, tailing factor, theoretical plates) should remain within the established limits.
-
The analytical results should not be significantly affected by the variations.
Conclusion
The validation of an analytical method for this compound, as for any pharmaceutical impurity, is a meticulous process that demands a deep understanding of both the analytical technique and the regulatory landscape. By systematically evaluating each validation parameter according to ICH Q2(R1) guidelines, researchers can establish a robust and reliable method that ensures the quality and safety of Tadalafil drug products. The comparative data presented in this guide serves as a practical benchmark for the performance of a well-developed HPLC method for this critical impurity analysis.
References
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. Available from: [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. Available from: [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration. Available from: [Link]
-
Quality Guidelines - ICH. International Council for Harmonisation. Available from: [Link]
-
Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures - Starodub. Available from: [Link]
-
Forced degradation behavior of tadalafil and macitentan by validated stability-indicating high performance liquid chromatography method and identification of degradation products by liquid chromatography tandem mass spectrometry - Taylor & Francis Online. Available from: [Link]
-
Degradation studies of tadalafil | Download Scientific Diagram - ResearchGate. Available from: [Link]
-
Forced degradation studies of tadalafil under different conditions. Asian Publication Corporation. Available from: [Link]
-
STABILITY INDICATING HPLC METHOD DEVELOPMENT FOR ESTIMATION OF TADALAFIL AND FINASTERIDE - YMER. Available from: [Link]
-
Forced degradation behavior of tadalafil and macitentan by validated stability-indicating high performance liquid chromatography method and identification of degradation products by liquid chromatography tandem mass spectrometry | Semantic Scholar. Available from: [Link]
-
Tadalafil and Sildenafil illicit association: Stability- indicating HPLC method, photodegradation kinetic and toxicological stud - SciELO. Available from: [Link]
-
HPLC Methods for analysis of Tadalafil - HELIX Chromatography. Available from: [Link]
-
RP-HPLC Method Development and Validation of Tadalafil in Tablet Dosage form | Semantic Scholar. Available from: [Link]
-
Validation and method development of Tadalafil in bulk and tablet dosage form by RP-HPLC. National Center for Biotechnology Information. Available from: [Link]
-
Development and validation of RP-HPLC method for the estimation of tadalafil in bulk and pharmaceutical dosage forms ISSN:2320-2 - ijpar. Available from: [Link]
-
RP-HPLC Method Development and Validation of Tadalafil in Tablet Dosage form - Asian Journal of Research in Chemistry. Available from: [Link]
-
RP-HPLC-PDA method development and validation for the analysis of Tadalafil in bulk, pharmaceutical dosage forms and in-vitro. Journal of Applied Pharmaceutical Science. Available from: [Link]
-
Tadalafil Impurities - SynZeal. Available from: [Link]
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Synthesis and characterization of related substances and metabolite of tadalafil, a PDE-5 inhibitor - ResearchGate. Available from: [Link]
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validated lc-ms/ms method for the determination of tadalafil – a competitive phosphodiesterase 5 inhibitor (pde5) – from human plasma. Available from: [Link]
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A Senior Application Scientist's Guide to the Comparative Analysis of Tadalafil Impurities by Chromatographic Techniques
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical quality control, the rigorous identification and quantification of impurities are paramount to ensuring the safety and efficacy of active pharmaceutical ingredients (APIs). Tadalafil, a selective inhibitor of phosphodiesterase type 5 (PDE5) used in the treatment of erectile dysfunction and pulmonary arterial hypertension, is no exception.[1] The synthesis and degradation of Tadalafil can result in a variety of related substances that must be meticulously controlled to meet the stringent requirements of pharmacopeias such as the United States Pharmacopeia (USP) and European Pharmacopoeia (EP).[2]
This guide provides an in-depth comparative analysis of three principal chromatographic techniques for the analysis of Tadalafil impurities: High-Performance Liquid Chromatography (HPLC), Ultra-High-Performance Liquid Chromatography (UHPLC), and High-Performance Thin-Layer Chromatography (HPTLC). We will delve into the causality behind experimental choices, present self-validating protocols, and offer insights to help you select the most appropriate methodology for your laboratory's needs, whether for routine quality control, high-throughput screening, or research and development.
The Imperative of Impurity Profiling
Impurities in a drug substance can originate from various sources, including the manufacturing process (process-related impurities) or the degradation of the API over time (degradation products).[3] Regulatory bodies mandate that these impurities be identified, quantified, and controlled within specified limits. Forced degradation studies, which involve subjecting the API to stress conditions like acid, base, oxidation, heat, and light, are crucial for identifying potential degradation products and establishing the stability-indicating nature of an analytical method.[4][5][6]
For Tadalafil, known impurities include stereoisomers (such as the (6R,12aS) diastereomer), synthetic intermediates, and degradation products formed under stress conditions.[7][8][9] The ability of an analytical method to separate these compounds from the main Tadalafil peak and from each other is a critical measure of its specificity and performance.
Section 1: High-Performance Liquid Chromatography (HPLC) - The Gold Standard
Reverse-Phase HPLC (RP-HPLC) is the workhorse of the pharmaceutical industry for impurity analysis. Its robustness, versatility, and high resolving power make it the foundational technique for method development and validation as per ICH guidelines.
Expertise & Experience: Why RP-HPLC?
The choice of RP-HPLC is grounded in its ability to effectively separate compounds with varying polarities. Tadalafil and its likely impurities are moderately non-polar, making them ideal candidates for separation on a non-polar stationary phase (like C18) with a polar mobile phase. A gradient elution is often employed; this is a strategic choice to ensure that more polar, early-eluting impurities are well-resolved from the solvent front, while more non-polar, late-eluting impurities are eluted within a practical timeframe, preventing excessive peak broadening.
Experimental Protocol: A Validated Stability-Indicating RP-HPLC Method
This protocol is a synthesized, self-validating system designed for robust performance.
-
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column thermostat, and a Photodiode Array (PDA) or UV detector.
-
Rationale: A PDA detector is highly recommended as it provides spectral data, which is invaluable for peak purity assessment and impurity identification.
-
-
Chromatographic Conditions:
-
Column: Eclipse Plus C18 (250 x 4.6 mm, 5 µm) or equivalent.[4][5]
-
Causality: A 250 mm length provides the necessary theoretical plates for high-resolution separation of closely related impurities, while the 5 µm particle size offers a good balance between efficiency and backpressure for standard HPLC systems.
-
-
Mobile Phase A: 0.1% v/v Formic Acid in Water.[4]
-
Mobile Phase B: Methanol.[4]
-
Causality: A volatile buffer like formic acid is used to make the method LC-MS compatible, which is crucial for identifying unknown impurities by mass spectrometry.[4] Methanol is a common organic modifier providing good selectivity for this class of compounds.
-
-
Gradient Program:
-
0-5 min: 35% B
-
5-20 min: 35% to 75% B
-
20-25 min: 75% B
-
25.1-30 min: 35% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 10 µL.
-
-
Solutions Preparation:
-
Standard Solution: Prepare a 0.5 mg/mL solution of Tadalafil Reference Standard (RS) in a 50:50 (v/v) mixture of acetonitrile and water (diluent).
-
Sample Solution: Prepare a 0.5 mg/mL solution of the Tadalafil sample in the diluent.
-
Spiking Solution: Prepare a solution containing 0.5 mg/mL of Tadalafil and known concentrations of specified impurities (e.g., 0.1% level) to verify resolution.
-
Workflow and Data Interpretation
The resulting chromatogram should show a sharp, symmetrical peak for Tadalafil, well-separated from any impurity peaks. System suitability parameters (e.g., resolution between critical pairs, tailing factor for the Tadalafil peak) must be met to ensure the validity of the run. Impurities are typically quantified as a percentage of the main peak area.
Section 2: Ultra-High-Performance Liquid Chromatography (UHPLC) - The High-Throughput Evolution
UHPLC is a direct evolution of HPLC that utilizes columns with smaller particle sizes (<2 µm) and instrumentation capable of handling much higher backpressures. The primary benefits are significantly faster analysis times and improved resolution.
Expertise & Experience: Why UHPLC?
The transition to UHPLC is driven by the need for increased laboratory throughput and sensitivity. The smaller particle size dramatically increases column efficiency, leading to sharper peaks and better resolution between closely eluting impurities. This allows for the use of shorter columns and higher flow rates, slashing run times from 20-30 minutes (HPLC) to under 5 minutes (UHPLC) without sacrificing separation quality. This makes UHPLC ideal for quality control environments analyzing a large number of samples.
Experimental Protocol: A Rapid Stability-Indicating UHPLC Method
This protocol is adapted from the HPLC method for a high-throughput environment.
-
Instrumentation:
-
UHPLC system capable of operating at pressures >600 bar, with a low-dispersion flow path, autosampler, column thermostat, and a PDA/UV detector.
-
-
Chromatographic Conditions:
-
Column: Acquity BEH C18 (50 mm × 2.1 mm, 1.7 µm) or equivalent.[6][10]
-
Causality: The 50 mm length and 1.7 µm particle size are hallmarks of UHPLC, providing rapid, highly efficient separations. The smaller internal diameter (2.1 mm) also reduces solvent consumption, making the method "greener."[6]
-
-
Mobile Phase A: 0.05% Formic Acid in Water.[6]
-
Mobile Phase B: Acetonitrile.[6]
-
Causality: Acetonitrile is often preferred in UHPLC due to its lower viscosity compared to methanol, which results in lower backpressure at high flow rates.
-
-
Gradient Program:
-
0-0.5 min: 30% B
-
0.5-3.0 min: 30% to 80% B
-
3.0-3.5 min: 80% B
-
3.6-4.5 min: 30% B (re-equilibration)
-
-
Flow Rate: 0.6 mL/min.[6]
-
Column Temperature: 40°C.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 2 µL.
-
-
Solutions Preparation:
-
Identical to the HPLC method, though lower concentrations may be used due to the increased sensitivity of UHPLC.
-
Workflow and Data Interpretation
UHPLC chromatograms will exhibit significantly sharper peaks and a much shorter run time compared to HPLC. The enhanced resolution can sometimes reveal minor impurities that were co-eluting or hidden in the tail of the main peak in an HPLC analysis. The fundamental principles of quantification and identification remain the same.
Section 3: High-Performance Thin-Layer Chromatography (HPTLC) - The Cost-Effective Alternative
HPTLC is a planar chromatographic technique that offers a high sample throughput due to the simultaneous analysis of multiple samples on a single plate. It is a cost-effective and versatile alternative, particularly for screening and quality control in resource-limited settings.
Expertise & Experience: Why HPTLC?
The primary advantage of HPTLC is its parallel nature. Up to 20 samples can be chromatographed simultaneously, making it highly efficient for batch analysis. It also uses significantly less solvent per sample compared to HPLC/UHPLC, aligning with green analytical chemistry principles.[11][12] The use of a disposable stationary phase (the plate) eliminates the risk of column contamination and carryover. Densitometric scanning allows for reliable quantification.
Experimental Protocol: A Validated HPTLC-Densitometry Method
This protocol is designed for the reliable screening and quantification of Tadalafil and its impurities.
-
Instrumentation:
-
HPTLC system with an automatic sample applicator (e.g., Linomat), developing chamber, and a TLC scanner/densitometer.
-
-
Chromatographic Conditions:
-
Stationary Phase: Pre-coated silica gel 60 F254 HPTLC plates (20 x 10 cm).[11]
-
Mobile Phase: Ethanol: Ethyl Acetate (1:9, v/v).[11]
-
Causality: This "green" solvent system is less toxic than traditional mobile phases like toluene or hexane mixtures and provides good separation for Tadalafil.[11] The composition is optimized to achieve a suitable retardation factor (Rf) for Tadalafil (typically 0.4-0.6) and separate it from potential impurities.
-
-
Application: Apply 5 µL of each solution as 8 mm bands using an automatic applicator.
-
Development: Develop the plate up to a distance of 80 mm in a pre-saturated developing chamber.
-
Drying: Air-dry the plate.
-
Densitometric Scanning: Scan the plate at 222 nm.[11]
-
-
Solutions Preparation:
-
Standard/Sample Solutions: Prepare solutions in methanol at concentrations ranging from 0.2-2.5 µ g/band for Tadalafil to establish a calibration curve.[11]
-
Workflow and Data Interpretation
The output is a densitogram showing peaks corresponding to the separated bands. Each peak is characterized by its Rf value and area. Quantification is performed by comparing the peak area of an impurity in the sample to the calibration curve generated from the standards.
Comparative Analysis: Choosing the Right Tool for the Job
The choice of technique depends on a careful balance of performance requirements, sample throughput needs, and available resources.
| Feature | HPLC | UHPLC | HPTLC |
| Resolution | High | Very High | Moderate to High |
| Analysis Time/Sample | ~20-30 min | < 5 min[10] | ~1-2 min (effective, parallel) |
| Sensitivity (LOQ) | ~0.1 µg/mL | < 0.1 µg/mL[4][5] | ~20-50 ng/band[12] |
| Solvent Consumption | High | Low | Very Low[11] |
| Throughput | Sequential, Moderate | Sequential, High | Parallel, Very High |
| Instrument Cost | Moderate | High | Low to Moderate |
| Method Development | Well-established | Requires method transfer | Different skill set |
| Key Advantage | Robustness, Ubiquity | Speed, Resolution | Cost-effectiveness, Parallelism |
Conclusion and Recommendations
Each chromatographic technique offers a distinct set of advantages for the analysis of Tadalafil impurities. There is no single "best" method; rather, the optimal choice is dictated by the specific application.
-
For routine, validated QC testing in most pharmaceutical labs, RP-HPLC remains the gold standard. Its robustness and the wealth of established methods make it a reliable and defensible choice.
-
For high-throughput environments, such as large-scale manufacturing QC or contract research organizations, UHPLC is the clear winner. The dramatic reduction in run time translates directly to increased capacity and lower cost per sample, while the enhanced resolution provides superior analytical confidence.[10][13]
-
For cost-sensitive applications, screening of raw materials, or in academic settings, HPTLC presents a compelling alternative. Its ability to analyze many samples in parallel with minimal solvent usage makes it an economically and environmentally friendly option.[11]
As a Senior Application Scientist, my recommendation is to employ a tiered approach. Use UHPLC for method development and high-throughput screening where speed and ultimate resolution are critical. Transfer the validated method to standard HPLC platforms for routine, everyday quality control. Finally, consider HPTLC as a rapid, cost-effective screening tool for raw materials or in situations where parallel analysis provides a significant workflow advantage. This strategic deployment of technology ensures both scientific integrity and operational efficiency in the critical task of ensuring the purity of Tadalafil.
References
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SynThink Research Chemicals. Tadalafil EP Impurities & USP Related Compounds. [Link]
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Thummar, B., Patel, M., Dudhatra, B., Goswami, J., & Thummar, K. (2024). Forced degradation behavior of tadalafil and macitentan by validated stability-indicating high performance liquid chromatography method and identification of degradation products by liquid chromatography tandem mass spectrometry. Taylor & Francis Online. [Link]
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ResearchGate. (PDF) Green Bioanalytical and Pharmaceutical Analysis of Voriconazole and Tadalafil by HPLC. [Link]
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Thummar, B., Patel, M., Dudhatra, B., Goswami, J., & Thummar, K. (2024). Forced degradation behavior of tadalafil and macitentan by validated stability-indicating high performance liquid chromatography method and identification of degradation products by liquid chromatography tandem mass spectrometry. Taylor & Francis Online. [Link]
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ResearchGate. (PDF) Green & Sensitive pH-dependent Spectrofluorimetric Assay of Tamsulosin Hydrochloride and Tadalafil in their New Combined Formulation for Benign Prostatic Hyperplasia: Application to Spiked Human Plasma. [Link]
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Kotha, S. S. K., Doddipalla, R., Gandham, H., Swamy Rumalla, C., Kaliyaperumal, M., & Manchineni, S. (2021). Degradation Studies of Tadalafil: Identification, Isolation and Structure Characterization of Stress Degradation Product using LC-MS, Mass Mediated Prep-HPLC, NMR, HRMS. Asian Journal of Chemistry, 33(4), 827–832. [Link]
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Walash, M., El-Enany, N., Abdelal, A., & El-Megrab, N. (2020). A Validated Green HPTLC Method for Quantitative Determination of Dapoxetine Hydrochloride and Tadalafil in Bulk and Pharmaceutical Formulations. Journal of Chromatographic Science, 58(4), 303–308. [Link]
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de Souza, T. A. J., de Oliveira, M. F., & de Souza, J. (2021). UHPLC for quality evaluation of genuine and illegal medicines containing sildenafil citrate and tadalafil. Journal of Chromatographic Science, 59(1), 30–39. [Link]
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National Center for Biotechnology Information. Green & Sensitive pH-dependent Spectrofluorimetric Assay of Tamsulosin Hydrochloride and Tadalafil in their New Combined Formulation for Benign Prostatic Hyperplasia: Application to Spiked Human Plasma. [Link]
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ResearchGate. UHPLC for quality evaluation of genuine and illegal medicines containing sildenafil citrate and tadalafil | Request PDF. [Link]
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Pharmaffiliates. Tadalafil-impurities. [Link]
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RSC Publishing. Development of validated methods for the simultaneous quantification of Finasteride and Tadalafil in newly launched FDA-approved therapeutic combination: greenness assessment using AGP, analytical eco-scale, and GAPI tools. [Link]
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Repositório Institucional da UFMG. UHPLC for Quality Evaluation of Genuine and Illegal Medicines Containing Sildenafil Citrate and Tadalafil. [Link]
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Tlcpharma Labs. Tadalafil Impurities | Usp | Ep | Bp. [Link]
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Semantic Scholar. Forced degradation behavior of tadalafil and macitentan by validated stability-indicating high performance liquid chromatography method and identification of degradation products by liquid chromatography tandem mass spectrometry. [Link]
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SynZeal. Tadalafil EP Impurity A | 171596-27-3. [Link]
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Veeprho. Tadalafil EP Impurity C | CAS 171596-28-4. [Link]
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A Comparative Guide to HPLC and UPLC for Tadalafil Impurity Profiling: A Cross-Validation Study
In the landscape of pharmaceutical quality control, the meticulous identification and quantification of impurities are paramount to ensuring the safety and efficacy of drug substances. This technical guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for the impurity profiling of Tadalafil, a widely used medication for erectile dysfunction and pulmonary arterial hypertension.[1][2][3] This document will delve into the underlying principles of each technique, present detailed experimental protocols, and outline a comprehensive cross-validation strategy to bridge the transition from a legacy HPLC method to a modern, efficient UPLC method, all while maintaining the highest standards of scientific integrity as mandated by regulatory bodies such as the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[4][5][6]
The Imperative of Impurity Profiling for Tadalafil
Tadalafil's synthesis and degradation can result in a range of related substances, including process impurities and degradation products.[7][8][9] These impurities, even at trace levels, can impact the drug's safety and stability.[10] Therefore, a robust and sensitive analytical method is crucial for their detection and control. Traditionally, HPLC has been the gold standard for this purpose.[10][11] However, the advent of UPLC has offered significant advancements in chromatographic performance, prompting a re-evaluation of established methods.[11][12][13]
HPLC vs. UPLC: A Fundamental Comparison
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) operate on the same fundamental principle of separating components in a mixture based on their differential interactions with a stationary and a mobile phase.[11][14] The key distinction lies in the particle size of the stationary phase and the operating pressure of the system.[11][14][15]
-
HPLC typically employs columns with stationary phase particles of 3-5 µm and operates at pressures up to 400 bar (approximately 6,000 psi).[11][15]
-
UPLC , on the other hand, utilizes columns with sub-2 µm particles and can withstand much higher pressures, often exceeding 1,000 bar (around 15,000 psi).[11][15]
This fundamental difference in particle size and pressure leads to several key performance advantages for UPLC in the context of impurity profiling:
-
Enhanced Resolution: The smaller particles in UPLC columns provide a greater number of theoretical plates, leading to sharper peaks and improved separation of closely eluting impurities.[11][16]
-
Increased Speed: The higher optimal linear velocity of smaller particles allows for faster flow rates and shorter run times without sacrificing resolution, significantly increasing sample throughput.[11][14]
-
Improved Sensitivity: Narrower peaks result in greater peak heights, leading to lower limits of detection (LOD) and quantification (LOQ) for impurities.[12][14]
-
Reduced Solvent Consumption: Shorter analysis times and lower flow rates contribute to a significant reduction in solvent usage, making UPLC a more environmentally friendly and cost-effective technique.[11][14]
Experimental Design: Tadalafil Impurity Profiling
To objectively compare the performance of HPLC and UPLC for Tadalafil impurity profiling, the following experimental protocols are proposed. The HPLC method is a representation of a robust, validated legacy method, while the UPLC method is designed to achieve comparable or superior separation in a significantly shorter timeframe.
Forced Degradation Study
To ensure the stability-indicating nature of both methods, a forced degradation study of a Tadalafil sample should be performed according to ICH guidelines.[7][17] This involves subjecting the drug substance to various stress conditions to generate potential degradation products.
Protocol for Forced Degradation:
-
Acid Hydrolysis: Dissolve Tadalafil in 1N HCl and heat at 60°C.[7]
-
Base Hydrolysis: Dissolve Tadalafil in 1N NaOH and heat at 60°C.[7]
-
Oxidative Degradation: Treat Tadalafil solution with 3% H₂O₂ at room temperature.[7]
-
Thermal Degradation: Expose solid Tadalafil to dry heat.[7]
-
Photolytic Degradation: Expose Tadalafil solution to UV light.[7]
Samples from each stress condition are then analyzed using both the HPLC and UPLC methods.
Chromatographic Methods
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Time (min) |
| 0 | |
| 25 | |
| 30 | |
| 31 | |
| 35 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 285 nm |
| Injection Volume | 10 µL |
| Run Time | 35 minutes |
| Parameter | Condition |
| Column | C18, 100 mm x 2.1 mm, 1.7 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Time (min) |
| 0 | |
| 8 | |
| 9 | |
| 9.1 | |
| 10 | |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Detection Wavelength | 285 nm |
| Injection Volume | 2 µL |
| Run Time | 10 minutes |
Causality Behind Experimental Choices:
-
Column Geometry: The UPLC column has a smaller internal diameter and length, and significantly smaller particle size, which is the core of UPLC's high efficiency.[11]
-
Gradient Scalability: The gradient in the UPLC method is scaled down from the HPLC method to maintain a similar separation profile within a shorter timeframe.
-
Flow Rate: The flow rate in the UPLC method is lower in absolute terms but results in a higher linear velocity due to the smaller column diameter, enabling faster separation.
-
Injection Volume: The injection volume is reduced for the UPLC method to prevent column overload and maintain peak shape, a critical consideration with smaller column dimensions.
-
Column Temperature: A slightly elevated column temperature in the UPLC method can help reduce mobile phase viscosity at high pressures and improve peak symmetry.[11]
Cross-Validation of the Analytical Methods
Once the UPLC method is developed and optimized, a cross-validation study is essential to demonstrate that the new method provides results that are equivalent or superior to the established HPLC method.[18][19][20] This is a critical step for regulatory acceptance when transferring methods.[18][21]
Cross-Validation Protocol
The cross-validation should be conducted by analyzing the same set of samples (including unstressed Tadalafil, forced degradation samples, and samples spiked with known impurities) with both the HPLC and UPLC methods.[22] The following validation parameters, as defined by ICH guidelines, should be compared.[23][24][25]
-
Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present.[23] This is evaluated by examining the chromatograms of the forced degradation samples to ensure that all impurity peaks are well-resolved from the main Tadalafil peak and from each other. Peak purity analysis using a photodiode array (PDA) detector is also recommended.
-
Precision: The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. This should be assessed at two levels:
-
Repeatability (Intra-assay precision): Analysis of replicate samples on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision: Analysis of replicate samples on different days, by different analysts, or on different instruments.
-
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is typically determined by analyzing samples spiked with known amounts of impurities and calculating the percent recovery.[26]
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of an analyte in a sample that can be reliably detected and quantified, respectively.
-
Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[25]
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Data Presentation and Comparison
The quantitative data from the cross-validation study should be summarized in clear, comparative tables.
Table 1: Comparison of System Suitability Parameters
| Parameter | HPLC Method | UPLC Method | Acceptance Criteria |
| Tailing Factor (Tadalafil) | 1.1 | 1.0 | ≤ 2.0 |
| Theoretical Plates (Tadalafil) | > 5000 | > 15000 | As per internal SOP |
| %RSD of Peak Area (n=6) | < 1.0% | < 1.0% | ≤ 2.0% |
Table 2: Comparison of Validation Parameters
| Parameter | HPLC Method | UPLC Method | Key Advantages of UPLC |
| Analysis Time | 35 minutes | 10 minutes | Significantly faster analysis, leading to higher sample throughput.[27] |
| Resolution (Critical Pair) | 1.8 | 2.5 | Improved peak resolution and capacity due to higher efficiency.[27] |
| Sensitivity (LOQ for Impurity X) | 0.05% | 0.01% | Lower limits of detection (LOD) and quantification (LOQ).[27] |
| Solvent Consumption per Run | ~35 mL | ~4 mL | Reduced operational costs and environmental impact.[27] |
| Precision (%RSD) | < 2.0% | < 1.5% | Enhanced data accuracy and precision.[14] |
| Accuracy (% Recovery) | 98-102% | 99-101% | Comparable or improved accuracy. |
Visualization of Workflows
To further clarify the experimental and logical processes, the following diagrams are provided.
Caption: Experimental workflow for the cross-validation of HPLC and UPLC methods.
Caption: Logical relationship between HPLC and UPLC principles and performance.
Conclusion
The transition from HPLC to UPLC for Tadalafil impurity profiling offers substantial benefits in terms of speed, sensitivity, and operational efficiency.[11][14] While HPLC remains a robust and reliable technique, UPLC provides a technologically superior platform for modern pharmaceutical quality control, enabling higher sample throughput and more sensitive impurity detection.[28] A thorough cross-validation, as outlined in this guide, is a critical and necessary process to ensure that the analytical data remains consistent and reliable, thereby guaranteeing the continued safety and quality of the final drug product. This science-driven approach to method lifecycle management aligns with current regulatory expectations and represents a commitment to continuous improvement in pharmaceutical analysis.[6]
References
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Alispharm. UPLC vs HPLC: what is the difference?. [Link]
-
GMP Insiders. HPLC Vs UPLC: Differences In Application, Performance And Cost. [Link]
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Scribd. HPLC vs. UPLC. [Link]
-
gmp-compliance.org. FDA Guidance for Industry: Q2A Validation of Analytical Procedures. [Link]
-
Taylor & Francis Online. Forced degradation behavior of tadalafil and macitentan by validated stability-indicating high performance liquid chromatography method and identification of degradation products by liquid chromatography tandem mass spectrometry. [Link]
-
PharmaGuru. Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters. [Link]
-
FDA. Q2(R2) Validation of Analytical Procedures March 2024. [Link]
-
Lab Manager. ICH and FDA Guidelines for Analytical Method Validation. [Link]
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ProPharma. Highlights from FDA's Analytical Test Method Validation Guidance. [Link]
-
Dr. Reddy's Lab, India. SIMULTANEOUS DETERMINATION OF TADALAFIL AND ITS RELATED COMPOUNDS IN PHARMACEUTICAL DOSAGE FORMS BY UPLC. [Link]
-
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A Comparative Guide to Tadalafil Ketolactam and Other European Pharmacopoeia Impurities
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and quality control, a comprehensive understanding of impurity profiles is paramount. For tadalafil, a widely used phosphodiesterase type 5 (PDE5) inhibitor, ensuring the purity of the active pharmaceutical ingredient (API) is critical for its safety and efficacy. This guide provides an in-depth technical comparison of tadalafil ketolactam and other tadalafil impurities listed in the European Pharmacopoeia (EP). We will delve into their chemical structures, potential formation pathways, and comparative analytical behavior, supported by experimental data and validated methodologies.
Introduction to Tadalafil and the Significance of Impurity Profiling
Tadalafil is a potent and selective inhibitor of cGMP-specific phosphodiesterase type 5, an enzyme responsible for the degradation of cyclic guanosine monophosphate (cGMP). By inhibiting PDE5, tadalafil enhances the effects of nitric oxide, leading to smooth muscle relaxation and increased blood flow, which is the physiological basis for its use in treating erectile dysfunction and pulmonary arterial hypertension.
The synthesis of tadalafil is a multi-step process that can lead to the formation of various process-related impurities and degradation products. The European Pharmacopoeia, a leading authority in drug quality standards, specifies a list of potential impurities that must be monitored and controlled within strict limits. Understanding the chemical nature and analytical behavior of these impurities is a critical aspect of quality assurance in the pharmaceutical industry.
Unveiling the Impurities: Structures and Origins
A thorough analysis of tadalafil requires the identification and characterization of its potential impurities. The European Pharmacopoeia lists several specified impurities for tadalafil. This guide will focus on a comparative analysis of this compound against other key EP impurities.
This compound (EP Impurity H)
This compound, identified as (6R,14aR)-6-(1,3-benzodioxol-5-yl)-2-methyl-6,8,14,14a-tetrahydro-3H-pyrazino[1,2-d][1][2]benzodiazonine-1,4,7,13-tetrone , is a significant impurity to monitor.[] Its structure features an expanded ring system compared to tadalafil, incorporating an additional ketone group within the lactam ring.
Potential Formation: The formation of this compound is often associated with oxidative degradation pathways or as a byproduct in certain synthetic routes. The presence of an additional carbonyl group can impact its polarity and, consequently, its chromatographic behavior.
Other Key European Pharmacopoeia Tadalafil Impurities
The European Pharmacopoeia specifies several other impurities, each with a unique chemical structure and potential origin. A non-exhaustive list of these impurities, often designated by letters, includes:
-
Tadalafil Impurity A ((6R,12aS)-Isomer): A diastereomer of tadalafil, differing in the stereochemistry at the C12a position.[1]
-
Tadalafil Impurity C: Another stereoisomer of tadalafil.[1]
-
Tadalafil Impurity E: A related substance with a modified core structure.
-
Tadalafil Impurity F: This impurity has a complex spiro-structure, indicating a potential rearrangement or side-reaction during synthesis.[4] Its formation can be linked to specific synthetic precursors and reaction conditions.[5][6]
-
Tadalafil Impurity G: Characterized by a hydroxyl group addition to the quinoline ring system.[1][7]
-
Tadalafil Impurity I: A halogenated derivative of tadalafil, potentially arising from the use of halogenated reagents in the synthesis.[8]
The following diagram illustrates the workflow for identifying and characterizing these impurities.
Caption: Workflow for Tadalafil Impurity Profiling
Comparative Analysis: Unraveling the Differences
The key to effective impurity control lies in the ability to analytically differentiate and quantify each impurity. This section compares the analytical characteristics of this compound and other EP impurities, with a focus on chromatographic and mass spectrometric techniques.
Chromatographic Separation
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the workhorses for separating tadalafil from its impurities. The choice of stationary phase, mobile phase composition, and gradient elution are critical for achieving optimal resolution.
Due to the structural similarities between tadalafil and its impurities, developing a stability-indicating method that can separate all specified impurities from the main drug peak and from each other is a significant analytical challenge. The polarity differences, arising from functional group variations (e.g., the extra ketone in ketolactam, the hydroxyl group in impurity G, and the stereochemical differences in impurities A and C), are exploited to achieve separation.
Table 1: Physicochemical Properties of Tadalafil and Selected EP Impurities
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| Tadalafil | C₂₂H₁₉N₃O₄ | 389.40 | 171596-29-5 |
| This compound (Impurity H) | C₂₂H₁₉N₃O₆ | 421.41 | 1346605-38-6[] |
| Tadalafil Impurity A | C₂₂H₁₉N₃O₄ | 389.40 | 171596-27-3[1] |
| Tadalafil Impurity C | C₂₂H₁₉N₃O₄ | 389.40 | 171596-28-4[1] |
| Tadalafil Impurity F | C₂₂H₁₉N₃O₆ | 421.40 | 2747958-44-5[1] |
| Tadalafil Impurity G | C₂₂H₁₇N₃O₅ | 403.39 | 252114-46-7[1] |
| Tadalafil Impurity I | C₂₂H₁₉N₃O₅ | 405.40 | 2378614-29-8 |
Mass Spectrometry for Unambiguous Identification
Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are indispensable for the definitive identification and structural elucidation of impurities. The high mass accuracy of modern mass spectrometers allows for the determination of elemental compositions, while fragmentation patterns in MS/MS provide crucial structural information.
For instance, tadalafil typically exhibits a protonated molecule [M+H]⁺ at m/z 390.4 in positive ion mode electrospray ionization.[9][10] this compound (Impurity H) and Impurity F would be expected to show an [M+H]⁺ ion at approximately m/z 422.4, reflecting their higher molecular weight due to the additional oxygen atoms.[1] Impurity G would have an [M+H]⁺ ion around m/z 404.4.[1] These distinct mass-to-charge ratios, combined with chromatographic retention times, provide a robust method for impurity identification.
The following diagram illustrates a typical analytical workflow for the comparative analysis of tadalafil impurities.
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A Senior Application Scientist's Guide to the Determination of the Relative Response Factor for Tadalafil Ketolactam
Introduction: The Imperative of Purity in Tadalafil
Tadalafil, the active pharmaceutical ingredient (API) in medications such as Cialis and Adcirca, is a potent phosphodiesterase type 5 (PDE5) inhibitor used in the treatment of erectile dysfunction and pulmonary arterial hypertension.[1][2][3] The manufacturing and storage of any API can lead to the formation of impurities—unwanted chemical substances that can affect the efficacy and safety of the final drug product. Regulatory bodies, guided by the International Council for Harmonisation (ICH) guidelines, mandate strict control over these impurities.[4][5][6]
One such potential impurity is Tadalafil Ketolactam, a related substance that may arise during synthesis or degradation.[7] To accurately quantify such impurities, especially when a certified reference standard is scarce or expensive, the concept of the Relative Response Factor (RRF) is indispensable.[8][9] This guide provides a comprehensive, technically-grounded comparison and protocol for determining the RRF of this compound relative to Tadalafil, designed for researchers and analytical scientists in drug development.
Pillar 1: The Theoretical Foundation of RRF
In chromatographic techniques like High-Performance Liquid Chromatography (HPLC), a detector's signal (e.g., UV absorbance) is ideally proportional to the concentration of the analyte. This relationship is defined by the Response Factor (RF) :
However, different molecules absorb light differently at a given wavelength due to their unique chemical structures and chromophores. Tadalafil and this compound, while structurally similar, possess distinct molecular arrangements that result in different detector responses, even at identical concentrations. Assuming their responses are the same (an RRF of 1.0) without verification can lead to significant quantification errors.[12]
The Relative Response Factor (RRF) corrects for this disparity by normalizing the impurity's response against that of the API. It is a ratio of the two response factors.[8]
RRF = RF_Impurity / RF_API
For the most accurate determination, the RRF is calculated from the slopes of the respective calibration curves, as this approach is more robust than a single-point measurement.[12][13]
RRF = Slope_Impurity / Slope_API
An RRF value of >1.0 indicates the impurity has a stronger response than the API, while a value <1.0 signifies a weaker response. This factor is then used in routine analysis to calculate the true concentration of the impurity from the API standard's calibration.[10]
Chemical Structures at a Glance
To understand why their responses differ, it is crucial to visualize their structures.
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A Comparative Guide to the Limit of Detection and Quantification of Tadalafil Ketolactam
This guide provides an in-depth technical comparison of analytical methodologies for determining the limit of detection (LOD) and limit of quantification (LOQ) of Tadalafil Ketolactam, a critical impurity and degradation product of Tadalafil. Designed for researchers, scientists, and drug development professionals, this document synthesizes regulatory standards with practical, field-proven insights to guide method selection and validation.
The Imperative of Impurity Profiling: Why this compound Matters
Tadalafil, an active pharmaceutical ingredient (API) used to treat erectile dysfunction and pulmonary arterial hypertension, can degrade under certain stress conditions, such as acid hydrolysis, to form various degradation products.[1] Among these, this compound is a significant impurity that must be monitored and controlled to ensure the safety and efficacy of the final drug product.[2] The ability to accurately and precisely measure trace levels of this impurity is paramount. This is where the concepts of Limit of Detection (LOD) and Limit of Quantification (LOQ) become critical performance characteristics of any analytical method.
The International Council for Harmonisation (ICH) provides a clear framework for the validation of analytical procedures, defining LOD and LOQ as key indicators of a method's sensitivity.[3][4]
-
Limit of Detection (LOD): The lowest amount of an analyte in a sample which can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantification (LOQ): The lowest amount of an analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[5]
This guide will compare two ubiquitous analytical techniques—High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS)—in their application to the analysis of this compound.
Regulatory Framework: The ICH Q2(R1) Guideline
The foundation of any robust analytical method validation is adherence to internationally recognized guidelines. The ICH Q2(R1) "Validation of Analytical Procedures: Text and Methodology" guideline is the authoritative standard.[3][4] It outlines several approaches for determining LOD and LOQ.
The choice of method for determining LOD and LOQ is dependent on whether the analysis is instrumental or non-instrumental. For chromatographic methods like HPLC and UPLC, the most common approaches are:
-
Based on Visual Evaluation: Applicable for non-instrumental methods but can be used for instrumental methods as well. The LOD is determined by the analysis of samples with known concentrations of analyte and by establishing the minimum level at which the analyte can be reliably detected.
-
Based on Signal-to-Noise Ratio (S/N): This approach is widely used for analytical procedures that exhibit baseline noise. The LOD is typically established at a signal-to-noise ratio of 3:1, while the LOQ is established at a ratio of 10:1.[6]
-
Based on the Standard Deviation of the Response and the Slope: The LOD and LOQ are calculated from the standard deviation of the y-intercepts of regression lines (σ) and the slope of the calibration curve (S).[6]
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S)
-
Regulatory bodies like the FDA and EMA have adopted these ICH guidelines, making them a mandatory part of submissions for new drug applications.[7][8][9]
Caption: Workflow for LOD & LOQ determination based on ICH Q2(R1) guidelines.
Comparative Analysis: HPLC-UV vs. UPLC-MS/MS
The choice of analytical technology is the single most critical factor influencing the achievable LOD and LOQ for this compound. While HPLC-UV is a robust workhorse for quality control, UPLC-MS/MS offers orders of magnitude greater sensitivity and specificity.
| Performance Characteristic | High-Performance Liquid Chromatography (HPLC-UV) | Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) | Rationale & Justification |
| Principle of Detection | Measures the absorption of UV light by the analyte. | Measures the mass-to-charge ratio (m/z) of the analyte and its specific fragment ions. | UV detection is non-specific; any co-eluting impurity that absorbs at the same wavelength will interfere. MS/MS is highly specific, monitoring a unique parent-to-daughter ion transition, virtually eliminating interferences.[10] |
| Typical LOD for Tadalafil | ~100 ng/mL[11] | ~0.17 ng/mL [12] | The inherent sensitivity of mass spectrometric detection is far superior to UV absorption. This allows for the detection of much lower concentrations. |
| Typical LOQ for Tadalafil | ~3.61 µg/mL (3610 ng/mL)[6] | ~0.50 ng/mL [12] | The high signal-to-noise ratio in MS/MS allows for precise and accurate quantification at levels where UV detectors would show only baseline noise.[13] |
| Application | Routine quality control, assay, and purity of bulk drug and finished product where impurity levels are relatively high.[2] | Trace-level impurity analysis, pharmacokinetic studies in biological matrices, and definitive identification of unknown degradation products.[14][15][16] | The required sensitivity dictates the choice. For routine release testing against a specification of 0.1%, HPLC-UV is often sufficient. For identifying trace genotoxic impurities or in bioanalysis, LC-MS/MS is required. |
Experimental Protocols
The following protocols provide a detailed, step-by-step methodology for the determination of Tadalafil and its related substances, including the ketolactam impurity.
Protocol 1: Stability-Indicating HPLC-UV Method
This protocol is designed as a robust method for routine quality control and stability testing, capable of separating Tadalafil from its potential degradation products.
1. Instrumentation and Conditions:
-
System: HPLC with a UV/PDA detector.
-
Column: Phenyl bonded silica gel column (e.g., Agilent Zorbax SB-phenyl, 250mm x 4.6mm, 5 µm).[17] The phenyl stationary phase provides unique selectivity for aromatic compounds like Tadalafil and its impurities.
-
Mobile Phase: Acetonitrile:Water:Trifluoroacetic Acid (40:60:0.05, v/v/v).[17] The acidic modifier (TFA) ensures good peak shape for the basic analytes.
-
Flow Rate: 1.2 mL/min.[17]
-
Column Temperature: 30°C.[17]
-
Detection Wavelength: 285 nm.[17] This wavelength provides a good response for Tadalafil and its structurally similar impurities.
-
Injection Volume: 20 µL.
2. Standard and Sample Preparation:
-
Diluent: Mobile phase is used as the diluent to ensure compatibility.
-
Standard Stock Solution (Tadalafil): Accurately weigh and dissolve Tadalafil reference standard in diluent to obtain a concentration of 200 µg/mL.
-
Impurity Stock Solution (this compound): Prepare a stock solution of this compound reference standard at a concentration of 100 µg/mL.
-
Spiked Sample for LOQ/LOD Determination: Prepare a series of dilutions from the impurity stock solution in the expected LOQ/LOD range (e.g., 0.05 µg/mL to 5 µg/mL).
3. Method Validation (LOD/LOQ Determination):
-
Establish the calibration curve using a series of diluted impurity standards.
-
Calculate the standard deviation of the y-intercepts of the regression line (σ) and the slope of the calibration curve (S).
-
Calculate LOD and LOQ using the formulas: LOD = 3.3 * (σ / S) and LOQ = 10 * (σ / S).[6]
-
Prepare an impurity standard at the calculated LOQ concentration and inject six times. The precision (%RSD) should be within acceptable limits (e.g., ≤ 10%).
Protocol 2: High-Sensitivity UPLC-MS/MS Method
This protocol is optimized for ultra-trace quantification, suitable for demanding applications such as the analysis of impurities in biological matrices or setting specifications for potentially mutagenic impurities.
Caption: Typical experimental workflow for UPLC-MS/MS analysis.
1. Instrumentation and Conditions:
-
System: UPLC coupled to a triple quadrupole mass spectrometer (e.g., Agilent 6410).[18]
-
Column: Synergi™ Hydro-RP C18 (100 mm × 4.6 mm, 4 µm).[12]
-
Mobile Phase: Methanol and 10 mM Ammonium Formate, pH 4.0 (90:10, v/v).[12] The volatile buffer (ammonium formate) is essential for stable ionization in mass spectrometry.
-
Flow Rate: 0.9 mL/min.[12]
-
Ionization Source: Electrospray Ionization (ESI), Positive Mode.
-
Internal Standard (IS): Tadalafil-d3. A stable isotope-labeled internal standard is the gold standard as it co-elutes and experiences similar matrix effects and ionization suppression/enhancement as the analyte, leading to higher accuracy and precision.[12]
2. Mass Spectrometer Parameters (MRM):
-
Tadalafil: Precursor Ion m/z 390.3 → Product Ion m/z 268.2.[12]
-
This compound (Hypothetical): The exact transition would need to be determined by infusing a pure standard. Based on its structure, a likely precursor ion would be its [M+H]+. The product ion would be a stable, high-intensity fragment resulting from collision-induced dissociation.
-
Tadalafil-d3 (IS): Precursor Ion m/z 393.1 → Product Ion m/z 271.2.[12]
3. Standard and Sample Preparation:
-
Stock Solutions: Prepare stock solutions of Tadalafil, this compound, and Tadalafil-d3 in methanol at 100 µg/mL.
-
Calibration Standards: Prepare a calibration curve by serially diluting the this compound stock solution and spiking into a blank matrix (e.g., dissolved placebo formulation) to concentrations ranging from 0.1 ng/mL to 100 ng/mL. Spike each with a constant concentration of the IS.
4. Method Validation (LOD/LOQ Determination):
-
Analyze blank matrix samples to assess for interferences at the retention time of the analyte.
-
Prepare a series of low-concentration spiked samples (e.g., 0.1, 0.2, 0.5, 1.0 ng/mL).
-
Determine the concentration at which the signal-to-noise ratio is consistently greater than 3:1 (LOD) and 10:1 (LOQ).
-
Confirm the LOQ by analyzing a minimum of six replicate samples prepared at the proposed LOQ concentration. The precision (%RSD) and accuracy (%RE) must meet pre-defined acceptance criteria (e.g., within ±20%).[15]
Conclusion and Recommendations
The selection of an analytical method for the determination of this compound is fundamentally driven by the required sensitivity and the context of the analysis.
-
For routine quality control and release testing of drug substances and products, a validated HPLC-UV method is often sufficient, providing a cost-effective and robust solution for ensuring that impurity levels are below the standard reporting and identification thresholds (e.g., 0.05% and 0.10% as per ICH Q3A/B).
-
For applications requiring higher sensitivity , such as the analysis of biological samples for pharmacokinetic studies, characterization of forced degradation samples where impurities are present at very low levels, or controlling potentially mutagenic impurities to the Threshold of Toxicological Concern (TTC), a UPLC-MS/MS method is indispensable. Its superior sensitivity and specificity provide unequivocal data for the most demanding regulatory and research environments.[12][13]
Ultimately, the development and validation of any analytical procedure must be a self-validating system, grounded in the principles of scientific integrity and regulatory compliance as outlined by the ICH.[19][20]
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Determination of tadalafil in pharmaceutical preparation by HPLC using monolithic silica column. (2005). PubMed. [Link]
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A Comparative Guide to Robustness Testing of the Analytical Method for Tadalafil Ketolactam
As a Senior Application Scientist, this guide provides an in-depth, experience-driven approach to evaluating the robustness of an analytical method for Tadalafil Ketolactam, a potential impurity or degradant of Tadalafil.[1][2][3][4][5] This document moves beyond a simple checklist of steps, focusing on the scientific rationale behind the experimental design and providing a framework for a self-validating protocol.
The robustness of an analytical method is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.[6] It provides an indication of its reliability during normal usage and is a critical component of method validation as stipulated by the International Council for Harmonisation (ICH) guidelines.[6][7][8] A robust method ensures that routine analytical operations in different laboratories, with different analysts, and on different instruments will yield consistent and reliable results.
The Foundational Analytical Method: A Starting Point
Before delving into robustness testing, a validated analytical method for the quantification of Tadalafil and its related substances, including this compound, is required. Based on a review of established methods, a typical Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method serves as our baseline.[9][10][11][12][13]
Baseline HPLC Method Parameters:
| Parameter | Condition |
| Column | C18 (e.g., 150 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile and Phosphate Buffer (pH 3.0) in a 50:50 v/v ratio |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 285 nm |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
This method is designed to provide good resolution and peak shape for Tadalafil and its impurities. The choice of a C18 column is based on its wide applicability for moderately polar compounds like Tadalafil. The mobile phase composition and pH are selected to ensure adequate retention and separation.
Designing the Robustness Study: A Multifactorial Approach
A robustness study should intentionally challenge the method's performance by introducing small, controlled variations to its parameters. The following experimental design compares the performance of the baseline method against these variations.
Experimental Protocol for Robustness Testing:
-
Prepare a System Suitability Solution: A solution containing Tadalafil and a known concentration of this compound is prepared. This solution will be used to assess the performance of the chromatographic system.
-
Establish Acceptance Criteria: Before initiating the study, define the acceptable limits for key analytical responses. These typically include:
-
Retention Time (RT) of this compound: ± 10% from the nominal RT.
-
Peak Area of this compound: Relative Standard Deviation (RSD) of ≤ 2.0%.
-
Resolution (Rs) between Tadalafil and this compound: Rs ≥ 2.0.
-
Tailing Factor (Tf) for this compound: Tf ≤ 2.0.
-
-
Execute the Robustness Study: The following parameters are varied one at a time, while keeping others at their nominal values. For each condition, the system suitability solution is injected in triplicate.
Table of Robustness Parameters and Variations:
| Parameter | Nominal Value | Variation 1 | Variation 2 |
| Flow Rate (mL/min) | 1.0 | 0.9 | 1.1 |
| Mobile Phase pH | 3.0 | 2.8 | 3.2 |
| Column Temperature (°C) | 30 | 25 | 35 |
| Acetonitrile in Mobile Phase (%) | 50 | 48 | 52 |
| Wavelength (nm) | 285 | 283 | 287 |
The rationale for selecting these parameters is their potential impact on the chromatographic separation. For instance, changes in flow rate can affect retention times and peak widths, while variations in mobile phase pH can influence the ionization state of the analytes, thereby altering their retention.
Visualizing the Robustness Testing Workflow
The following diagram illustrates the logical flow of the robustness testing process, from parameter selection to data analysis and final assessment.
Caption: Workflow for Robustness Testing of an Analytical Method.
Comparative Data Analysis: Interpreting the Results
The data generated from the robustness study should be tabulated for clear comparison. The following table presents hypothetical results to illustrate the expected outcomes.
Table of Hypothetical Robustness Data for this compound:
| Parameter Varied | Variation | Retention Time (min) | Peak Area (RSD %) | Resolution (Rs) | Tailing Factor |
| Flow Rate (mL/min) | 0.9 | 5.8 | 0.8 | 2.5 | 1.2 |
| 1.1 | 4.9 | 0.9 | 2.4 | 1.3 | |
| Mobile Phase pH | 2.8 | 5.4 | 1.1 | 2.3 | 1.2 |
| 3.2 | 5.3 | 1.0 | 2.3 | 1.2 | |
| Column Temp (°C) | 25 | 5.6 | 0.7 | 2.6 | 1.1 |
| 35 | 5.1 | 0.8 | 2.5 | 1.2 | |
| Acetonitrile (%) | 48 | 5.9 | 1.2 | 2.2 | 1.3 |
| 52 | 4.8 | 1.1 | 2.4 | 1.2 | |
| Wavelength (nm) | 283 | 5.3 | 1.5 | 2.3 | 1.2 |
| 287 | 5.3 | 1.4 | 2.3 | 1.2 |
In this hypothetical scenario, all the measured responses remain within the pre-defined acceptance criteria, indicating that the analytical method is robust for the tested parameters. If any parameter variation had resulted in a failure to meet the acceptance criteria, the method would not be considered robust, and further investigation and potential re-development would be necessary.
Causality in Robustness Testing: A Deeper Look
The relationship between parameter variations and their effects on the analytical method is crucial to understand. The following diagram illustrates these cause-and-effect relationships.
Caption: Cause-and-Effect in HPLC Robustness Testing.
This diagram highlights that changes in flow rate, pH, temperature, and organic modifier concentration primarily affect retention time and resolution. The peak area, while monitored, is expected to remain consistent, and any significant variation could indicate a problem with the method's quantitative accuracy under different conditions.
Conclusion and Best Practices
A thorough robustness study, as outlined in this guide, provides a high degree of confidence in the reliability of the analytical method for this compound. By systematically challenging the method and demonstrating that it remains within acceptance criteria, a laboratory can ensure the consistency and accuracy of its results.
Key Takeaways for Researchers:
-
Proactive Robustness Testing: Conduct robustness testing during the late stages of method development to identify and rectify any potential issues before validation.
-
Data-Driven Decisions: The results of the robustness study should be used to define the operational limits of the analytical method.
By adhering to these principles and employing a scientifically sound experimental design, researchers and drug development professionals can establish a truly robust analytical method for this compound, ensuring the quality and consistency of their analytical data.
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Rao D, et al. Stress Degradation Studies on Tadalafil and Development of a Validated Stability-Indicating LC Assay for Bulk Drug and Pharmaceutical Dosage Form. Chromatographia. 2008;68(9-10):765-772. [Link]
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A Comparative Analysis of Tadalafil's Forced Degradation Profiles Under Diverse Stress Conditions
This guide provides an in-depth comparison of the forced degradation profiles of Tadalafil under various stress conditions as stipulated by the International Council for Harmonisation (ICH) guidelines. Designed for researchers, scientists, and drug development professionals, this document delves into the chemical stability of Tadalafil, offering insights into its degradation pathways and the formation of related impurities. Understanding these profiles is paramount for the development of stable pharmaceutical formulations and robust, stability-indicating analytical methods.
Forced degradation studies are a cornerstone of pharmaceutical development, providing crucial information about the intrinsic stability of a drug substance.[1] These studies involve subjecting the drug to conditions more severe than accelerated stability testing to identify potential degradation products and pathways.[1][2] The ICH guidelines, specifically Q1A(R2), mandate stress testing to elucidate the stability characteristics of new drug substances and products.[2][3][4] This guide will explore the degradation of Tadalafil under hydrolytic, oxidative, thermal, and photolytic stress, presenting a comparative analysis of its behavior in each environment.
Experimental Design & Rationale
The selection of stress conditions is critical for a meaningful forced degradation study. The goal is to achieve a target degradation of 5-20%, which is sufficient to detect and identify degradation products without completely degrading the parent drug.[2] The following experimental setup provides a comprehensive framework for assessing the stability of Tadalafil.
Experimental Workflow for Forced Degradation of Tadalafil
Caption: A generalized workflow for conducting forced degradation studies on Tadalafil, from sample preparation to analysis.
Methodologies for Stress Testing
The following protocols are representative of those found in the scientific literature for inducing and analyzing the degradation of Tadalafil.[5][6][7]
1. Acidic Degradation:
-
Protocol: Accurately weigh Tadalafil and dissolve it in a suitable organic solvent like methanol or acetonitrile. Add 1N hydrochloric acid (HCl) and reflux the solution at a controlled temperature (e.g., 65°C) for a specified duration (e.g., 15 minutes to 10 hours).[6][7]
-
Causality: The acidic environment facilitates the hydrolysis of susceptible functional groups within the Tadalafil molecule. The elevated temperature accelerates the reaction rate to achieve detectable degradation within a reasonable timeframe.
-
Self-Validation: After the stress period, the solution is cooled and neutralized with an equivalent amount of 1N sodium hydroxide (NaOH) to halt the degradation process. This ensures that the observed degradation is a direct result of the acidic stress and not a continuing process during analysis.
2. Alkaline Degradation:
-
Protocol: Similar to the acidic degradation, dissolve Tadalafil in a suitable solvent and add 1N sodium hydroxide (NaOH). Reflux the mixture at a controlled temperature (e.g., 65°C) for a specific period.[6]
-
Causality: The basic conditions promote the hydrolysis of ester and amide linkages, which can be present in the drug molecule or its intermediates.
-
Self-Validation: The reaction is quenched by neutralizing the solution with an equivalent amount of 1N HCl. This precise neutralization is crucial for maintaining the integrity of the sample for subsequent analysis.
3. Oxidative Degradation:
-
Protocol: Dissolve Tadalafil in a suitable solvent and add a solution of hydrogen peroxide (e.g., 3% H₂O₂). The reaction is typically carried out at room temperature for an extended period (e.g., 48 hours).[7]
-
Causality: Hydrogen peroxide is a common oxidizing agent used to simulate oxidative stress. It can lead to the formation of N-oxides, hydroxylation, or other oxidative degradation products.
-
Self-Validation: The analysis of a control sample (Tadalafil solution without H₂O₂) stored under the same conditions helps to differentiate between oxidative degradation and simple solution instability.
4. Thermal Degradation:
-
Protocol: Tadalafil powder is exposed to dry heat in a calibrated oven at a high temperature (e.g., 120°C) for a prolonged period (e.g., 48 hours).[7]
-
Causality: High temperatures can provide the energy required to overcome activation barriers for decomposition reactions. This tests the solid-state stability of the drug.
-
Self-Validation: A control sample stored at ambient temperature is analyzed alongside the heat-stressed sample to provide a baseline and confirm that any observed changes are due to thermal stress.
5. Photolytic Degradation:
-
Protocol: Expose a solution of Tadalafil or the solid drug to a combination of ultraviolet (UV) and visible light, as specified in ICH Q1B guidelines.[1][3] The total illumination should be no less than 1.2 million lux hours, and the near UV exposure should not be less than 200 watt-hours per square meter.[3]
-
Causality: The absorption of light energy can excite electrons in the molecule, leading to photochemical reactions and degradation.
-
Self-Validation: A sample protected from light (e.g., wrapped in aluminum foil) is stored under the same conditions to serve as a dark control. This allows for the differentiation of photolytic degradation from any thermal degradation that may occur due to the light source.
Comparative Degradation Profiles
The stability of Tadalafil varies significantly across different stress conditions. The following table summarizes the observed degradation profiles based on published studies.
| Stress Condition | Reagents and Conditions | Observed Degradation | Major Degradation Products Identified |
| Acidic Hydrolysis | 1N HCl, 65°C, 15 min - 10 h | Significant Degradation | (R)-3-((1H-indol-3-yl)methyl)-4-(benzo[d]dioxole-5-carbonyl)-1-methylpiperazine-2,5-dione[7][8] |
| Alkaline Hydrolysis | 1N NaOH, 65°C, 15 min | Significant Degradation | Multiple degradation products observed[9][10] |
| Oxidative Stress | 3% H₂O₂, Room Temp, 48 h | Minor to Moderate Degradation | Several oxidative degradation products formed[9][11] |
| Thermal Stress | 120°C, 48 h (Solid State) | Generally Stable | No significant degradation products found[7][9][11] |
| Photolytic Stress | UV and Visible Light (ICH Q1B) | Generally Stable | No significant degradation products found[7][9][11] |
Degradation Pathway of Tadalafil under Acidic Conditions
Caption: Proposed degradation pathway of Tadalafil under acidic stress conditions.
Analytical Methodologies
A crucial aspect of forced degradation studies is the use of a stability-indicating analytical method capable of separating the parent drug from its degradation products.[1][12][13] High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most commonly employed techniques for this purpose.[5][6][8][9][10][12][14][15][16][17][18]
A typical stability-indicating RP-HPLC method for Tadalafil might utilize:
-
Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is frequently used for its ability to resolve Tadalafil and its more polar degradants.[9][17]
-
Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous buffer (e.g., phosphate buffer at pH 2.5) and an organic solvent like acetonitrile or methanol is common.[9][10]
-
Detection: UV detection at a wavelength where both Tadalafil and its degradation products have significant absorbance (e.g., 220-285 nm) is typically used.[9][10]
For the structural elucidation of unknown degradation products, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable.[5][7][8]
Conclusion
The forced degradation studies of Tadalafil reveal a distinct stability profile. The molecule is notably susceptible to degradation under acidic and alkaline hydrolytic conditions, and to a lesser extent, under oxidative stress.[9][10][11][19] Conversely, Tadalafil demonstrates significant stability against thermal and photolytic degradation.[9][11][19] A key degradation product formed under acidic stress has been successfully identified and characterized.[7][8][19]
These findings are instrumental for pharmaceutical formulation development, guiding the selection of excipients and manufacturing processes that minimize degradation and ensure the stability of the final product. Furthermore, the identified degradation products can be used as markers in stability studies and for the validation of analytical methods designed for quality control. This comprehensive understanding of Tadalafil's degradation profile is essential for ensuring the safety, efficacy, and quality of Tadalafil-containing drug products throughout their shelf life.
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A Senior Application Scientist's Guide to the Orthogonal Purity Analysis of Tadalafil Ketolactam Reference Material
Introduction: The Centrality of Reference Material Purity
In pharmaceutical analysis, the integrity of a quantitative result is fundamentally tethered to the quality of the reference material used. Tadalafil, a selective inhibitor of phosphodiesterase type 5 (PDE5), is widely used in treating erectile dysfunction and pulmonary arterial hypertension.[1][2] Its synthesis and degradation can produce a profile of related substances, one of which is Tadalafil Ketolactam.[3][4] When this compound is designated as a reference material—for use in impurity profiling, for instance—its own purity must be established with the highest degree of confidence.
This guide provides an in-depth comparison of orthogonal analytical techniques for the purity determination of this compound reference material. We move beyond simply listing protocols to explain the scientific rationale behind methodological choices, ensuring each approach is a self-validating system. Our discussion is grounded in the principles outlined by international regulatory bodies, providing a robust framework for certifying reference standards.
The Analytical Strategy: An Orthogonal Approach
To assign an accurate purity value, relying on a single analytical technique is insufficient. A multi-pronged, orthogonal strategy, employing methods with different physicochemical principles, is essential. This minimizes the risk of co-eluting impurities or non-responsive analytes biasing the result. Our comparative guide will focus on three cornerstone techniques:
-
High-Performance Liquid Chromatography (HPLC-UV): The industry standard for chromatographic purity.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): For definitive impurity identification and characterization.
-
Quantitative Nuclear Magnetic Resonance (qNMR): A primary ratio method for absolute purity assessment.
The validation of these analytical procedures must adhere to the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guideline, which details the required validation characteristics for assay and impurity tests.[5][6][7][8]
High-Performance Liquid Chromatography (HPLC): The Chromatographic Workhorse
HPLC is the bedrock of purity analysis in the pharmaceutical industry due to its high resolving power and reproducibility. For a reference material, the goal is not just to quantify the main peak but to accurately detect and quantify all potential impurities.
Causality Behind Experimental Choices
The selection of HPLC method parameters is a deliberate process designed to achieve optimal separation between this compound and its potential process- and degradation-related impurities.
-
Column Chemistry: A reversed-phase C18 column is typically the first choice for a molecule like Tadalafil.[1] However, Tadalafil and its analogues possess aromatic and polar functional groups. A phenyl-hexyl or biphenyl phase can offer alternative selectivity (π-π interactions) and may be crucial for resolving closely related isomers or impurities that are difficult to separate on a standard C18 phase.[9]
-
Mobile Phase: The mobile phase composition, typically a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol, is fine-tuned to control retention and selectivity.[10][11] The pH of the buffer is a critical parameter; for Tadalafil and its related compounds, a slightly acidic pH (e.g., pH 3.2 using a phosphate buffer) ensures consistent ionization and sharp peak shapes.[1] Gradient elution is often preferred over isocratic elution for impurity profiling as it provides better resolution for a wider range of compounds with varying polarities and shortens the total run time.[12][13]
-
Detection: A photodiode array (PDA) detector is superior to a simple UV detector. It not only quantifies at a specific wavelength (e.g., 285 nm for Tadalafil) but also provides spectral data across a range.[9] This is a self-validating feature: peak purity analysis can be performed by comparing spectra across a single peak, helping to identify the presence of co-eluting impurities.
Experimental Protocol: HPLC-UV Purity Determination
This protocol is a representative method and must be validated according to ICH Q2(R1) guidelines.[5][6][7]
-
Chromatographic System:
-
Preparation of Solutions:
-
Diluent: Acetonitrile/Water (50:50 v/v)
-
Reference Standard Solution: Accurately weigh ~10 mg of this compound Reference Standard into a 100 mL volumetric flask. Dissolve and dilute to volume with diluent (Concentration: ~100 µg/mL).
-
Test Solution: Prepare in the same manner as the Reference Standard Solution.
-
-
System Suitability Test (SST):
-
Procedure & Calculation:
-
Inject the diluent (as a blank), followed by the Reference Standard and Test Solutions.
-
Calculate the percentage of each impurity using the area normalization method: % Impurity = (Area of Impurity Peak / Total Area of All Peaks) x 100%
-
The purity is then calculated as 100% minus the sum of all impurity percentages.
-
Workflow Visualization
Sources
- 1. Rapid Estimation of Tadalafil by Reverse-phase High-performance Liquid Chromatography Method in Bulk and Tablet Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ajrconline.org [ajrconline.org]
- 3. [PDF] Synthesis and characterization of related substances and metabolite of tadalafil, a PDE-5 inhibitor | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 6. fda.gov [fda.gov]
- 7. fda.gov [fda.gov]
- 8. database.ich.org [database.ich.org]
- 9. CN108169395B - Analysis and detection method of related substances in Tadalafil tablets - Google Patents [patents.google.com]
- 10. ijpar.com [ijpar.com]
- 11. japsonline.com [japsonline.com]
- 12. usp.org [usp.org]
- 13. <621> CHROMATOGRAPHY [drugfuture.com]
- 14. Determination of tadalafil in pure powder and tablet dosage form by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. agilent.com [agilent.com]
- 16. dsdpanalytics.com [dsdpanalytics.com]
- 17. usp.org [usp.org]
A Senior Application Scientist's Guide to Inter-Laboratory Comparison for Tadalafil Impurity Analysis
In the landscape of pharmaceutical quality control, the robustness and reproducibility of analytical methods are paramount. For a widely used active pharmaceutical ingredient (API) like Tadalafil, ensuring the consistent control of impurities across different manufacturing sites and testing laboratories is not just a regulatory requirement but a cornerstone of patient safety. This guide provides an in-depth comparison of analytical methodologies for Tadalafil impurities, framed within the context of designing and executing a successful inter-laboratory comparison study.
The Regulatory Imperative: Why Impurity Profiling Matters
Tadalafil, a selective inhibitor of phosphodiesterase type 5 (PDE5), is used in the treatment of erectile dysfunction and pulmonary arterial hypertension. During its synthesis and storage, various related substances, including process impurities and degradation products, can emerge.[1][2] Regulatory bodies, guided by the International Council for Harmonisation (ICH) Q3A(R2) guidelines, mandate strict control over these impurities.[3][4][5] The guidelines establish thresholds for reporting, identification, and qualification of impurities, making their accurate quantification a critical quality attribute.[1]
An inter-laboratory comparison or proficiency test is the ultimate arbiter of an analytical method's validity. It assesses the method's reproducibility when performed by different analysts, on different instruments, and in different environments, thereby ensuring that a reported impurity level from one laboratory is concordant with another.
The Analytical Challenge: Known and Potential Tadalafil Impurities
A successful comparison study begins with a thorough understanding of the target analytes. Tadalafil impurities can originate from starting materials, by-products of the synthesis, or degradation of the drug substance itself.[1][4][6] Forced degradation studies under acidic, alkaline, oxidative, and photolytic conditions are crucial for identifying potential degradants.[7][8][9]
Commonly cited Tadalafil impurities include:
-
Isomers: Chiral impurities such as the (6R, 12aS) diastereomer.[10]
-
Process-Related Impurities: Including synthetic intermediates and by-products.[6][11]
-
Degradation Products: Such as those formed under acid hydrolysis.[7][12] For instance, a novel degradation product was observed under acidic stress conditions.[7]
Reference standards for these impurities are essential for method development, validation, and for spiking samples in a proficiency test.[11][13]
Comparative Analysis of Analytical Methodologies
The choice of analytical technique is the most critical variable in an inter-laboratory study. While High-Performance Liquid Chromatography (HPLC) remains the workhorse, Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages in speed and resolution.
Pharmacopeias like the United States Pharmacopeia (USP) and European Pharmacopoeia (EP) provide official, validated HPLC methods for Tadalafil impurity analysis.[10][14] These methods serve as an excellent baseline for any comparative study.
-
United States Pharmacopeia (USP) Method: The USP monograph for Tadalafil outlines specific chromatographic conditions for assessing both organic impurities and enantiomeric purity.[10][15] A typical method for organic impurities involves a C18 column with a gradient elution using a mobile phase of trifluoroacetic acid in water and acetonitrile.[10]
-
European Pharmacopoeia (EP) Method: The EP often specifies different conditions, for instance, for the limit of Impurity A, a chiral column (CHIRALPAK® AD) with a hexane and 2-propanol mobile phase is prescribed.[14]
Causality Behind the Choices:
-
Column: C18 (octadecylsilyl) columns are chosen for their versatility and robustness in separating compounds of moderate polarity like Tadalafil and its related substances. Chiral columns are specifically required to separate stereoisomers, which have identical chemical properties but different spatial arrangements.
-
Mobile Phase: A buffered aqueous solution mixed with an organic modifier (like acetonitrile or methanol) is standard for reversed-phase chromatography. The buffer (e.g., phosphate, or an acid like trifluoroacetic acid) controls the pH to ensure consistent ionization of the analytes, which is critical for reproducible retention times.[10][16]
-
Detection: UV detection is most common, with wavelengths around 285 nm often used for Tadalafil, where the molecule exhibits strong absorbance.[17]
Ultra-Performance Liquid Chromatography (UPLC) utilizes columns with smaller particle sizes (<2 µm), enabling faster analysis times and improved separation efficiency.[18][19]
-
Advantages: A UPLC method can reduce a 30-40 minute HPLC run to under 10 minutes, significantly increasing sample throughput.[18] The enhanced resolution can also aid in separating closely eluting impurities.
-
Considerations for Method Transfer: Transferring a method from HPLC to UPLC is not trivial. It requires careful adjustment of the gradient, flow rate, and injection volume to account for the smaller column dimensions and higher pressures.
-
Example UPLC Conditions: A validated UPLC method for Tadalafil and its impurities might use an Acquity HSS T3 column (1.8 µm) with a gradient of methanol and ammonium acetate buffer at a flow rate of 0.35 mL/min.[18]
For identifying unknown impurities or confirming the structure of known ones, Liquid Chromatography-Mass Spectrometry (LC-MS) is indispensable.[7][8][20] While not typically used for routine quality control in every lab due to cost and complexity, it is vital for the central laboratory organizing the comparison study to characterize the test materials thoroughly. LC-MS/MS can elucidate the structures of degradation products, providing invaluable information for the participating laboratories.[8][21]
Designing the Inter-Laboratory Comparison Study
A well-designed study is the foundation of trustworthy results. The following workflow outlines the key steps.
Diagram: Inter-Laboratory Comparison Workflow
Caption: Workflow for a Tadalafil Impurity Inter-Laboratory Comparison Study.
Experimental Protocol: A Representative HPLC Method
This protocol is a synthesized example based on common practices for the analysis of Tadalafil impurities. It is intended as a starting point for laboratories participating in a comparison study.
Objective: To quantify specified and unspecified impurities in a Tadalafil drug substance sample.
Materials:
-
HPLC system with UV detector
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Trifluoroacetic acid in Water
-
Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile
-
Diluent: Acetonitrile:Water (50:50 v/v)
-
Tadalafil Reference Standard (RS) and Impurity Reference Standards
Chromatographic Conditions:
| Parameter | Value |
|---|---|
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Detection | UV at 285 nm |
| Injection Vol. | 10 µL |
| Run Time | 45 minutes |
Gradient Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
|---|---|---|
| 0 | 70 | 30 |
| 30 | 40 | 60 |
| 35 | 40 | 60 |
| 40 | 70 | 30 |
| 45 | 70 | 30 |
Procedure:
-
Standard Preparation: Prepare a solution of Tadalafil RS in Diluent at a concentration of approximately 0.001 mg/mL (for a 0.1% impurity level relative to a 1.0 mg/mL sample).
-
Sample Preparation: Prepare a solution of the Tadalafil test sample in Diluent at a concentration of approximately 1.0 mg/mL.
-
System Suitability: Inject the standard solution. The resolution between Tadalafil and its closest eluting impurity must be ≥ 2.0. The tailing factor for the Tadalafil peak should be ≤ 2.0.
-
Analysis: Inject the Diluent (as a blank), followed by the standard preparation and the sample preparation.
-
Calculation: Calculate the percentage of each impurity using the peak area response relative to the Tadalafil standard, correcting for any relative response factors if known.
Data Presentation and Interpretation
Data from participating laboratories should be collated into a clear, comparative format. A central laboratory would analyze the submitted data to assess method performance and laboratory proficiency.
Table 1: Hypothetical Inter-Laboratory Comparison Results for Impurity X
| Laboratory ID | Retention Time (min) | Resolution (Rs) from Tadalafil | Reported % Impurity X | z-score* |
| Lab A | 15.2 | 3.1 | 0.08 | -0.5 |
| Lab B | 15.1 | 2.9 | 0.09 | 0.0 |
| Lab C | 15.8 | 3.0 | 0.07 | -1.0 |
| Lab D | 15.3 | 2.5 | 0.12 | 1.5 |
| Lab E | 12.5 | 1.8 | 0.15 | 3.0 (Outlier) |
| Consensus Mean | 15.3 | 2.9 | 0.09 | N/A |
| Std. Deviation | 0.25 | 0.24 | 0.02 | N/A |
*z-score is a measure of how many standard deviations a result is from the consensus mean. A |z-score| > 2 is typically questionable; > 3 is an outlier.
Interpretation:
-
Labs A, B, C, and D show good agreement in retention time, resolution, and quantification, indicating the method is reproducible in their hands.
-
Lab E is a clear outlier. Their significantly different retention time and poor resolution suggest a major deviation from the protocol, such as an incorrect mobile phase composition, flow rate, or column type. Their quantitative result is consequently unreliable. This highlights the power of an ILC to identify systemic issues within a laboratory's processes.
By adhering to a robust, scientifically-grounded approach, an inter-laboratory comparison for Tadalafil impurities can provide invaluable confidence in the analytical methods used to ensure the quality and safety of this important medicine.
References
-
ICH Q3A(R2) Impurities in New Drug Substances - Scientific guideline. European Medicines Agency. [Link][3]
-
Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. International Journal of Pharmaceutical Investigation. [Link][4]
-
ICH Q3A(R2) Impurities in New Drug Substances. ECA Academy. [Link][5]
-
ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). International Council for Harmonisation. [Link][1]
-
Degradation Studies of Tadalafil: Identification, Isolation and Structure Characterization of Stress Degradation Product using LC-MS, Mass Mediated Prep-HPLC, NMR, HRMS. Asian Journal of Chemistry. [Link][7]
-
ICH Q3A Guideline for Impurities in New Drug Substances. YouTube. [Link][2]
-
Forced degradation behavior of tadalafil and macitentan by validated stability-indicating high performance liquid chromatography method and identification of degradation products by liquid chromatography tandem mass spectrometry. Taylor & Francis Online. [Link][8]
-
Forced degradation behavior of tadalafil and macitentan by validated stability-indicating high performance liquid chromatography method and identification of degradation products by liquid chromatography tandem mass spectrometry. Semantic Scholar. [Link][21]
-
Stress Degradation Studies on Tadalafil and Development of a Validated Stability-Indicating LC Assay for Bulk Drug and Pharmaceutical Dosage Form. Semantic Scholar. [Link][9]
-
Simultaneous determination of tadalafil and its related compounds in pharmaceutical dosage forms by UPLC. ResearchGate. [Link][18]
-
European Pharmacopoeia method - Tadalafil. DAICEL Chiral Application Search. [Link][14]
-
UHPLC for Quality Evaluation of Genuine and Illegal Medicines Containing Sildenafil Citrate and Tadalafil. UFMG. [Link][19]
-
RP-HPLC Method Development and Validation of Tadalafil in Tablet Dosage form. ijpar.com. [Link][22]
-
RP-HPLC Method Development and Validation of Tadalafil in Tablet Dosage form. ResearchGate. [Link][16]
-
Analysis and detection method of tadalafil tablet related substances. Google Patents. [17]
-
Validated UPLC-MS/MS method for the determination of tadalafil in human plasma and its application to a pharmacokinetic study. National Institutes of Health. [Link][20]
-
Tadalafil Purity Testing per USP Monograph. Phenomenex. [Link][15]
-
Synthesis and characterization of related substances and metabolite of tadalafil, a PDE-5 inhibitor. ResearchGate. [Link][6]
-
Stability-indicating methods for determination of tadalafil in presence of its degradation product. TSI Journals. [Link][12]
Sources
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- 2. m.youtube.com [m.youtube.com]
- 3. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. jpionline.org [jpionline.org]
- 5. ICH Q3A(R2) Impurities in New Drug Substances - ECA Academy [gmp-compliance.org]
- 6. researchgate.net [researchgate.net]
- 7. asianpubs.org [asianpubs.org]
- 8. tandfonline.com [tandfonline.com]
- 9. Stress Degradation Studies on Tadalafil and Development of a Validated Stability-Indicating LC Assay for Bulk Drug and Pharmaceutical Dosage Form | Semantic Scholar [semanticscholar.org]
- 10. scribd.com [scribd.com]
- 11. synthinkchemicals.com [synthinkchemicals.com]
- 12. tsijournals.com [tsijournals.com]
- 13. Tadalafil Impurities | SynZeal [synzeal.com]
- 14. search.daicelchiral.com [search.daicelchiral.com]
- 15. Tadalafil Purity Testing per USP Monograph - Phenomenex [phenomenex.com]
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- 17. CN108169395B - Analysis and detection method of related substances in Tadalafil tablets - Google Patents [patents.google.com]
- 18. researchgate.net [researchgate.net]
- 19. repositorio.ufmg.br [repositorio.ufmg.br]
- 20. Validated UPLC-MS/MS method for the determination of tadalafil in human plasma and its application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Forced degradation behavior of tadalafil and macitentan by validated stability-indicating high performance liquid chromatography method and identification of degradation products by liquid chromatography tandem mass spectrometry | Semantic Scholar [semanticscholar.org]
- 22. ijpar.com [ijpar.com]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Tadalafil Ketolactam in a Laboratory Setting
This document provides essential safety and logistical information for the proper disposal of Tadalafil Ketolactam. As researchers, scientists, and drug development professionals, our responsibility extends beyond the bench to include the safe and compliant management of all chemical substances, including active pharmaceutical ingredients (APIs) and their derivatives. This guide is structured to provide a clear, step-by-step methodology grounded in regulatory standards and scientific principles, ensuring the protection of both laboratory personnel and the environment.
Hazard Identification and Risk Assessment
This compound is a compound structurally related to Tadalafil. While specific safety data for the ketolactam is limited, a conservative approach dictates handling it with the same precautions as the parent compound, Tadalafil. Safety Data Sheets (SDS) for Tadalafil classify it as hazardous.[1][2][3]
Core Principle: Proper risk assessment begins with understanding the potential hazards. The primary risks associated with Tadalafil-related compounds involve acute toxicity.
Table 1: Summary of Hazards (Based on Tadalafil Data)
| Hazard Type | Classification | Key Precautionary Statements |
| Acute Oral Toxicity | Category 4 | H302: Harmful if swallowed.[1][2] |
| Acute Dermal Toxicity | Category 4 | H312: Harmful in contact with skin.[1][2] |
| Acute Inhalation Toxicity | Category 4 | H332: Harmful if inhaled.[1][2] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[2] |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation.[2] |
Personal Protective Equipment (PPE): Based on this hazard profile, the following minimum PPE must be worn when handling this compound waste:
-
Gloves: Nitrile or other chemical-resistant gloves.
-
Eye Protection: Safety glasses with side shields or chemical goggles.
-
Lab Coat: A standard laboratory coat to prevent skin contact.
The Regulatory Landscape: EPA vs. DEA
In the United States, chemical waste disposal is governed by several agencies. For this compound, the Environmental Protection Agency (EPA) provides the primary regulatory framework.
-
Environmental Protection Agency (EPA): The EPA, under the Resource Conservation and Recovery Act (RCRA), regulates the management of hazardous waste.[4] A cornerstone of modern pharmaceutical waste management is the 2019 rule that explicitly bans the disposal of hazardous waste pharmaceuticals down the drain (sewering) .[5][6] This is critical for preventing the contamination of waterways with active chemical compounds.[7]
-
Drug Enforcement Administration (DEA): The DEA regulates the disposal of controlled substances to prevent diversion and abuse.[8][9] Tadalafil and its derivatives are not classified as controlled substances, so DEA-specific disposal protocols, such as the use of Form 41, are not applicable.[10][11] Understanding this distinction is crucial for maintaining a compliant laboratory waste program.
Core Disposal Protocol: A Step-by-Step Guide
The following protocol outlines the compliant procedure for disposing of this compound waste generated in a research setting.
Step 1: Waste Characterization
-
Action: Identify the waste as a "Non-controlled, Hazardous Pharmaceutical Waste."
-
Rationale: Correct characterization is the foundation of a compliant waste management plan. Misclassifying the waste could lead to improper disposal, regulatory fines, and environmental harm.
Step 2: Segregation at the Point of Generation
-
Action: Immediately place waste this compound (pure compound, contaminated labware, etc.) into a dedicated hazardous waste container. Do not mix it with non-hazardous trash, sharps, or other chemical waste streams unless explicitly permitted by your institution's EHS department.
-
Rationale: Segregation prevents cross-contamination and ensures that the waste stream can be managed appropriately by a licensed disposal vendor.
Step 3: Containerization and Labeling
-
Action: Use a chemically compatible, leak-proof container with a secure, tight-fitting lid. The container must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and any other information required by your institution.
-
Rationale: Proper containerization and labeling are mandated by the EPA to ensure safe handling, prevent accidental exposure, and communicate the container's contents to all personnel and waste handlers.
Step 4: Accumulation and Storage
-
Action: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory. This area should be at or near the point of generation and under the control of the laboratory personnel.
-
Rationale: Storing hazardous waste in a designated SAA ensures it is managed safely and minimizes the risk of spills or exposure while awaiting pickup.
Step 5: Final Disposal via Institutional EHS
-
Action: Arrange for the pickup of the waste container through your institution's Environmental Health & Safety (EHS) department. EHS will consolidate waste and transfer it to a licensed hazardous waste disposal facility.
-
Rationale: The ultimate disposal method for hazardous pharmaceutical waste is typically high-temperature incineration at a permitted facility.[6] This method ensures the complete destruction of the active pharmaceutical ingredient, rendering it non-retrievable and environmentally harmless.[9]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper handling and disposal of this compound waste in a laboratory.
Caption: Decision workflow for this compound waste disposal.
The Science of Disposal: Stability and Degradation
Understanding the chemical stability of Tadalafil provides insight into why thermal destruction is the preferred disposal method. Forced degradation studies on Tadalafil show that it is relatively stable under basic, oxidative, thermal, and photolytic conditions.[12] However, it is labile to acid hydrolysis, meaning it breaks down in strong acidic conditions.[12][13]
While chemical degradation could theoretically be used to neutralize the compound, the process is complex and carries a significant risk of incomplete reactions, potentially creating degradation products with unknown toxicity. Therefore, high-temperature incineration remains the most reliable and comprehensive method to ensure complete destruction of the API.
Emergency Procedures: Spill and Exposure
In the event of a spill or accidental exposure, follow these steps immediately:
-
Skin Contact: Remove contaminated clothing. Wash the affected area immediately and thoroughly with soap and plenty of water for at least 15 minutes.[1][14]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek medical attention.[14][15]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1]
-
Spill Cleanup: For small spills, carefully absorb the material with an inert substance (e.g., vermiculite, sand). Place the contaminated material into a sealed, labeled hazardous waste container for disposal. Ensure the area is well-ventilated.
Always consult your institution's specific emergency protocols and the material's Safety Data Sheet (SDS) before beginning any cleanup.
References
-
EPA Proposes Rules on Pharmaceutical Waste Disposal, Haz Labeling. (n.d.). Waste360. Retrieved from [Link]
-
Management of Hazardous Waste Pharmaceuticals. (2023, August 2). U.S. Environmental Protection Agency. Retrieved from [Link]
-
This compound. (n.d.). PubChem. Retrieved from [Link]
-
EPA Hazardous Pharmaceutical Waste Management Overview. (2024). Secure Waste. Retrieved from [Link]
-
How to Properly Destroy Controlled Drugs: DEA Forms 222, 41, and COD Explained. (2024). GAIACA. Retrieved from [Link]
-
EPA Addresses Challenges in Managing Hazardous Waste Pharmaceuticals. (n.d.). Association for the Health Care Environment (AHE). Retrieved from [Link]
-
EPA Regulations for Healthcare & Pharmaceuticals. (2024). Stericycle. Retrieved from [Link]
-
DEA Rule on the Disposal of Controlled Substances. (2014, October 20). American Society of Health-System Pharmacists (ASHP). Retrieved from [Link]
-
Pharmaceutical Waste Disposal: DEA Controlled Substance Compliance. (2024). MedPro Disposal. Retrieved from [Link]
-
Disposal of Controlled Substance Prescription Medications Abandoned by Patients and/or Visitors at DEA-Registered Locations. (2023, June 13). Drug Enforcement Administration Diversion Control Division. Retrieved from [Link]
-
How To Safely Dispose of Controlled Substances. (2024, January 25). Daniels Health. Retrieved from [Link]
-
Tadalafil - Physico-chemical Properties. (n.d.). ChemBK. Retrieved from [Link]
-
Safety Data Sheet - Tadalafil. (n.d.). Guinama. Retrieved from [Link]
-
Safety Data Sheet - Tadalafil. (2023, March 23). Letco. Retrieved from [Link]
-
Degradation Studies of Tadalafil. (2021). Asian Journal of Chemistry, 33(4), 827-832. Retrieved from [Link]
-
Degradation Studies of Tadalafil: Identification, Isolation and Structure Characterization of Stress Degradation Product using LC-MS, Mass Mediated Prep-HPLC, NMR, HRMS. (2021, March 20). Asian Journal of Chemistry. Retrieved from [Link]
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- 4. EPA Regulations for Healthcare & Pharmaceuticals | Stericycle [stericycle.com]
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- 6. EPA Addresses Challenges in Managing Hazardous Waste Pharmaceuticals | AHE [ahe.org]
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- 8. easyrxcycle.com [easyrxcycle.com]
- 9. medprodisposal.com [medprodisposal.com]
- 10. ashp.org [ashp.org]
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- 12. asianpubs.org [asianpubs.org]
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- 15. pccarx.com [pccarx.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
